molecular formula C11H11F3O B043569 4'-iso-Propyl-2,2,2-trifluoroacetophenone CAS No. 124211-72-9

4'-iso-Propyl-2,2,2-trifluoroacetophenone

Cat. No.: B043569
CAS No.: 124211-72-9
M. Wt: 216.2 g/mol
InChI Key: JXAARZPBEHNXIL-UHFFFAOYSA-N
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Description

4'-iso-Propyl-2,2,2-trifluoroacetophenone is a high-purity, fluorinated aromatic ketone of significant interest in advanced chemical research and development. With the molecular formula C₁₁H₁₁F₃O and a molecular weight of 216.2 g/mol, this compound is characterized by a trifluoromethyl ketone group and an iso-propyl substituent on the phenyl ring, which synergistically influence its electronic properties and steric profile. This compound serves as a critical building block in modern synthetic chemistry, particularly in the development of catalytic enantioselective methods. Research demonstrates its utility in additions of organoboron reagents to fluoroketones, facilitated by interactions between the catalyst's ammonium moiety and the substrate's C–F bond(s). These reactions efficiently generate versatile trifluoromethyl-substituted tertiary alcohols, which are valuable, otherwise difficult-to-access intermediates for creating complex molecules . The presence of the iso-propyl group provides a strategic steric differentiation that is crucial for achieving high enantiomeric ratios in these transformations, making this ketone a key substrate for probing non-bonding interactions and developing new asymmetric syntheses . Applications: • A key substrate in catalytic enantioselective allyl and allenyl additions for constructing chiral tertiary alcohols . • A versatile precursor in the synthesis of fluorinated analogs of pharmaceuticals and agrochemicals. • A valuable intermediate in material science for introducing trifluoromethyl groups into complex organic frameworks. Handling and Storage: Store in a cool, dry place, sealed under ambient conditions. Refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, or for any form of human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-(4-propan-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAARZPBEHNXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374816
Record name 4'-iso-Propyl-2,2,2-trifluoroacetophenone
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URL https://comptox.epa.gov/dashboard/DTXSID20374816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124211-72-9
Record name 4'-iso-Propyl-2,2,2-trifluoroacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124211-72-9
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Foundational & Exploratory

synthesis of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Introduction

This compound is a fluorinated aromatic ketone that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and process visualizations tailored for researchers and professionals in chemical and drug development.

Core Synthetic Strategies

The is primarily achieved through two well-established organometallic and electrophilic aromatic substitution methodologies.

  • Friedel-Crafts Acylation of Cumene: This classic method involves the electrophilic acylation of isopropylbenzene (cumene) using a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1] The reaction proceeds via the formation of a highly electrophilic trifluoroacylium ion.

  • Nucleophilic Addition of an Organometallic Reagent: This strategy involves the reaction of a nucleophilic 4-isopropylphenyl organometallic species with an electrophilic source of the trifluoroacetyl group. The two main variations are:

    • Grignard Reaction: 4-isopropylphenylmagnesium halide, prepared from the corresponding 4-isopropylhalobenzene, is reacted with an ester of trifluoroacetic acid, typically ethyl trifluoroacetate.[2][3][4]

    • Organolithium Reaction: 4-isopropylphenyllithium, generated via lithium-halogen exchange from 4-isopropylhalobenzene, is reacted with a trifluoroacetylating agent.[5][6] This method is suitable for reactions at very low temperatures.

Experimental Protocols

Method 1: Friedel-Crafts Acylation

This protocol details the via the aluminum chloride-catalyzed Friedel-Crafts acylation of cumene with trifluoroacetic anhydride.

Reaction Scheme: Cumene + Trifluoroacetic Anhydride --(AlCl₃)--> this compound

Materials:

  • Cumene (Isopropylbenzene)

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the resulting suspension to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel.

  • Addition of Cumene: After the addition of TFAA is complete, add cumene (1.0 equivalent) dropwise to the reaction mixture, ensuring the internal temperature is maintained between 0 and 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl. This should be done carefully as the quenching process is highly exothermic.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Method 2: Grignard Reaction

This protocol describes the synthesis using a Grignard reagent prepared from 4-bromoisopropylbenzene, which then reacts with ethyl trifluoroacetate.

Reaction Scheme:

  • 4-Bromoisopropylbenzene + Mg --> 4-isopropylphenylmagnesium bromide

  • 4-isopropylphenylmagnesium bromide + Ethyl trifluoroacetate --> this compound

Materials:

  • 4-Bromoisopropylbenzene

  • Magnesium turnings

  • Iodine (a small crystal for activation)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl trifluoroacetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

    • Add a small portion of a solution of 4-bromoisopropylbenzene (1.0 equivalent) in anhydrous THF to the magnesium.

    • Once the reaction initiates (indicated by bubbling), add the remaining 4-bromoisopropylbenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.

  • Reaction Setup for Acylation: In a separate flame-dried flask, prepare a solution of ethyl trifluoroacetate (1.05 equivalents) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.[6]

  • Addition of Grignard Reagent: Slowly add the prepared Grignard reagent to the cooled solution of ethyl trifluoroacetate via a cannula, keeping the internal temperature below -65 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm gradually to room temperature and stir for an additional 1-2 hours.[6]

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.[7]

  • Work-up: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or vacuum distillation.

Data Presentation

The following tables summarize the key quantitative parameters for the described synthetic methods. Yields are representative and can vary based on reaction scale and optimization.

Table 1: Reagents and Stoichiometry

ParameterMethod 1: Friedel-Crafts AcylationMethod 2: Grignard Reaction
Aromatic Substrate Cumene4-Bromoisopropylbenzene
Substrate (equiv.) 1.01.0
Acylating Agent Trifluoroacetic AnhydrideEthyl trifluoroacetate
Acylating Agent (equiv.) 1.11.05
Catalyst/Reagent Anhydrous AlCl₃Magnesium Turnings
Catalyst/Reagent (equiv.) 1.21.2
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)

Table 2: Reaction Conditions and Yields

ParameterMethod 1: Friedel-Crafts AcylationMethod 2: Grignard Reaction
Initial Temperature 0 °C-78 °C
Reaction Temperature 0 °C to Room Temp.-78 °C to Room Temp.
Reaction Time 3 - 5 hours2 - 3 hours
Work-up Acidic (HCl)Neutral (NH₄Cl)
Purification Method Vacuum DistillationColumn Chromatography / Vacuum Distillation
Typical Yield 75 - 85%70 - 80%

Visualizations

Reaction Pathways and Workflows

The following diagrams illustrate the chemical transformations and the general laboratory workflow for the .

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product TFAA Trifluoroacetic Anhydride (TFAA) Acylium_Complex TFAA-AlCl3 Complex TFAA->Acylium_Complex + AlCl3 AlCl3 Aluminum Chloride (AlCl3) Cumene Cumene Sigma_Complex Arenium Ion (Sigma Complex) Cumene->Sigma_Complex + Acylium Ion (Attack) Acylium_Ion Trifluoroacylium Ion (Electrophile) Acylium_Complex->Acylium_Ion Generates Product 4'-iso-Propyl-2,2,2- trifluoroacetophenone Sigma_Complex->Product Deprotonation

Caption: Friedel-Crafts acylation reaction pathway.

Grignard_Reaction_Pathway cluster_grignard_formation Grignard Reagent Formation cluster_acylation Acylation Step ArylHalide 4-Bromoisopropylbenzene Grignard 4-isopropylphenyl- magnesium bromide ArylHalide->Grignard + Mg / THF Mg Magnesium (Mg) Intermediate Tetrahedral Intermediate Grignard->Intermediate + Ethyl Trifluoroacetate (Nucleophilic Attack) Trifluoroacetate Ethyl Trifluoroacetate Product 4'-iso-Propyl-2,2,2- trifluoroacetophenone Intermediate->Product Work-up (H+)

Caption: Grignard reaction pathway for synthesis.

Experimental_Workflow start Start setup Reaction Setup Inert Atmosphere (N2 or Ar) start->setup addition Reagent Addition Controlled Temperature (0 °C or -78 °C) setup->addition reaction Stirring & Monitoring TLC / GC-MS addition->reaction quench Quenching Slow addition of quenching agent reaction->quench workup Extraction & Washing Separate organic phase quench->workup dry_conc Drying & Concentration Anhydrous MgSO4 Rotary Evaporation workup->dry_conc purify Purification Vacuum Distillation or Column Chromatography dry_conc->purify end Final Product purify->end

Caption: General experimental workflow for synthesis.

References

physicochemical properties of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Introduction

This compound is a fluorinated aromatic ketone. The presence of a trifluoromethyl group significantly influences its chemical and physical properties, making it a compound of interest for researchers in medicinal chemistry and materials science. This document provides a comprehensive overview of its physicochemical properties, experimental protocols, and spectroscopic data.

Physicochemical Properties

Quantitative data for this compound is summarized below. For context, properties of the related compound 2,2,2-trifluoroacetophenone are also provided.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-(4-isopropylphenyl)-2,2,2-trifluoroethan-1-oneN/A
Synonyms 2,2,2-Trifluoro-1-(4-isopropyl-phenyl)-ethanone[1]
CAS Number 124211-72-9[2][3]
Molecular Formula C11H11F3O[1][2]
Molecular Weight 216.2 g/mol [1][3]

Table 2: Physicochemical Properties of 2,2,2-Trifluoroacetophenone (for comparison)

PropertyValueSource
CAS Number 434-45-7[4][5]
Molecular Formula C8H5F3O[4][5]
Molecular Weight 174.12 g/mol [4]
Appearance Colorless to light yellow liquid[4][6]
Melting Point -40 °C[4][6]
Boiling Point 165-166 °C (at 760 mmHg)[4][6][7]
Density 1.24 g/mL at 25 °C
Refractive Index n20/D 1.458
Solubility Insoluble in water.[8]
Stability Stable under normal temperatures and pressures.[8]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general procedure can be outlined based on common organic synthesis techniques. The synthesis would likely involve the Friedel-Crafts acylation of cumene (isopropylbenzene) with a trifluoroacetylating agent.

General Synthesis and Purification Workflow:

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Reactants: Cumene and Trifluoroacetic Anhydride reaction Friedel-Crafts Acylation (e.g., with AlCl3 catalyst) start->reaction quench Reaction Quenching (e.g., with ice water) reaction->quench extraction Solvent Extraction (e.g., with diethyl ether) quench->extraction wash Washing (e.g., with NaHCO3, brine) extraction->wash dry Drying (e.g., over MgSO4) wash->dry filter Filtration dry->filter concentrate Solvent Removal (Rotary Evaporation) filter->concentrate distill Vacuum Distillation or Column Chromatography concentrate->distill product Purified Product distill->product

Caption: General workflow for the synthesis and purification of an aryl ketone.

Detailed Methodologies:

  • Reaction Setup: The reaction would typically be carried out in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), and cooled in an ice bath.

  • Work-up: After the reaction is complete, the mixture is carefully poured into a beaker of ice water to quench the reaction. The aqueous layer is then extracted multiple times with an organic solvent like diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Purification: The organic layer is dried over an anhydrous salt such as magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Expected Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
C=O (Ketone)~1700Strong absorption, characteristic of an aryl ketone. Conjugation with the aromatic ring and the electron-withdrawing trifluoromethyl group will influence the exact position.
C-F~1100-1300Strong, broad absorptions due to the trifluoromethyl group.
Aromatic C=C~1450-1600Multiple weak to moderate bands.
Aromatic C-H~3000-3100Stretching vibrations.
Aliphatic C-H~2850-2970Stretching vibrations of the isopropyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information about the hydrogen atoms in the molecule.

Table 4: Expected ¹H NMR Chemical Shifts

ProtonsMultiplicityApproximate Chemical Shift (δ, ppm)
Isopropyl -CH₃Doublet~1.2
Isopropyl -CHSeptet~3.0
Aromatic H (ortho to C=O)Doublet~7.9
Aromatic H (meta to C=O)Doublet~7.4

¹³C NMR: The carbon NMR would show distinct signals for each unique carbon atom. The carbonyl carbon and the carbon of the trifluoromethyl group would be particularly deshielded.

¹⁹F NMR: The fluorine NMR spectrum would show a single peak for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 216.2. Common fragmentation patterns would include the loss of the isopropyl group and the trifluoromethyl group, leading to characteristic fragment ions.

Reactivity and Stability

  • Reactivity: The carbonyl group is susceptible to nucleophilic attack. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon. The aromatic ring can undergo electrophilic substitution, with the acyl group being deactivating and meta-directing, while the isopropyl group is activating and ortho-, para-directing.

  • Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.[8]

Applications

Due to the presence of the trifluoromethyl group, this compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of molecules.

References

Technical Guide: 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2044-83-9

Introduction

4'-iso-Propyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone. The presence of the trifluoromethyl group significantly influences the compound's chemical and physical properties, including its electrophilicity and metabolic stability. Such compounds are of considerable interest to researchers in medicinal chemistry and drug development due to their potential as enzyme inhibitors and as building blocks for more complex pharmaceutical agents. This technical guide provides an overview of its physicochemical properties, a potential synthetic route, and a discussion of its anticipated, though not yet experimentally confirmed, biological significance.

Physicochemical Properties

A comprehensive experimental characterization of this compound is not extensively documented in publicly available literature. However, based on its chemical structure, several key physicochemical properties can be predicted.

PropertyValueSource
CAS Number 2044-83-9Supplier Data
Molecular Formula C₁₁H₁₁F₃OCalculated
Molecular Weight 216.20 g/mol Calculated
Appearance Predicted: Colorless to pale yellow liquidAnalog Comparison
Boiling Point Not determined-
Melting Point Not determined-
Density Not determined-
Solubility Predicted: Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, acetone), insoluble in waterStructural Analysis

Synthesis

A plausible and commonly employed method for the synthesis of this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for the synthesis of aromatic ketones. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be required to achieve high yields and purity.

Materials:

  • Cumene (isopropylbenzene)

  • Trifluoroacetic anhydride (TFAA) or Trifluoroacetyl chloride

  • A Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃), ferric chloride (FeCl₃))

  • Anhydrous, non-polar solvent (e.g., dichloromethane (DCM), carbon disulfide (CS₂))

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the Lewis acid catalyst.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the trifluoroacetylating agent (trifluoroacetic anhydride or trifluoroacetyl chloride) to the stirred suspension.

  • To this mixture, add a solution of cumene in the anhydrous solvent dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute with cold water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum
  • Aromatic Protons: Two doublets in the aromatic region (approximately δ 7.3-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Isopropyl Methine Proton: A septet at approximately δ 3.0-3.2 ppm.

  • Isopropyl Methyl Protons: A doublet at approximately δ 1.2-1.3 ppm.

Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon: A quartet (due to coupling with the fluorine atoms) in the downfield region (approximately δ 180-190 ppm).

  • Trifluoromethyl Carbon: A quartet in the upfield region (approximately δ 115-125 ppm) with a large C-F coupling constant.

  • Aromatic Carbons: Signals in the aromatic region (approximately δ 125-155 ppm).

  • Isopropyl Carbons: Signals for the methine and methyl carbons in the aliphatic region (approximately δ 20-35 ppm).

Predicted IR Spectrum
  • C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹.

  • C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is not available in the current literature. However, the structural motifs present in the molecule suggest potential areas of biological activity that warrant investigation.

Trifluoromethyl ketones are known to be potent inhibitors of various hydrolase enzymes, such as proteases and esterases. The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing trifluoromethyl group, makes it susceptible to nucleophilic attack by active site residues (e.g., serine, cysteine, or threonine) of these enzymes. This can lead to the formation of a stable hemiacetal or hemiketal adduct, effectively inhibiting the enzyme.

Hypothetical Enzyme Inhibition Workflow

The following diagram illustrates a general workflow for screening this compound for enzyme inhibitory activity.

G cluster_screening Initial Screening cluster_hit_validation Hit Validation cluster_mechanism Mechanism of Action A Compound Library (including target compound) C High-Throughput Screening (HTS) A->C B Enzyme Panel (e.g., proteases, esterases) B->C D Dose-Response Assay C->D Identified 'Hits' E IC50 Determination D->E F Enzyme Kinetics (e.g., Michaelis-Menten) E->F Confirmed Inhibitor G Determination of Ki and Inhibition Type (Competitive, Non-competitive, etc.) F->G H Structural Biology (X-ray Crystallography, Cryo-EM) G->H

Caption: A generalized workflow for identifying and characterizing enzyme inhibitors.

Potential Signaling Pathway Involvement

Given the role of many enzymes in cellular signaling, inhibitors of these enzymes can modulate various pathways. For instance, if this compound were found to inhibit a specific protease involved in the NF-κB signaling pathway, it could have anti-inflammatory effects. The diagram below illustrates a simplified representation of such a hypothetical interaction.

G cluster_pathway Hypothetical Signaling Pathway Modulation Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters TargetEnzyme Target Protease IkB->TargetEnzyme is a substrate for Nucleus Nucleus NFkB->Nucleus translocates to TargetEnzyme->IkB degrades Inhibitor 4'-iso-Propyl-2,2,2- trifluoroacetophenone Inhibitor->TargetEnzyme inhibits Gene Inflammatory Gene Transcription Nucleus->Gene

Caption: Hypothetical inhibition of a key protease in a signaling pathway.

Conclusion

This compound represents a chemical entity with significant potential for applications in drug discovery and development. While detailed experimental data is currently sparse in the public domain, its structural features suggest it could act as a valuable tool for probing enzyme function and potentially as a lead compound for the development of novel therapeutics. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological activities.

Spectroscopic Analysis of 4'-iso-Propyl-2,2,2-trifluoroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4'-iso-Propyl-2,2,2-trifluoroacetophenone, a compound of interest in chemical and pharmaceutical research. Due to the limited availability of directly published spectra for this specific molecule, this guide synthesizes data from closely related compounds—4-isopropylacetophenone and 2,2,2-trifluoroacetophenone—to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document also outlines standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its structural components and comparison with analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.25Doublet6H-CH(C H₃)₂
~3.00Septet1H-C H(CH₃)₂
~7.40Doublet2HAromatic H (ortho to isopropyl)
~7.95Doublet2HAromatic H (ortho to C=O)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~23.5-CH(C H₃)₂
~34.0-C H(CH₃)₂
~116.0 (q)-C F₃
~127.0Aromatic CH (ortho to isopropyl)
~130.0Aromatic CH (ortho to C=O)
~133.0Aromatic C (ipso to C=O)
~155.0Aromatic C (ipso to isopropyl)
~180.0 (q)-C =O

Note: The trifluoromethyl group (-CF₃) will cause quartet (q) splitting in the signals of the adjacent carbonyl carbon and the trifluoromethyl carbon itself in the ¹³C NMR spectrum due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2970-2870MediumAliphatic C-H Stretch (isopropyl)
~1715StrongC=O Stretch (ketone)
~1610, ~1580Medium-WeakAromatic C=C Stretch
~1300-1100StrongC-F Stretch (trifluoromethyl)
~830Strongpara-disubstituted benzene C-H bend
Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment Ion
216[M]⁺ (Molecular Ion)
201[M - CH₃]⁺
147[M - CF₃]⁺
119[C₉H₁₁]⁺
91[C₇H₇]⁺
69[CF₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters may require optimization for this specific compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean plates or ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection, a heated probe, or a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualizations

The following diagrams illustrate key conceptual frameworks and processes in the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound 4'-iso-Propyl-2,2,2- trifluoroacetophenone Dissolution Dissolution in Deuterated Solvent Compound->Dissolution for NMR Thin_Film Thin Film Preparation Compound->Thin_Film for IR MS Mass Spectrometer Compound->MS for MS NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Thin_Film->IR Process_NMR FID Processing & Chemical Shift Analysis NMR->Process_NMR Process_IR Background Subtraction & Peak Assignment IR->Process_IR Process_MS Fragmentation Pattern Analysis MS->Process_MS

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Mass_Spec_Fragmentation Mol_Ion [M]⁺ m/z = 216 Frag1 [M - CH₃]⁺ m/z = 201 Mol_Ion->Frag1 - •CH₃ Frag2 [M - CF₃]⁺ m/z = 147 Mol_Ion->Frag2 - •CF₃ Frag3 [CF₃]⁺ m/z = 69 Mol_Ion->Frag3 α-cleavage Frag4 [C₉H₁₁]⁺ m/z = 119 Frag2->Frag4 - CO

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

NMR_Prediction_Logic cluster_A 4-isopropylacetophenone cluster_B 2,2,2-trifluoroacetophenone A_Aromatic Aromatic Protons: δ ~7.3-7.9 Predicted_NMR Predicted ¹H NMR for This compound A_Aromatic->Predicted_NMR Provides aromatic pattern A_Isopropyl Isopropyl Protons: δ ~1.2 (d), ~3.0 (sept) A_Isopropyl->Predicted_NMR Provides isopropyl signals B_Aromatic Aromatic Protons: δ ~7.5-8.0 B_Effect Deshielding effect of -COCF₃ group B_Effect->Predicted_NMR Influences aromatic shifts

Caption: Logical relationship for predicting the ¹H NMR spectrum.

An In-depth Technical Guide on the Crystal Structure of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest searches, the crystal structure of 4'-iso-Propyl-2,2,2-trifluoroacetophenone has not been reported in publicly accessible crystallographic databases. Consequently, the quantitative data and specific experimental protocols presented herein are hypothetical and are provided as an illustrative guide based on established principles of organic synthesis and X-ray crystallography for a compound of this nature.

Introduction

This compound is a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for rational drug design, polymorphism studies, and the development of new materials. This guide outlines a hypothetical synthesis, a general methodology for crystal structure determination, and presents illustrative crystallographic data for the title compound.

Synthesis and Crystallization

A plausible synthetic route to this compound is via a Friedel-Crafts acylation of isopropylbenzene.

Hypothetical Experimental Protocol: Synthesis

To a solution of isopropylbenzene (1.0 eq) in a suitable solvent such as dichloromethane, a Lewis acid catalyst like aluminum chloride (1.1 eq) is added at 0 °C under an inert atmosphere. Trifluoroacetic anhydride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for several hours. The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Hypothetical Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction could be grown by slow evaporation of a solution of the purified compound in a solvent system such as hexane/ethyl acetate at room temperature.

Crystal Structure Analysis

The determination of the crystal structure would be performed using single-crystal X-ray diffraction.

General Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Hypothetical Crystallographic Data

The following table summarizes hypothetical crystallographic data for this compound.

ParameterHypothetical Value
Empirical formulaC₁₁H₁₁F₃O
Formula weight216.20
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 8.456(3) Å, β = 105.21(3)°
c = 12.567(5) Å, γ = 90°
Volume1038.9(7) ų
Z4
Density (calculated)1.382 Mg/m³
Absorption coefficient0.133 mm⁻¹
F(000)448
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Index ranges-12<=h<=12, -10<=k<=10, -15<=l<=15
Reflections collected9876
Independent reflections2345 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2345 / 0 / 136
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Visualizations

Hypothetical Synthesis Workflow

Synthesis_Workflow Hypothetical Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Isopropylbenzene Isopropylbenzene Friedel_Crafts Friedel-Crafts Acylation in Dichloromethane Isopropylbenzene->Friedel_Crafts TFAA Trifluoroacetic Anhydride TFAA->Friedel_Crafts AlCl3 AlCl3 (Catalyst) AlCl3->Friedel_Crafts Quenching Quenching with Water Friedel_Crafts->Quenching Extraction Extraction Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product 4'-iso-Propyl-2,2,2- trifluoroacetophenone Purification->Product

Caption: Hypothetical workflow for the synthesis of this compound.

General Experimental Workflow for Crystal Structure Determination

Crystal_Structure_Workflow General Workflow for Crystal Structure Determination cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement Crystal_Growth Single Crystal Growth Crystal_Selection Selection of a Suitable Crystal Crystal_Growth->Crystal_Selection Mounting Mounting on Goniometer Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Integration Integration of Reflection Intensities Data_Collection->Integration Correction Data Correction (Lp, Absorption) Integration->Correction Structure_Solution Structure Solution (e.g., Direct Methods) Correction->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation and Analysis Refinement->Validation

Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the definitive crystal structure of this compound is not currently available, this guide provides a comprehensive overview of the methodologies that would be employed for its synthesis and structural characterization. The provided hypothetical data serves as a template for what researchers might expect for a molecule of this class. The determination of its precise solid-state structure would be a valuable contribution to the field, enabling a deeper understanding of its properties and potential applications.

A Technical Guide to Substituted Trifluoroacetophenones: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers and Drug Development Professionals

Substituted trifluoroacetophenones represent a privileged class of chemical compounds, distinguished by a phenyl ring attached to a trifluoroacetyl group. The incorporation of the trifluoromethyl (-CF3) moiety imparts unique electronic properties, significantly influencing the molecule's reactivity, stability, and biological activity. This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of these versatile intermediates, with a focus on their role in medicinal chemistry and materials science.

Introduction to Trifluoroacetophenones

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, often employed to enhance critical drug-like properties. Its strong electron-withdrawing nature and high lipophilicity can improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Trifluoroacetophenones serve as key building blocks for introducing this valuable functional group into more complex molecular architectures.[2][3] The electron-withdrawing effect of the -CF3 group renders the adjacent carbonyl carbon highly electrophilic, making it a focal point for a variety of chemical transformations.[4][5] This inherent reactivity is harnessed in numerous synthetic applications, from the development of novel pharmaceuticals and agrochemicals to the creation of advanced polymers and organocatalysts.[2][3][4]

Synthesis of Substituted Trifluoroacetophenones

The preparation of substituted trifluoroacetophenones can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring. Common strategies include Friedel-Crafts acylation and reactions involving organometallic reagents.

A prevalent method involves the Grignard reaction, where a substituted arylmagnesium halide is reacted with a trifluoroacetylating agent. This approach offers a versatile pathway to a wide range of derivatives.

Synthesis_Workflow sub_br Substituted Bromobenzene grignard Aryl Grignard Reagent (Intermediate) sub_br->grignard 1. mg Magnesium (Mg) in THF product Substituted Trifluoroacetophenone grignard->product 2. tfaa Trifluoroacetic Anhydride tfaa->product

Caption: Generalized workflow for the synthesis of trifluoroacetophenones via a Grignard reagent.

Experimental Protocols

Example Protocol: Synthesis of 3',4',5'-Trifluoroacetophenone [6]

This procedure details the synthesis via a Grignard reaction followed by acylation.

  • Grignard Reagent Formation: To a solution of magnesium (3.53 g, 145 mmol) in tetrahydrofuran (100 ml) at room temperature, iodine (361 mg, 1.42 mmol) is added. 3,4,5-trifluorobromobenzene (30.0 g, 142 mmol) is then added dropwise. The reaction mixture is stirred at the same temperature for 30 minutes to form the Grignard reagent.

  • Acylation: A separate toluene solution (100 ml) containing copper(I) chloride (704 mg, 7.11 mmol) and acetic anhydride (16.0 g, 156 mmol) is prepared. This solution is added to the Grignard reaction mixture at 0°C.

  • Reaction and Workup: The mixture is stirred at 0°C for 1 hour. Upon completion, the reaction is quenched by pouring it into a 2N aqueous hydrochloric acid solution and then extracted with toluene.

  • Purification: The organic extract is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (ethyl acetate/hexane = 1/10) to yield 3,4,5-trifluoroacetophenone as a yellow oil.

Summary of Synthetic Methods
MethodReagentsKey FeaturesTypical YieldReference
Grignard ReactionArylmagnesium halide, Trifluoroacetic anhydride/esterVersatile, good for various substitutions~85%[6]
Friedel-Crafts AcylationSubstituted benzene, Trifluoroacetyl chloride, AlCl₃Classic electrophilic aromatic substitutionGood[7]
N-H InsertionSubstituted anilines, 1,1-dibromo-3,3,3-trifluoroacetoneTransition-metal-freeModerate to high[8]
Asymmetric SynthesisProchiral trifluoromethyl ketones, Enolate equivalentsAccess to chiral β-hydroxy amidesHigh[1]

Chemical Properties and Reactivity

The chemical behavior of trifluoroacetophenones is dominated by the strong electron-withdrawing nature of the -CF3 group. This effect polarizes the adjacent carbonyl group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4][5] This enhanced reactivity is a key feature exploited in organic synthesis.

Key reactions include:

  • Nucleophilic Addition: Readily react with organometallic reagents (e.g., Grignard) and other nucleophiles.[4]

  • Asymmetric Reduction: Can be reduced to form chiral 2,2,2-trifluoroethanols, which are valuable intermediates for pharmaceuticals.[9]

  • Condensation Reactions: Participate in condensations to form more complex structures, including advanced polymers.

  • Organocatalysis: The ketone itself can act as a catalyst, for instance, in the epoxidation of alkenes using hydrogen peroxide as a green oxidant.[10]

Reactivity_Diagram center Substituted Trifluoroacetophenone nuc_add Nucleophilic Addition (e.g., Grignard) center->nuc_add reduc Asymmetric Reduction center->reduc condense Condensation center->condense catalysis Organocatalysis (e.g., Epoxidation) center->catalysis prod_adducts Addition Products nuc_add->prod_adducts prod_alcohol Chiral Alcohols reduc->prod_alcohol prod_polymers Advanced Polymers condense->prod_polymers prod_epoxides Epoxides catalysis->prod_epoxides

Caption: Key chemical transformations involving the trifluoroacetophenone core.

Applications in Drug Development and Medicinal Chemistry

Trifluoroacetophenone derivatives are crucial intermediates and active agents in pharmaceutical research. Their unique properties make them suitable for developing treatments for a range of conditions.

  • Enzyme Inhibition: A series of trifluoroacetophenone derivatives have been identified as potent inhibitors of malonyl-CoA decarboxylase (MCD), an enzyme involved in fatty acid metabolism, suggesting potential applications in metabolic disorders.[11] The trifluoroacetyl group, often in its hydrated form, is key to interacting with the enzyme's active site.[11] Other derivatives show inhibitory activity against acetylcholinesterase, relevant for neurodegenerative diseases.[]

  • Neuroprotective Effects: 2,2,2-Trifluoroacetophenone has demonstrated neuroprotective activity by inhibiting apoptosis in cerebellar granule neurons.[]

  • Antitumor Agents: Fluoroaryl-substituted derivatives built on drug platforms like FL118 have shown potent antitumor activity, with the ability to induce apoptosis and inhibit cancer cell migration.[13]

  • General Intermediates: They serve as building blocks for a wide array of pharmaceuticals, including anti-inflammatory and analgesic drugs, where the trifluoromethyl group enhances bioavailability and stability.[3]

MCD_Pathway malonyl Malonyl-CoA fa Fatty Acid Synthesis malonyl->fa mcd Malonyl-CoA Decarboxylase (MCD) malonyl->mcd acetyl Acetyl-CoA mcd->acetyl Decarboxylation inhibitor Trifluoroacetophenone Derivative inhibitor->mcd

Caption: Inhibition of Malonyl-CoA Decarboxylase (MCD) by trifluoroacetophenone derivatives.

Summary of Biological Activities
Compound ClassTarget/ActivityEffectSignificanceReference(s)
Reverse Amide AnalogsMalonyl-CoA Decarboxylase (MCD)Potent enzyme inhibitionTreatment of metabolic disorders[11]
2,2,2-TrifluoroacetophenoneAcetylcholinesteraseEnzyme inhibitionNeuroprotective applications[]
2,2,2-TrifluoroacetophenoneNeuronal ApoptosisInhibitionNeuroprotective activity[]
Fluoroaryl-substituted FL118 AnalogsTopoisomerase I, DDX5Antitumor activity, apoptosis inductionCancer therapy[13]
Trifluoromethyl Thioxanthone AnalogsPancreatic LipaseModerate enzyme inhibition (IC₅₀ ~100 µM)Anti-obesity potential[14]
General TrifluoroacetophenonesPharmaceutical SynthesisKey intermediateDevelopment of anti-inflammatory, analgesic drugs[3]

Conclusion

Substituted trifluoroacetophenones are a remarkably versatile and valuable class of compounds. Their synthesis is well-established, and their unique reactivity, conferred by the trifluoromethyl group, makes them powerful intermediates in organic chemistry. From creating life-saving pharmaceuticals that inhibit key enzymes to developing high-performance polymers and efficient green catalysts, the applications of trifluoroacetophenones are extensive and continue to expand. For researchers and professionals in drug development, a thorough understanding of the chemistry and potential of these molecules is essential for driving innovation and creating the next generation of advanced chemical products.

References

A Proposed Theoretical Investigation of the Molecular Structure of 4'-iso-Propyl-2,2,2-trifluoroacetophenone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide outlines a comprehensive theoretical study to elucidate the molecular structure and electronic properties of 4'-iso-Propyl-2,2,2-trifluoroacetophenone. Due to the current absence of specific experimental or theoretical data for this compound in publicly accessible literature, this document proposes a robust computational methodology based on Density Functional Theory (DFT). The successful application of DFT to similar molecules, such as 2,2,2-trifluoroacetophenone, provides a strong foundation for the proposed study.[1] This guide details the proposed computational protocols, a framework for the presentation of expected quantitative data, and visualizations of the computational workflow to provide a clear and actionable plan for the theoretical characterization of this molecule.

Introduction

Substituted acetophenones are a class of organic compounds with significant applications in organic synthesis and medicinal chemistry. The introduction of a trifluoromethyl group can significantly alter the electronic properties and reactivity of a molecule, while an isopropyl group can influence its steric profile and solubility. Understanding the three-dimensional structure, electronic distribution, and vibrational properties of this compound is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

This document serves as a whitepaper detailing a proposed ab initio and DFT computational study to thoroughly characterize the molecular structure of this compound.

Proposed Computational Methodology

The theoretical investigation will be conducted using the Gaussian 09 software package. The methodologies are selected based on their proven accuracy for similar molecular systems.

Geometry Optimization

The initial molecular structure of this compound will be built using GaussView. A full geometry optimization will be performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1] The 6-311++G(d,p) basis set will be employed, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, to accurately describe the electronic distribution, particularly for the electronegative fluorine and oxygen atoms. The optimization will be carried out without any symmetry constraints to locate the global minimum on the potential energy surface. Convergence will be confirmed when the forces on all atoms are negligible and the displacement for each atomic coordinate between optimization cycles is close to zero.

Vibrational Frequency Analysis

Following a successful geometry optimization, harmonic vibrational frequency calculations will be performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule, which can be a valuable tool for experimental identification.

Electronic Properties and Natural Bond Orbital (NBO) Analysis

To gain insights into the electronic structure and charge distribution, a Natural Bond Orbital (NBO) analysis will be conducted on the optimized geometry. This analysis provides information on atomic charges, hybridization of orbitals, and donor-acceptor interactions within the molecule. Key electronic properties to be calculated include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

  • Dipole Moment: The total dipole moment and its components will be calculated to understand the overall polarity of the molecule.

Expected Data Presentation

The quantitative results from the proposed theoretical study will be summarized in the following tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters of this compound

ParameterBond/Angle/DihedralCalculated Value (Å or °)
Bond Lengths C=OValue
C-CF3Value
C-C (ring)Value Range
C-H (isopropyl)Value Range
Bond Angles C-C=OValue
O=C-CF3Value
C-C-C (ring)Value Range
Dihedral Angles Phenyl Ring - C=OValue
C-C-C-FValue

Table 2: Calculated Electronic and Thermodynamic Properties of this compound

PropertyCalculated Value
Electronic Energy (Hartree) Value
HOMO Energy (eV) Value
LUMO Energy (eV) Value
HOMO-LUMO Gap (eV) Value
Dipole Moment (Debye) Value
Zero-Point Vibrational Energy (kcal/mol) Value

Table 3: Selected Calculated Vibrational Frequencies of this compound

Vibrational ModeFrequency (cm⁻¹)IR IntensityAssignment
C=O stretch ValueValueCarbonyl stretch
CF3 symmetric stretch ValueValueTrifluoromethyl symmetric stretch
Aromatic C-H stretch ValueValueAromatic C-H stretching
Isopropyl C-H stretch ValueValueAliphatic C-H stretching

Visualization of Computational Workflow

The logical flow of the proposed theoretical study is depicted in the following diagram, generated using the DOT language.

Computational_Workflow Start Initial Structure Generation (GaussView) Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (B3LYP/6-311++G(d,p)) Opt->Freq Check Imaginary Frequencies? Freq->Check NBO Electronic Property Calculation (NBO, HOMO-LUMO, MEP) End Final Results & Analysis NBO->End Check->Opt Yes (Re-optimize) Check->NBO No

Caption: Proposed computational workflow for the theoretical study.

Conclusion

The proposed theoretical study provides a comprehensive framework for the detailed characterization of the molecular structure and electronic properties of this compound. By employing well-established DFT methods, this study will generate valuable data to aid in the understanding of this molecule's chemical behavior. The results will be instrumental for researchers in the fields of organic synthesis, materials science, and drug development, providing a solid theoretical foundation for future experimental work.

References

An In-depth Technical Guide to the Electronic Properties of Trifluoroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the electronic properties of trifluoroacetophenone derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. The inclusion of the trifluoromethyl (-CF₃) group imparts unique electronic characteristics that modulate molecular interactions, reactivity, and photophysical behavior. This document outlines the theoretical and experimental approaches used to characterize these properties, presents key data, and offers detailed protocols for reproducible research.

Core Electronic Properties: The Influence of the Trifluoromethyl Group

The defining feature of trifluoroacetophenone derivatives is the strongly electron-withdrawing trifluoroacetyl group (-COCF₃). This group significantly influences the electronic landscape of the entire molecule, primarily through a powerful negative inductive effect (-I). This effect lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), impacting the molecule's spectroscopic and electrochemical behavior.

Theoretical and Computational Analysis

Density Functional Theory (DFT) is a powerful tool for predicting the electronic structure of molecules. Calculations provide insight into orbital energies, electron distribution, and reactivity, which are fundamental to understanding the properties of trifluoroacetophenone derivatives.

A comparison between the parent acetophenone and 2,2,2-trifluoroacetophenone reveals the profound electronic impact of the -CF₃ group. The trifluoromethyl group stabilizes the molecule by lowering the HOMO and LUMO energy levels. This results in an increased ionization potential (harder to oxidize) and a higher electron affinity (easier to reduce) compared to its non-fluorinated counterpart.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
Acetophenone-7.12-1.935.197.121.93
2,2,2-Trifluoroacetophenone-7.83-2.775.067.832.77

Note: Data is derived from DFT calculations and may vary slightly based on the specific functional and basis set used.

The logical workflow for characterizing these derivatives involves a synergistic approach, combining computational prediction with experimental validation.

G cluster_0 Conceptual Stage cluster_1 Computational Prediction cluster_2 Experimental Verification cluster_3 Data Analysis & Correlation A Selection or Synthesis of para-Substituted Trifluoroacetophenones B DFT Calculations (e.g., Gaussian, ORCA) A->B informs D UV-Vis Spectroscopy A->D E Cyclic Voltammetry A->E C Predicted Properties: HOMO/LUMO Energies, Electrostatic Potential, Simulated Spectra B->C yields H Structure-Property Relationship Analysis (e.g., Hammett Plots) C->H F Measured Absorption Spectra (λmax) D->F G Measured Redox Potentials (E½) E->G F->H G->H

Workflow for Electronic Property Characterization.
Spectroscopic Properties (UV-Vis Absorption)

Aromatic ketones like trifluoroacetophenone derivatives exhibit two characteristic absorption bands in the UV-Vis spectrum.[1]

  • A strong absorption band (π → π*) : Typically observed between 240-280 nm, this band arises from an electronic transition within the conjugated π-system of the benzoyl group.[1]

  • A weak absorption band (n → π) : Found at longer wavelengths (around 300-330 nm), this band corresponds to the forbidden transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital.

Substituents on the phenyl ring can modulate the energy of these transitions, leading to shifts in the absorption maxima (λmax). Electron-donating groups (EDGs) like -OCH₃ or -NH₂ tend to cause a bathochromic (red) shift, while electron-withdrawing groups (EWGs) like -NO₂ cause a hypsochromic (blue) shift.

para-Substituent (X)Substituent Natureπ → π* λmax (nm) in Ethanol
-HNeutral~242
-CH₃Weak EDG~251
-OCH₃Strong EDG~271
-NH₂Strong EDG~305
-ClWeak EWG~252
-CNStrong EWG~258
-NO₂Strong EWG~274

Note: Data presented is for the acetophenone series and serves as a model for the expected trends in trifluoroacetophenone derivatives.

Electrochemical Properties (Cyclic Voltammetry)

Cyclic voltammetry (CV) is the primary technique for investigating the redox properties of molecules, providing information on their oxidation and reduction potentials. For trifluoroacetophenone derivatives, the key event is the reduction of the carbonyl group. The strong electron-withdrawing nature of the trifluoroacetyl group makes these compounds easier to reduce (i.e., their reduction occurs at less negative potentials) compared to their acetophenone analogs.

The reduction potential is highly sensitive to the nature of the substituent on the phenyl ring. Electron-donating groups increase electron density at the carbonyl, making reduction more difficult (more negative potential). Conversely, electron-withdrawing groups facilitate reduction (less negative potential).

The following table presents representative reduction potentials for substituted acetophenones, which illustrates the trend expected for the corresponding trifluoroacetophenone derivatives. The potentials for the trifluoro-analogs would be shifted to less negative values.

para-Substituent (X)Substituent NatureReduction Peak Potential (Epc) vs. Ag/AgCl
-HNeutral-2.10 V
-OCH₃Strong EDG-2.25 V
-ClWeak EWG-2.01 V
-BrWeak EWG-1.99 V
-CNStrong EWG-1.75 V
-NO₂Strong EWG-1.15 V

Note: Data is for the acetophenone series in a non-aqueous solvent (e.g., DMF or ACN) and serves as a model. Absolute values are highly dependent on experimental conditions.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed, best-practice protocols for the key experiments discussed in this guide.

Computational Modeling Protocol (DFT)

This protocol outlines a standard procedure for calculating the electronic properties of trifluoroacetophenone derivatives.

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Molecular Structure Input: Build the initial 3D structure of the desired trifluoroacetophenone derivative.

  • Method Selection:

    • Functional: Employ a hybrid functional, such as B3LYP, which is well-validated for organic molecules and provides a good balance of accuracy and computational cost.[2][3][4]

    • Basis Set: Use a Pople-style basis set like 6-311++G(d,p). The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which is important for describing electron distribution accurately. The (d,p) denotes polarization functions, which allow for more flexibility in orbital shapes.[5]

  • Calculation Type:

    • Geometry Optimization: First, perform a full geometry optimization to find the lowest energy conformation of the molecule. Confirm that the optimization has converged by performing a frequency calculation; the absence of imaginary frequencies indicates a true energy minimum.

    • Single-Point Energy: Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties.

  • Solvation Model: To model the properties in solution, include an implicit solvation model like the Polarizable Continuum Model (PCM). Specify the solvent used in experimental work (e.g., acetonitrile, ethanol).

  • Data Extraction: From the output file, extract key electronic property data:

    • Energies of the HOMO and LUMO.

    • The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

    • Mulliken or Natural Bond Orbital (NBO) atomic charges.

    • Generate a molecular electrostatic potential (MEP) map to visualize electron-rich and electron-poor regions.

UV-Vis Spectroscopy Protocol

This protocol describes the measurement of the UV-Vis absorption spectrum.

  • Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that does not absorb in the region of interest (typically >220 nm). Common choices include ethanol, methanol, cyclohexane, or acetonitrile.

  • Solution Preparation:

    • Prepare a stock solution of the trifluoroacetophenone derivative at a concentration of approximately 1x10⁻³ M.

    • From the stock solution, prepare a dilute sample solution with a final concentration of approximately 1x10⁻⁵ M. This concentration typically yields an absorbance value between 0.1 and 1.0 for the strong π → π* transition, in accordance with the Beer-Lambert law.[1]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement Procedure:

    • Fill a quartz cuvette (1 cm path length) with the pure solvent to be used as the reference/blank.

    • Fill a second matched quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Record a baseline spectrum with the solvent-filled cuvette in both beams.

    • Measure the absorption spectrum of the sample over a range of 220 nm to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each distinct absorption band.

Cyclic Voltammetry Protocol

This protocol provides a detailed method for obtaining the cyclic voltammogram of a trifluoroacetophenone derivative.[6][7]

  • Electrochemical Cell Setup:

    • Working Electrode: A glassy carbon electrode (GCE) is recommended for its wide potential window and inertness.[7]

    • Reference Electrode: A non-aqueous Ag/AgCl or a saturated calomel electrode (SCE) isolated by a salt bridge.

    • Counter (Auxiliary) Electrode: A platinum wire or gauze.

  • Electrode Preparation: Before each experiment, polish the GCE surface with a slurry of 0.05 µm alumina on a polishing pad for 60 seconds.[6] Rinse thoroughly with deionized water, then with the solvent to be used (e.g., acetonitrile), and dry completely.

  • Solution Preparation:

    • Solvent: Use a high-purity, dry, polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).

    • Supporting Electrolyte: Dissolve a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), in the solvent. The electrolyte is necessary to ensure conductivity of the solution.

    • Analyte Solution: Prepare a 1 mM solution of the trifluoroacetophenone derivative in the electrolyte solution.

  • Measurement Procedure:

    • Assemble the three electrodes in the electrochemical cell containing the analyte solution.

    • Purge the solution with an inert gas (high-purity argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

    • Connect the electrodes to a potentiostat.

  • Instrument Parameters:

    • Scan Rate: Set a scan rate of 100 mV/s.

    • Potential Window: Set the initial and final potentials to a value where no reaction occurs (e.g., 0.0 V). Scan in the negative direction to a switching potential beyond the reduction wave (e.g., -2.5 V), and then reverse the scan back to the initial potential.

  • Data Acquisition and Analysis:

    • Record the cyclic voltammogram, plotting current (I) versus potential (E).

    • Identify the cathodic peak potential (Epc), which corresponds to the reduction of the analyte. If the process is reversible, an anodic peak (Epa) corresponding to the re-oxidation of the product will be observed on the reverse scan.

    • The half-wave potential (E½), a measure of the formal redox potential, can be estimated as (Epc + Epa)/2 for a reversible couple.

References

starting materials for the synthesis of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 4'-iso-Propyl-2,2,2-trifluoroacetophenone, a key intermediate in pharmaceutical and agrochemical research. The document outlines the starting materials, detailed experimental protocols, and quantitative data associated with the most common synthetic strategies.

Core Synthetic Strategies

The synthesis of this compound can be effectively achieved through two principal chemical transformations: Friedel-Crafts acylation and the Grignard reaction. Each method offers distinct advantages and requires specific starting materials and reaction conditions.

Friedel-Crafts Acylation of Cumene

The most direct approach involves the electrophilic aromatic substitution of cumene (isopropylbenzene) with a trifluoroacetylating agent. This reaction is typically catalyzed by a strong Lewis acid.

Starting Materials:

  • Cumene (Isopropylbenzene)

  • Trifluoroacetic anhydride or Ethyl trifluoroacetate

  • Lewis Acid Catalyst (e.g., Aluminum chloride, Trifluoroacetic acid)

Reaction Scheme:

Friedel-Crafts Acylation Cumene Cumene (Isopropylbenzene) Product 4'-iso-Propyl-2,2,2- trifluoroacetophenone Cumene->Product TFAA Trifluoroacetic Anhydride TFAA->Product + Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Product catalyst

Caption: Friedel-Crafts acylation of cumene.

Experimental Protocol:

A typical procedure involves the slow addition of trifluoroacetic anhydride to a stirred mixture of cumene and a stoichiometric amount of a Lewis acid, such as aluminum chloride, in an inert solvent like dichloromethane at a controlled temperature.[1][2]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: The flask is charged with cumene and the inert solvent. The mixture is cooled in an ice bath. The Lewis acid catalyst is then added portion-wise, ensuring the temperature remains low.

  • Addition of Acylating Agent: Trifluoroacetic anhydride is dissolved in the reaction solvent and added dropwise from the dropping funnel to the stirred mixture.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.

  • Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and an aqueous acid solution (e.g., 10% HCl). The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by vacuum distillation or column chromatography to yield the final product.

Quantitative Data:

ParameterValueReference
Typical Yield70-90%General Friedel-Crafts Acylation
Purity>95% (after purification)General Friedel-Crafts Acylation
Grignard Reaction

An alternative and versatile method involves the use of a Grignard reagent. This approach allows for the formation of the carbon-carbon bond between the isopropylphenyl group and the trifluoroacetyl group.

Starting Materials:

  • 4-Bromoisopropylbenzene or 4-Chloroisopropylbenzene

  • Magnesium turnings

  • Ethyl trifluoroacetate or N-methoxy-N-methyltrifluoroacetamide (Weinreb amide)

Reaction Scheme:

Grignard Reaction Halide 4-Haloisopropylbenzene (X = Br, Cl) Grignard 4-iso-Propylphenyl- magnesium halide Halide->Grignard Mg Magnesium (Mg) Mg->Grignard + Product 4'-iso-Propyl-2,2,2- trifluoroacetophenone Grignard->Product Trifluoroacetyl Trifluoroacetyl Source (e.g., Ethyl trifluoroacetate) Trifluoroacetyl->Product +

Caption: Grignard synthesis pathway.

Experimental Protocol:

This synthesis is a two-step process involving the formation of the Grignard reagent followed by its reaction with a trifluoroacetylating agent.[3][4]

Step 1: Formation of the Grignard Reagent

  • Apparatus Setup: An oven-dried, three-necked round-bottom flask is assembled with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere.

  • Initiation: Magnesium turnings and a small crystal of iodine (to activate the magnesium) are placed in the flask. A solution of 4-haloisopropylbenzene in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared. A small amount of this solution is added to the magnesium. The reaction is initiated, often indicated by bubbling and a gentle reflux.

  • Addition: Once the reaction starts, the remaining halide solution is added dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.

Step 2: Reaction with Trifluoroacetylating Agent

  • Reaction Setup: A separate, dry flask is charged with the trifluoroacetylating agent (e.g., ethyl trifluoroacetate) dissolved in an anhydrous ether solvent and cooled in an ice bath.

  • Addition of Grignard Reagent: The prepared Grignard reagent is transferred to the dropping funnel and added dropwise to the stirred solution of the trifluoroacetylating agent.

  • Reaction: The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature for several hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and the solvent is evaporated.

  • Purification: The crude product is purified by vacuum distillation or column chromatography.

Quantitative Data:

ParameterValueReference
Grignard Formation YieldTypically >90%General Grignard Reaction
Acylation Yield60-80%General Grignard Reaction
Overall Yield54-72%Calculated
Purity>95% (after purification)General Grignard Reaction

Summary and Comparison of Routes

FeatureFriedel-Crafts AcylationGrignard Reaction
Starting Materials Cumene, Trifluoroacetic anhydride4-Haloisopropylbenzene, Mg, Ethyl trifluoroacetate
Number of Steps OneTwo
Catalyst Lewis Acid (stoichiometric)None (Mg is a reagent)
Key Advantages More direct route, fewer steps.Milder conditions for the acylation step, avoids strong Lewis acids.
Key Disadvantages Requires stoichiometric amounts of often harsh Lewis acids, potential for polysubstitution.Requires strictly anhydrous conditions, multi-step process.

Logical Workflow for Synthesis Route Selection

Synthesis Route Selection Start Start: Need to synthesize This compound Decision1 Are starting materials (Cumene and Trifluoroacetic anhydride) readily available? Start->Decision1 Decision2 Is tolerance to strong Lewis acids a concern for other functional groups? Decision1->Decision2 No FC_Route Proceed with Friedel-Crafts Acylation Decision1->FC_Route Yes Decision2->FC_Route No Grignard_Route Proceed with Grignard Reaction Decision2->Grignard_Route Yes End End: Synthesized Product FC_Route->End Grignard_Route->End

Caption: Decision workflow for synthesis route.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 1-(4'-iso-Propylphenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical development. Specifically, α-trifluoromethylated alcohols are of significant interest due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity, which can enhance the pharmacological profile of drug candidates. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 1-(4'-iso-propylphenyl)-2,2,2-trifluoroethanol via the reduction of 4'-iso-propyl-2,2,2-trifluoroacetophenone. The methodologies discussed herein focus on two powerful and widely adopted strategies: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction.

Key Applications

Chiral 1-(4'-iso-propylphenyl)-2,2,2-trifluoroethanol serves as a valuable chiral building block in the synthesis of various biologically active molecules. Its structural motif is relevant in the development of:

  • Pharmaceutical Intermediates: As a precursor to more complex molecules with therapeutic potential.

  • Agrochemicals: Incorporation into pesticides and herbicides where stereochemistry is crucial for activity.

  • Chiral Ligands and Auxiliaries: For use in other asymmetric transformations.

Methodologies for Asymmetric Synthesis

The asymmetric reduction of this compound can be effectively achieved using several methods. Below are detailed discussions and protocols for two highly efficient and enantioselective approaches.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a robust and versatile method for the enantioselective reduction of prochiral ketones.[1] Noyori-type ruthenium catalysts, featuring a chiral diamine ligand, are particularly effective for this transformation, often providing high yields and excellent enantioselectivities.[2] The reaction typically utilizes isopropanol or a formic acid/triethylamine mixture as the hydrogen source.

General Reaction Scheme:

Where Ar = 4'-iso-propylphenyl

Quantitative Data Summary for ATH of Analogous Ketones

Catalyst/Pre-catalystLigandHydrogen DonorBaseTemp. (°C)Yield (%)e.e. (%)Configuration
[RuCl₂(p-cymene)]₂(S,S)-TsDPENi-PrOHKOH80>9997(R)
RuCl--INVALID-LINK--(S,S)-TsDPENHCOOH/NEt₃-28>9598(R)

Experimental Protocol: Asymmetric Transfer Hydrogenation using [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of aromatic ketones.

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) dichloride p-cymene dimer)

  • (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Anhydrous isopropanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) to a dry Schlenk flask.

  • Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature for 10 minutes to form the pre-catalyst.

  • Reaction Setup: In a separate dry Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous isopropanol (10 mL).

  • Prepare a 0.1 M solution of KOH in anhydrous isopropanol.

  • Reaction Execution: Add the catalyst solution to the substrate solution under an inert atmosphere.

  • Add the KOH solution (0.1 mL, 0.01 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC or GC).

  • Work-up: After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • Quench the reaction by adding a few drops of water.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).

  • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Logical Workflow for Ruthenium-Catalyzed ATH

ATH_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Analysis Ru_precatalyst [RuCl₂(p-cymene)]₂ Mix_Catalyst Stir at RT Ru_precatalyst->Mix_Catalyst Ligand (S,S)-TsDPEN Ligand->Mix_Catalyst Toluene Anhydrous Toluene Toluene->Mix_Catalyst Catalyst_Solution Catalyst Solution Mix_Catalyst->Catalyst_Solution Reaction_Vessel Combine and Heat to 80°C Catalyst_Solution->Reaction_Vessel Substrate 4'-iso-Propyl-2,2,2- trifluoroacetophenone Substrate->Reaction_Vessel Solvent Anhydrous i-PrOH Solvent->Reaction_Vessel Base KOH in i-PrOH Base->Reaction_Vessel Monitoring Monitor by TLC/GC Reaction_Vessel->Monitoring Quench Quench with H₂O Monitoring->Quench Concentrate Concentrate Quench->Concentrate Extract Extract with EtOAc Concentrate->Extract Purify Column Chromatography Extract->Purify Analyze Chiral HPLC Purify->Analyze Product Enantioenriched Alcohol Analyze->Product

Ar-C-CF3 + NAD(P)H --[Enzyme]--> Ar-CH-CF3 + NAD(P)⁺

Caption: Workflow for Whole-Cell Biocatalytic Reduction.

Conclusion

The asymmetric synthesis of 1-(4'-iso-propylphenyl)-2,2,2-trifluoroethanol can be accomplished with high efficiency and enantioselectivity using both Ruthenium-catalyzed Asymmetric Transfer Hydrogenation and biocatalytic reduction methods. The choice of method will depend on factors such as the desired enantiomer, scalability, cost, and environmental considerations. The provided protocols offer a solid starting point for researchers to develop and optimize these important transformations in their own laboratories.

References

4'-iso-Propyl-2,2,2-trifluoroacetophenone: A Key Building Block for Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-iso-Propyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone that serves as a crucial starting material in the synthesis of various pharmaceutical compounds. The presence of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent and selective cyclooxygenase-2 (COX-2) inhibitor, an analogue of Celecoxib.

Application in the Synthesis of a Celecoxib Analogue

A primary application of this compound is in the synthesis of 1,5-diarylpyrazole derivatives, a class of compounds known for their anti-inflammatory properties. Specifically, it is a key precursor for the synthesis of 4-[5-(4-isopropylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, an analogue of the well-known COX-2 inhibitor, Celecoxib. The isopropyl group on the phenyl ring is a modification that can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

The general synthetic strategy involves a two-step process:

  • Claisen Condensation: this compound undergoes a Claisen condensation with an appropriate ester, typically ethyl trifluoroacetate, to form the corresponding 1,3-dione intermediate, 4,4,4-trifluoro-1-(4-isopropylphenyl)butane-1,3-dione.

  • Cyclization (Pyrazole Formation): The resulting 1,3-dione is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a cyclization reaction to form the desired 1,5-diarylpyrazole, the Celecoxib analogue.

This synthetic pathway is a cornerstone for creating a library of Celecoxib analogues for structure-activity relationship (SAR) studies, aiming to develop more potent and selective anti-inflammatory agents.[1][2][3]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the Celecoxib analogue using this compound as a starting material.

Protocol 1: Synthesis of 4,4,4-Trifluoro-1-(4-isopropylphenyl)butane-1,3-dione (Intermediate)

This protocol outlines the Claisen condensation reaction to form the β-diketone intermediate.

Materials:

  • This compound

  • Ethyl trifluoroacetate

  • Sodium methoxide (25% solution in methanol)

  • Toluene

  • Hydrochloric acid (15%)

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 1000 mL four-necked flask, add 400 mL of toluene and 25 g of sodium hydride.

  • Stir the mixture and control the temperature to 20-25°C.

  • Slowly add 40 g of this compound and 50 g of ethyl trifluoroacetate simultaneously via a dropping funnel.

  • After the addition is complete, heat the reaction mixture to 40-45°C and maintain for 5 hours.

  • Cool the reaction mixture to 30°C and slowly add 120 mL of 15% hydrochloric acid.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer and evaporate the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add 200 mL of petroleum ether to induce crystallization.

  • Filter the solid product, wash with cold petroleum ether, and dry under vacuum to obtain 4,4,4-trifluoro-1-(4-isopropylphenyl)butane-1,3-dione.

Expected Yield: Approximately 91%.

Protocol 2: Synthesis of 4-[5-(4-isopropylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Final Product)

This protocol describes the cyclization reaction to form the final pyrazole derivative.

Materials:

  • 4,4,4-Trifluoro-1-(4-isopropylphenyl)butane-1,3-dione (from Protocol 1)

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4,4,4-trifluoro-1-(4-isopropylphenyl)butane-1,3-dione (1 equivalent) in ethanol.

  • Add 4-sulfamoylphenylhydrazine hydrochloride (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Cool the reaction mixture to room temperature to allow for crystallization.

  • Filter the precipitated solid.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product, 4-[5-(4-isopropylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

Data Presentation

The following table summarizes the key quantitative data for the synthesized Celecoxib analogue.

CompoundMolecular FormulaMolecular WeightYield (%)
4,4,4-Trifluoro-1-(4-isopropylphenyl)butane-1,3-dioneC₁₃H₁₃F₃O₂274.24~91
4-[5-(4-isopropylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamideC₁₉H₁₈F₃N₃O₂S425.43-

Note: Specific yield for the final product and biological activity data are not available in the provided search results but would be determined experimentally.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of the Celecoxib analogue from this compound.

Synthesis_Workflow start 4'-iso-Propyl-2,2,2- trifluoroacetophenone intermediate 4,4,4-Trifluoro-1-(4-isopropylphenyl) butane-1,3-dione start->intermediate Claisen Condensation (Ethyl trifluoroacetate, NaOMe) final_product 4-[5-(4-isopropylphenyl)-3-(trifluoromethyl) -1H-pyrazol-1-yl]benzenesulfonamide intermediate->final_product Cyclization (4-Sulfamoylphenylhydrazine HCl)

Synthetic route to the Celecoxib analogue.
COX-2 Inhibition Signaling Pathway

The synthesized Celecoxib analogue is designed to selectively inhibit the COX-2 enzyme. The diagram below illustrates the simplified signaling pathway of COX-2 and the point of inhibition.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGH2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Celecoxib Analogue (Synthesized Product) Inhibitor->COX2 Inhibition

Mechanism of COX-2 inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutically active compounds, particularly for the development of novel anti-inflammatory agents. The provided protocols for the synthesis of a Celecoxib analogue demonstrate a practical application of this starting material. Further research and biological evaluation of the resulting compounds are essential to fully characterize their therapeutic potential.

References

Application Notes and Protocols: Catalytic Hydrogenation of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of prochiral ketones is a fundamental transformation in organic synthesis, providing access to valuable chiral alcohols. These alcohols are crucial building blocks in the pharmaceutical industry for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). The reduction of fluorinated ketones, such as 4'-iso-propyl-2,2,2-trifluoroacetophenone, is of particular interest as the resulting trifluoromethyl-substituted chiral alcohols are key intermediates for various therapeutic agents. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

This document provides detailed application notes and protocols for the catalytic hydrogenation of this compound, focusing on asymmetric transfer hydrogenation, a method known for its operational simplicity and high enantioselectivity. The protocols are based on established methodologies for structurally related trifluoroacetophenones and provide a framework for achieving high yield and enantiomeric excess.

Reaction Principle

The catalytic hydrogenation of this compound involves the addition of two hydrogen atoms across the carbonyl double bond to yield the corresponding 1-(4-isopropylphenyl)-2,2,2-trifluoroethanol. In asymmetric hydrogenation, a chiral catalyst is employed to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the alcohol product.

Transfer hydrogenation is a convenient alternative to using high-pressure hydrogen gas, where an organic molecule, such as isopropanol or a formic acid/triethylamine mixture, serves as the hydrogen source. Chiral ruthenium complexes, particularly those developed by Noyori and co-workers, have proven to be highly effective catalysts for the asymmetric transfer hydrogenation of ketones.[1][2]

Data Presentation: Asymmetric Transfer Hydrogenation of Structurally Similar Ketones

SubstrateCatalystHydrogen SourceSolventYield (%)Enantiomeric Excess (ee, %)
2,2,2-TrifluoroacetophenoneChiral Ru ComplexIsopropanolIsopropanol9694 (R)

Experimental Protocols

The following protocols are adapted from highly successful methods for the asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone and can be applied to this compound with minor optimization.[3][4]

Protocol 1: Asymmetric Transfer Hydrogenation using a Chiral Ruthenium Catalyst

This protocol describes a standard chemical asymmetric transfer hydrogenation.

Materials:

  • This compound

  • Chiral Ruthenium Catalyst (e.g., (R,R)-TsDPEN-Ru catalyst)

  • Isopropanol (anhydrous)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the chiral Ruthenium catalyst (0.5-1 mol%).

  • Add anhydrous isopropanol as the hydrogen source and solvent.

  • Add a solution of this compound in anhydrous isopropanol.

  • Add a solution of the base (e.g., KOH or t-BuOK) in isopropanol (typically 5 mol%). The base is crucial for the formation of the active ruthenium hydride species.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction by adding a few drops of water.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-isopropylphenyl)-2,2,2-trifluoroethanol.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Electrochemically Promoted Asymmetric Transfer Hydrogenation

This advanced protocol offers an alternative method for generating the active catalyst and can lead to improved efficiency.[3][4]

Materials:

  • This compound

  • Chiral Ru complex (e.g., [(S,S)-Tsdpen-RuCl(p-cymene)])

  • Isopropanol

  • Tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte

  • Undivided electrochemical cell with a platinum plate cathode and a carbon plate anode

Procedure:

  • Set up the undivided electrochemical cell with the platinum cathode and carbon anode.

  • To the cell, add this compound (0.1 mmol), the chiral Ru complex (0.002 mmol), and TBAP (0.2 mmol) in isopropanol (4.0 mL).

  • Stir the solution at room temperature.

  • Apply a constant current of 2.0 mA to the cell.

  • Monitor the reaction progress by GC analysis.

  • After the reaction is complete (as determined by the consumption of the starting material), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the product.

  • Determine the yield and enantiomeric excess of the product.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start inert Establish Inert Atmosphere start->inert reagents Add Substrate, Catalyst, Solvent, and Base stir Stir at Controlled Temperature reagents->stir inert->reagents monitor Monitor Progress (TLC/GC) stir->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify analysis Yield & ee Determination purify->analysis logical_relationship substrate This compound (Prochiral Ketone) product 1-(4-isopropylphenyl)-2,2,2-trifluoroethanol (Chiral Alcohol) substrate->product Hydrogenation catalyst Chiral Ru Catalyst catalyst->product Controls Stereochemistry h_source Hydrogen Source (e.g., Isopropanol) h_source->product Provides Hydrogen

References

Application Notes and Protocols for the Reduction of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. 4'-iso-Propyl-2,2,2-trifluoroacetophenone is a fluorinated ketone whose corresponding alcohol, 1-(4-isopropylphenyl)-2,2,2-trifluoroethanol, is a valuable chiral building block in medicinal chemistry. The trifluoromethyl group can significantly influence the pharmacological properties of a molecule. This document provides detailed protocols for the reduction of this compound via three common and effective methods: chemical reduction with sodium borohydride, catalytic transfer hydrogenation, and enantioselective biocatalytic reduction.

Data Presentation

The following table summarizes the expected outcomes for the different reduction methods. Please note that while the protocols are robust, the quantitative data for this compound are based on typical results for structurally similar trifluoromethyl ketones, as specific literature data for this substrate is limited.

MethodReagent/CatalystSolventReaction Time (h)Temperature (°C)Typical Yield (%)Enantiomeric Excess (ee, %)
Chemical Reduction Sodium Borohydride (NaBH₄)Methanol1 - 20 - 25>95Not applicable (racemic)
Catalytic Transfer Hydrogenation [Ru(p-cymene)Cl₂]₂ / Chiral LigandIsopropanol12 - 248090 - 98Up to 99 (chiral ligand dependent)
Biocatalytic Reduction Ketoreductase (KRED) / Isopropanol (cosubstrate)Buffer/IPA24 - 4830>90>99 (enzyme dependent)

Experimental Protocols

Chemical Reduction using Sodium Borohydride (Achiral)

This protocol describes a straightforward and high-yielding method for the reduction of this compound to the corresponding racemic alcohol using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)[1][2]

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether (or Ethyl Acetate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 2.16 g, 10 mmol).

  • Dissolve the ketone in methanol (30 mL).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (0.42 g, 11 mmol, 1.1 equivalents) portion-wise to the stirred solution. Foaming may occur.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature (approx. 25 °C) and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water (20 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous ammonium chloride solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by flash column chromatography on silica gel if necessary.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup start Dissolve Ketone in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir_rt Stir at Room Temp add_nabh4->stir_rt monitor Monitor by TLC stir_rt->monitor quench Quench with Water monitor->quench Reaction Complete evaporate Evaporate Methanol quench->evaporate extract Extract with Ether evaporate->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify dry->purify end end purify->end Final Product

Workflow for NaBH4 Reduction
Catalytic Transfer Hydrogenation (Asymmetric)

This protocol outlines the asymmetric reduction of this compound using a ruthenium catalyst with a chiral ligand, employing isopropanol as both the solvent and the hydrogen source. This method is suitable for obtaining an enantiomerically enriched product.

Materials:

  • This compound

  • [Ru(p-cymene)Cl₂]₂ (or similar Ru-catalyst precursor)

  • Chiral ligand (e.g., (R,R)-TsDPEN)

  • Isopropanol (IPA)

  • Potassium hydroxide (KOH) or Sodium isopropoxide

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (e.g., 0.01 mmol) and the chiral ligand (e.g., 0.022 mmol).

  • Add degassed isopropanol (10 mL).

  • Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

  • In a separate flask, prepare a solution of this compound (e.g., 1.08 g, 5 mmol) and a base (e.g., 0.1 M KOH in isopropanol, 2.5 mL, 0.25 mmol) in isopropanol (15 mL).

  • Transfer the substrate solution to the catalyst mixture via cannula under an inert atmosphere.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and filter through a short plug of silica gel to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

G cluster_catalyst Catalyst Preparation (Inert) cluster_reaction Hydrogenation Reaction (Inert) cluster_workup Workup and Purification mix_ru_ligand Mix [Ru] and Chiral Ligand add_ipa Add Degassed Isopropanol mix_ru_ligand->add_ipa add_substrate Add Substrate to Catalyst add_ipa->add_substrate prep_substrate Prepare Substrate Solution prep_substrate->add_substrate heat Heat to 80 °C add_substrate->heat monitor Monitor Reaction heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete evaporate Evaporate Solvent cool->evaporate filter_catalyst Filter through Silica evaporate->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify by Chromatography concentrate->purify analyze Analyze ee purify->analyze end end analyze->end Enantioenriched Product

Workflow for Catalytic Transfer Hydrogenation
Biocatalytic Reduction (Enantioselective)

This protocol describes the use of a ketoreductase (KRED) enzyme for the highly enantioselective reduction of this compound. Isopropanol is used as a cosubstrate for cofactor regeneration.

Materials:

  • This compound

  • Ketoreductase (KRED) enzyme (commercial or in-house)

  • NADP⁺ or NAD⁺ (if not using a whole-cell system with inherent cofactor)

  • Isopropanol (IPA)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

  • Reaction vessel (e.g., shaker flask)

  • Incubator shaker

  • Centrifuge

  • Ethyl acetate

Procedure:

  • Prepare a buffer solution (e.g., 50 mL of 100 mM phosphate buffer, pH 7.0) in a shaker flask.

  • If required, add the cofactor (NADP⁺ or NAD⁺) to the buffer.

  • Add the ketoreductase enzyme to the buffer solution.

  • Add isopropanol (e.g., 5-10% v/v) to the mixture as the cosubstrate for cofactor regeneration.

  • Dissolve this compound (e.g., 216 mg, 1 mmol) in a minimal amount of a water-miscible co-solvent like DMSO if necessary, and add it to the reaction mixture.

  • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) with agitation (e.g., 200 rpm) for 24-48 hours.

  • Monitor the conversion and enantiomeric excess by taking aliquots and analyzing them by GC or HPLC.

  • Once the reaction has reached the desired conversion, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate (50 mL).

  • If a whole-cell biocatalyst was used, centrifuge the mixture to separate the cells.

  • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

  • Confirm the enantiomeric excess of the final product by chiral HPLC or GC.

G cluster_setup Reaction Setup cluster_reaction Bioreduction cluster_workup Workup and Analysis prep_buffer Prepare Buffer add_enzyme Add KRED and Cofactor prep_buffer->add_enzyme add_ipa Add Isopropanol add_enzyme->add_ipa add_substrate Add Substrate add_ipa->add_substrate incubate Incubate with Shaking add_substrate->incubate monitor Monitor Conversion & ee incubate->monitor stop_reaction Stop Reaction (add EtOAc) monitor->stop_reaction Desired Conversion separate_cells Separate Cells (if needed) stop_reaction->separate_cells extract Extract Product separate_cells->extract dry Dry and Concentrate extract->dry purify Purify dry->purify analyze_ee Confirm ee purify->analyze_ee end end analyze_ee->end Highly Enantioenriched Product

References

Application Notes and Protocols: 4'-iso-Propyl-2,2,2-trifluoroacetophenone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and patent databases did not yield any specific, publicly available examples of 4'-iso-propyl-2,2,2-trifluoroacetophenone being used as a direct starting material or intermediate in the synthesis of commercialized agrochemicals.

While trifluoromethyl ketones are a known class of compounds with potential biological activity and are used as building blocks in medicinal chemistry, their specific application in the synthesis of registered pesticides, herbicides, or fungicides, particularly the 4'-isopropyl substituted variant, is not documented in the available resources.

The synthesis of modern agrochemicals often involves complex multi-step processes, and the exact synthetic routes and intermediates are frequently proprietary information held by the developing companies. It is possible that this compound is used in exploratory research for novel active ingredients; however, such research is typically not published until patent applications are filed or well after the discovery phase.

For the benefit of researchers, scientists, and drug development professionals, this document will instead provide a general overview of the synthetic strategies for agrochemicals that incorporate related structural motifs, such as the trifluoromethyl group and the substituted phenyl ring. This information is intended to provide a foundational understanding of the chemical principles that could be applied if this compound were to be considered as a potential building block in future agrochemical discovery.

General Synthetic Strategies for Agrochemicals with Trifluoromethylphenyl Moieties

The trifluoromethyl group is a common feature in many successful agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The synthesis of agrochemicals containing a trifluoromethylphenyl group often involves the introduction of this moiety at various stages of the synthetic sequence.

A generalized workflow for the discovery and synthesis of a hypothetical agrochemical starting from a trifluoromethylphenyl precursor is outlined below.

G cluster_0 Precursor Synthesis & Derivatization cluster_1 Core Structure Assembly cluster_2 Optimization & Screening cluster_3 Process Development Start Starting Material (e.g., 4'-substituted-2,2,2-trifluoroacetophenone) Reaction Chemical Transformation (e.g., Reduction, Halogenation, Condensation) Start->Reaction Intermediate Key Intermediate Reaction->Intermediate Coupling Coupling with Heterocycle or other active fragments Intermediate->Coupling Scaffold Assembled Agrochemical Scaffold Coupling->Scaffold Modification Structural Modification (Analog Synthesis) Scaffold->Modification Screening Biological Screening (Herbicidal/Insecticidal/Fungicidal Activity) Modification->Screening Lead Lead Compound Identification Screening->Lead Optimization Process Optimization & Scale-up Lead->Optimization Final Final Agrochemical Product Optimization->Final

Caption: Hypothetical workflow for agrochemical development.

Example Experimental Protocol: Reduction of a Trifluoroacetophenone (General Procedure)

The following is a generalized protocol for the reduction of an aryl trifluoromethyl ketone to the corresponding alcohol. This is a common transformation that could be applied to this compound to generate a chiral alcohol, which can be a versatile intermediate for further synthesis.

Objective: To reduce a substituted 2,2,2-trifluoroacetophenone to the corresponding 1-(substituted-phenyl)-2,2,2-trifluoroethanol.

Materials:

  • Substituted 2,2,2-trifluoroacetophenone (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the substituted 2,2,2-trifluoroacetophenone in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product may be purified by column chromatography on silica gel.

Data Presentation:

ParameterExpected Outcome
Reaction Time 1 - 2 hours
Yield >90% (typical)
Purity (crude) >85% (typical)
Analytical Methods TLC, GC-MS, ¹H NMR, ¹⁹F NMR

Signaling Pathways in Agrochemical Action

Many modern agrochemicals act by inhibiting specific enzymes or disrupting key signaling pathways in the target pest, weed, or fungus. The diagram below illustrates a simplified representation of a generic enzyme inhibition pathway, a common mode of action for many agrochemicals.

G cluster_0 Normal Metabolic Pathway cluster_1 Inhibited Pathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Biological_Function Biological_Function Product->Biological_Function Essential for Agrochemical Agrochemical (Inhibitor) Inhibited_Enzyme Inhibited Enzyme Agrochemical->Inhibited_Enzyme Binds to enzyme No_Product No Product Formation Inhibited_Enzyme->No_Product Prevents catalysis Disruption Disruption of Biological Function No_Product->Disruption

Caption: Generic enzyme inhibition by an agrochemical.

Conclusion

While this compound does not have a documented role in the synthesis of existing agrochemicals based on publicly available data, the principles of synthetic and medicinal chemistry suggest it could be a viable starting material for the discovery of new active ingredients. Researchers interested in this area should focus on leveraging the unique electronic and steric properties of the isopropyl and trifluoromethyl groups to design novel molecular scaffolds and screen them for biological activity. The general protocols and workflows provided here can serve as a foundational guide for such exploratory research.

Application Notes and Protocols for Chiral Separation of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective analysis of chiral compounds is a critical aspect of drug development and stereoselective synthesis. The compound 4'-iso-propyl-2,2,2-trifluoroacetophenone is a trifluoromethyl ketone that can serve as a key chiral building block. Its resolution into individual enantiomers is essential for the synthesis of enantiomerically pure pharmaceuticals and for studying stereospecific interactions in biological systems. This document provides detailed application notes and protocols for the derivatization of this compound to facilitate its chiral separation and analysis by chromatographic methods.

Principle of Chiral Derivatization

The carbonyl group of this compound is a suitable functional group for derivatization. Chiral reagents containing a nucleophilic group, such as a primary amine or a hydrazine, can react with the ketone to form diastereomeric imines (Schiff bases) or hydrazones, respectively. The resulting diastereomers can then be separated and quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Application Note 1: Chiral Derivatization using (R)-(+)-α-Methylbenzylamine for HPLC Analysis

This method describes the formation of diastereomeric imines by reacting this compound with (R)-(+)-α-methylbenzylamine. The resulting diastereomers can be separated by reverse-phase HPLC.

Experimental Protocol

Materials:

  • Racemic this compound

  • (R)-(+)-α-Methylbenzylamine (derivatization grade, ≥99.0%)[2]

  • Methanol (HPLC grade)

  • Toluene (anhydrous)

  • Molecular sieves (4 Å)

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Derivatization Procedure:

  • In a clean, dry vial, dissolve 10 mg of racemic this compound in 1 mL of anhydrous toluene.

  • Add a small amount of activated 4 Å molecular sieves to the solution to remove any residual water.

  • Add 1.2 molar equivalents of (R)-(+)-α-methylbenzylamine to the solution.

  • Add a catalytic amount of trifluoroacetic acid (approximately 1-2 µL).

  • Seal the vial and heat the reaction mixture at 60 °C for 4 hours with stirring.

  • After cooling to room temperature, dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for analysis.

HPLC Conditions:

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (gradient elution may be required for optimal separation)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Data Presentation

Table 1: Hypothetical Chromatographic Data for Diastereomers of this compound derivatized with (R)-(+)-α-Methylbenzylamine.

DiastereomerRetention Time (min)Resolution (Rs)
Diastereomer 115.21.8
Diastereomer 216.5-

Note: The retention times and resolution are illustrative and will need to be determined experimentally.

Experimental Workflow

G Workflow for Derivatization with (R)-(+)-α-Methylbenzylamine and HPLC Analysis cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis dissolve Dissolve Ketone in Toluene add_sieves Add Molecular Sieves dissolve->add_sieves add_reagents Add (R)-(+)-α-Methylbenzylamine and TFA add_sieves->add_reagents react Heat at 60°C for 4h add_reagents->react dilute Dilute with Mobile Phase react->dilute inject Inject onto C18 Column dilute->inject detect UV Detection at 254 nm inject->detect

Caption: Workflow for derivatization and HPLC analysis.

Application Note 2: Chiral Derivatization using a Chiral Hydrazine for LC-MS Analysis

This method involves the reaction of this compound with a chiral hydrazine to form diastereomeric hydrazones. These derivatives are suitable for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), which offers high sensitivity and selectivity.

Experimental Protocol

Materials:

  • Racemic this compound

  • Chiral Hydrazine Reagent (e.g., a custom-synthesized or commercially available chiral hydrazine)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase UPLC/HPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

Derivatization Procedure:

  • Prepare a stock solution of racemic this compound in acetonitrile (e.g., 1 mg/mL).

  • Prepare a stock solution of the chiral hydrazine reagent in acetonitrile (e.g., 10 mg/mL).

  • In a vial, mix 100 µL of the ketone stock solution with 200 µL of the chiral hydrazine stock solution.

  • Add 10 µL of 1% formic acid in acetonitrile to catalyze the reaction.

  • Vortex the mixture and incubate at 50 °C for 1 hour.

  • After cooling, dilute the sample with the initial mobile phase for LC-MS analysis.

LC-MS Conditions:

  • Column: C18 reverse-phase column (100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a suitable percentage of B, and gradually increase to elute the diastereomers.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • MS Detection: ESI in positive ion mode, monitoring the protonated molecular ions of the diastereomers.

Data Presentation

Table 2: Hypothetical LC-MS Data for Diastereomeric Hydrazones of this compound.

DiastereomerRetention Time (min)[M+H]+ (m/z)
Diastereomer 18.7Calculated m/z
Diastereomer 29.1Calculated m/z

Note: The m/z value will depend on the specific chiral hydrazine used. Retention times are illustrative.

Derivatization Reaction Pathway

G Derivatization with a Chiral Hydrazine ketone This compound C=O hydrazone Diastereomeric Hydrazones C=N-NH-R ketone->hydrazone + hydrazine Chiral Hydrazine H2N-NH-R hydrazine->hydrazone Acid Catalyst, 50°C G Logical Flow of GC-MS Analysis after Derivatization start Start derivatize Derivatize Ketone start->derivatize cleanup Work-up & Cleanup derivatize->cleanup gc_sep GC Separation cleanup->gc_sep ms_detect MS Detection gc_sep->ms_detect data_analysis Data Analysis ms_detect->data_analysis end End data_analysis->end

References

Application Notes: Trifluoroacetophenones as Organocatalysts in Epoxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to versatile epoxide intermediates crucial for the production of fine chemicals, pharmaceuticals, and polymers. Traditionally, this reaction has relied on stoichiometric peroxy acids (e.g., m-CPBA) or metal-based catalysts, which can be associated with safety concerns, toxic byproducts, and environmental issues. The development of organocatalysis has offered a more sustainable alternative, with activated ketones, particularly trifluoroacetophenones, emerging as highly efficient catalysts for epoxidation reactions using green oxidants like hydrogen peroxide (H₂O₂).[1][2][3]

2,2,2-Trifluoroacetophenone has been identified as a superior organocatalyst for the mild, fast, and environmentally friendly epoxidation of a wide array of olefins.[4][5][6][7] This catalyst, in combination with H₂O₂, facilitates the chemoselective oxidation of mono-, di-, and trisubstituted alkenes in high to quantitative yields with low catalyst loadings.[4][5][6][8]

Advantages of 2,2,2-Trifluoroacetophenone Catalysis

  • Environmentally Friendly: Utilizes hydrogen peroxide, a green oxidant, which produces water as the only byproduct.[1][9]

  • High Efficiency: Achieves high to quantitative yields of epoxides.[4][8]

  • Low Catalyst Loading: Requires only 2–5 mol % of the catalyst for efficient conversion.[4][5][8]

  • Broad Substrate Scope: Effectively epoxidizes a wide range of mono-, di-, and trisubstituted alkenes, including electron-deficient ones and natural products like cholesterol.[4][8]

  • Mild Reaction Conditions: The reaction proceeds at room temperature.[8]

  • Fast Reaction Times: Complete conversion is often achieved within one hour.[4][5]

  • Cost-Effective: 2,2,2-Trifluoroacetophenone is an inexpensive and commercially available catalyst.[5]

Mechanism of Action

The catalytic cycle is believed to proceed through the formation of a reactive dioxirane intermediate, although the exact mechanism can be complex.[5] Mechanistic studies suggest the formation of a peroxycarboximidic acid intermediate from the reaction of hydrogen peroxide with acetonitrile, which then interacts with the hydrated form of the trifluoroacetophenone catalyst to generate the active oxidizing species.[4][5][8] Control experiments have indicated that the reaction does not proceed via radical intermediates.[4][8]

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for the Epoxidation of 1-Phenylcyclohexene [5][10]

EntryCatalyst (mol %)Time (h)Yield (%)
1No catalyst111
22,2,2-Trifluoroacetophenone (5)1>99
3Acetophenone (5)1<5

Reaction Conditions: 1-phenylcyclohexene (0.5 mmol), catalyst, 30% aq. H₂O₂ (4 equiv), MeCN (4 equiv), t-BuOH/Buffer (pH 11) (1:1, 2 mL), room temperature.

Table 2: Substrate Scope of the Epoxidation Catalyzed by 2,2,2-Trifluoroacetophenone [8]

EntrySubstrateProductTime (h)Yield (%)
11-Phenylcyclohexene1-Phenyl-7-oxabicyclo[4.1.0]heptane198
2(E)-Stilbenetrans-Stilbene oxide196
3Cyclooctene1,2-Epoxycyclooctane199
4StyreneStyrene oxide197
5α-Methylstyrene2-Methyl-2-phenyloxirane195
61-Decene1,2-Epoxydecane2485
7Cinnamyl alcohol3-(Oxiran-2-yl)phenyl)methanol192
8CholesterolCholesterol-5α,6α-epoxide288

Reaction Conditions: Substrate (0.5 mmol), 2,2,2-trifluoroacetophenone (5 mol %), 30% aq. H₂O₂ (4 equiv), MeCN (4 equiv), t-BuOH/Buffer (pH 11) (1:1, 2 mL), room temperature. Yields are for isolated products.

Experimental Protocols

General Protocol for the Epoxidation of Alkenes

This protocol is based on the procedure described by Limnios and Kokotos (2014).[5][8]

Materials:

  • Alkene substrate

  • 2,2,2-Trifluoroacetophenone

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile (MeCN)

  • tert-Butyl alcohol (t-BuOH)

  • Potassium carbonate (K₂CO₃)

  • Ethylenediaminetetraacetic acid tetrasodium salt (EDTA)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Preparation of Buffer Solution (pH 11): Prepare a 0.6 M aqueous solution of K₂CO₃ containing 4 x 10⁻⁵ M EDTA tetrasodium salt.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkene substrate (1.0 equiv, e.g., 0.5 mmol).

  • Addition of Reagents: Add tert-butyl alcohol (1 mL) and the buffer solution (1 mL). To this biphasic mixture, add 2,2,2-trifluoroacetophenone (0.05 equiv, 0.025 mmol).

  • Sequentially add acetonitrile (4.0 equiv, 2.0 mmol) and 30% aqueous hydrogen peroxide (4.0 equiv, 2.0 mmol).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours for most substrates.

  • Work-up: Upon completion, quench the reaction by adding 10 mL of deionized water.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., mixtures of petroleum ether/diethyl ether or petroleum ether/ethyl acetate) to afford the pure epoxide.[8]

Visualizations

G Catalytic Cycle of Trifluoroacetophenone-Catalyzed Epoxidation catalyst Trifluoroacetophenone hydrate Catalyst Hydrate (I) catalyst->hydrate + H₂O perhydrate Perhydrate Intermediate (IV) hydrate->perhydrate + H₂O₂ perhydrate->hydrate - H₂O active_oxidant Active Oxidant Species (V/VI) perhydrate->active_oxidant + Peroxycarboximidic Acid active_oxidant->hydrate + Epoxide active_oxidant->hydrate - Alkene alkene Alkene epoxide Epoxide alkene->epoxide + Active Oxidant h2o2 H₂O₂ h2o H₂O mecn MeCN peroxycarboximidic_acid Peroxycarboximidic Acid mecn->peroxycarboximidic_acid + H₂O₂

Caption: Proposed catalytic cycle for the epoxidation reaction.

G General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Add Alkene, t-BuOH, and Buffer add_cat Add Trifluoroacetophenone start->add_cat add_reagents Add MeCN and H₂O₂ add_cat->add_reagents stir Stir at Room Temperature add_reagents->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: Step-by-step experimental workflow for epoxidation.

References

Application Notes and Protocols: 4'-iso-Propyl-2,2,2-trifluoroacetophenone in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Despite a comprehensive search of available scientific literature and databases, no specific applications, experimental protocols, or quantitative data directly pertaining to the use of 4'-iso-Propyl-2,2,2-trifluoroacetophenone in materials science have been identified. This compound does not appear to be a commonly utilized photoinitiator, monomer, or material precursor in the published research literature.

Therefore, the following application notes and protocols are presented as a theoretical guide based on the chemical structure of this compound and its plausible reactivity as a photoinitiator. These are generalized procedures and would require significant optimization and characterization for any specific application.

Theoretical Application: Photoinitiator for Radical Polymerization

Based on its acetophenone backbone, this compound is hypothesized to function as a Type I photoinitiator. Upon absorption of UV radiation, it would likely undergo a Norrish Type I cleavage to generate two radical species that can initiate polymerization. The trifluoromethyl group is a strong electron-withdrawing group, which may influence the photoreactivity and initiation efficiency. The isopropyl group may affect its solubility in various monomers and polymers.

Potential Applications:

  • UV Curable Coatings and Adhesives: Initiation of polymerization for protective coatings on various substrates or for bonding components in manufacturing.

  • Dental Materials: As a component in light-cured dental composites and sealants.

  • Photolithography: In the formulation of photoresists for the fabrication of microelectronics.

Hypothetical Experimental Protocols

The following are generalized protocols for evaluating the potential of this compound as a photoinitiator.

Protocol 1: Photopolymerization of a Model Acrylate Monomer

Objective: To assess the photoinitiation efficiency of this compound for the polymerization of a standard acrylate monomer, such as methyl methacrylate (MMA).

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound

  • Nitrogen gas

  • UV curing system (e.g., 365 nm UV lamp)

  • Glass slides

  • Spacers of known thickness (e.g., 100 µm)

  • Fourier-transform infrared (FTIR) spectrometer

Procedure:

  • Prepare a solution of this compound in MMA at a concentration of 1% (w/w).

  • Place two glass slides on top of each other, separated by the 100 µm spacers to create a mold.

  • Inject the monomer/photoinitiator solution into the mold via capillary action.

  • Place the assembly under the UV curing system.

  • Purge the sample with nitrogen for 5 minutes to create an inert atmosphere.

  • Expose the sample to UV radiation (e.g., 100 mW/cm²) for varying amounts of time (e.g., 10, 30, 60, 120 seconds).

  • After curing, carefully separate the glass slides to retrieve the polymer film.

  • Analyze the degree of conversion of the monomer to polymer using FTIR by monitoring the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).

Data Presentation:

The quantitative data from this experiment could be summarized in a table as follows:

Exposure Time (s)UV Intensity (mW/cm²)Monomer Conversion (%)
10100Data to be collected
30100Data to be collected
60100Data to be collected
120100Data to be collected

Visualizations (Hypothetical)

Diagram 1: Proposed Photoinitiation Mechanism

This diagram illustrates the hypothetical Norrish Type I cleavage of this compound upon UV exposure to form initiating radicals.

G cluster_0 Photoinitiation A 4'-iso-Propyl-2,2,2- trifluoroacetophenone B Excited State A->B UV Light (hν) C Radical Pair B->C Norrish Type I Cleavage D Initiating Radicals C->D Separation

Caption: Hypothetical photoinitiation mechanism of this compound.

Diagram 2: Experimental Workflow for Photoinitiator Evaluation

This diagram outlines the general workflow for testing the efficacy of a new photoinitiator.

G cluster_1 Experimental Workflow prep Sample Preparation (Monomer + Initiator) cure UV Curing prep->cure analysis Polymer Characterization (e.g., FTIR, DSC, GPC) cure->analysis results Data Analysis and Performance Evaluation analysis->results

Caption: General workflow for evaluating a novel photoinitiator.

Disclaimer: The information provided above is purely theoretical and for illustrative purposes due to the lack of published data on the specified compound. Any practical application would necessitate thorough experimental investigation and validation.

Application Notes and Protocols for the Synthesis of Peptidyl Trifluoromethyl Ketone Inhibitors of Serine and Cysteine Proteases using 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl ketones (TFMKs) represent a potent class of reversible, transition-state analog inhibitors of serine and cysteine proteases. The highly electrophilic nature of the trifluoromethyl ketone moiety allows for the formation of a stable, covalent hemiketal or hemithioketal with the catalytic serine or cysteine residue in the enzyme's active site. This interaction mimics the tetrahedral intermediate of the peptide bond cleavage, leading to potent inhibition.

This document provides a detailed methodology for the synthesis of a peptidyl trifluoromethyl ketone inhibitor derived from 4'-iso-Propyl-2,2,2-trifluoroacetophenone. This starting material offers a scaffold that can be elaborated to target the P1 and P2 subsites of various proteases, with the isopropylphenyl group potentially conferring favorable interactions within the enzyme's binding pocket. The protocols outlined below describe the synthesis of a dipeptide TFMK inhibitor targeting human leukocyte elastase (HLE) and cathepsin B, along with procedures for evaluating their inhibitory activity.

Data Presentation

Table 1: Inhibitory Potency of Structurally Similar Peptidyl Trifluoromethyl Ketone Inhibitors

Target EnzymeInhibitor Structure (General)P2 ResidueP1 ResidueIC50 / KiCitation
Human Leukocyte ElastaseAc-Ala-Pro-Val-CF3ProValIC50 < 1 µM[1]
Human Leukocyte ElastaseMeOSuc-Ala-Ala-Pro-Val-CF3ProValKi = 0.34 x 10-6 M[2]
Cathepsin BZ-Phe-Ala-CF3PheAlaWeak Inhibition[3]
Cathepsin BZ-Phe-Ala-CH2FPheAlaPotent Inactivator[4]
SARS-CoV 3CL ProteasePeptidyl-TFMKVariedGln mimicKi = 0.3 µM[5]

Note: The inhibitory values presented are for structurally related compounds and serve as an estimation of the potential potency of inhibitors synthesized from this compound. Actual potency will depend on the specific peptide sequence.

Experimental Protocols

Synthesis of a Peptidyl Trifluoromethyl Ketone Inhibitor

This protocol describes a two-step synthesis of a dipeptidyl trifluoromethyl ketone inhibitor. The first step involves the alpha-bromination of this compound. The resulting α-bromo ketone is then reacted with a dipeptide (e.g., Ala-Val) to yield the final inhibitor.

Step 1: Synthesis of 2-Bromo-1-(4-isopropylphenyl)-2,2,2-trifluoroethan-1-one

Materials:

  • This compound

  • Pyridine hydrobromide perbromide

  • Glacial acetic acid

  • Ice water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.

  • Heat the reaction mixture at 90°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude α-bromo ketone.

  • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of N-(Ala-Val)-2-amino-1-(4-isopropylphenyl)-2,2,2-trifluoroethan-1-one

Materials:

  • 2-Bromo-1-(4-isopropylphenyl)-2,2,2-trifluoroethan-1-one (from Step 1)

  • Ala-Val dipeptide

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard glassware for peptide coupling

Procedure:

  • Dissolve the Ala-Val dipeptide (1.2 equivalents) in DMF in a round-bottom flask.

  • Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of 2-Bromo-1-(4-isopropylphenyl)-2,2,2-trifluoroethan-1-one (1 equivalent) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final peptidyl trifluoromethyl ketone inhibitor by preparative HPLC.

Enzyme Inhibition Assays

Human Leukocyte Elastase (HLE) Inhibition Assay (Fluorometric)

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO

  • Synthesized inhibitor

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in Assay Buffer.

  • In a 96-well plate, add the diluted inhibitor, HNE enzyme solution (diluted in Assay Buffer), and Assay Buffer to a final volume of 175 µL.

  • Include wells for a no-inhibitor control (enzyme and buffer only) and a blank (buffer only).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Cathepsin B Inhibition Assay (Fluorometric)

Materials:

  • Human Cathepsin B

  • Fluorogenic Cathepsin B substrate (e.g., Ac-RR-AFC)

  • CTSB Reaction Buffer

  • CTSB Reagent (DTT)

  • Synthesized inhibitor

  • 96-well white microplate

  • Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Prepare a Cathepsin B enzyme solution by diluting the enzyme and CTSB Reagent in CTSB Reaction Buffer.

  • Prepare serial dilutions of the synthesized inhibitor in CTSB Reaction Buffer.

  • In a 96-well plate, add 50 µL of the Cathepsin B enzyme solution to each well.

  • Add 10 µL of the diluted inhibitor or CTSB Reaction Buffer (for enzyme control) to the respective wells.

  • Incubate at room temperature for 10-15 minutes.

  • Prepare a substrate solution by diluting the CTSB substrate in CTSB Reaction Buffer.

  • Add 40 µL of the substrate solution to each well to initiate the reaction.

  • Measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.

  • Calculate the reaction rates and determine the percent inhibition and IC50 value.

Visualization of Pathways and Workflows

Synthesis_Workflow start 4'-iso-Propyl-2,2,2- trifluoroacetophenone bromination Alpha-Bromination (Pyridine hydrobromide perbromide, Acetic Acid, 90°C) start->bromination intermediate 2-Bromo-1-(4-isopropylphenyl)- 2,2,2-trifluoroethan-1-one bromination->intermediate coupling Peptide Coupling (Ala-Val, DIPEA, DMF) intermediate->coupling product Peptidyl TFMK Inhibitor coupling->product

Caption: Synthetic workflow for a peptidyl TFMK inhibitor.

HLE_Signaling_Pathway HLE Human Leukocyte Elastase (HLE) ECM Extracellular Matrix (e.g., Elastin) HLE->ECM Degrades PI3K_Akt PI3K/Akt Pathway HLE->PI3K_Akt Activates Inhibitor Peptidyl TFMK Inhibitor Inhibitor->HLE Inhibits Inflammation Tissue Damage & Inflammation ECM->Inflammation Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis

Caption: Simplified signaling pathway of Human Leukocyte Elastase.

CathepsinB_Signaling_Pathway CatB Cathepsin B Apoptosis Apoptosis CatB->Apoptosis Induces ECM_Degradation ECM Degradation CatB->ECM_Degradation Inhibitor Peptidyl TFMK Inhibitor Inhibitor->CatB Inhibits Lysosome Lysosome Cytoplasm Cytoplasm Lysosome->Cytoplasm Release of Cathepsin B Cytoplasm->CatB TumorInvasion Tumor Invasion & Metastasis ECM_Degradation->TumorInvasion

Caption: Role of Cathepsin B in cellular processes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-iso-Propyl-2,2,2-trifluoroacetophenone. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound, primarily focusing on the Friedel-Crafts acylation and Grignard reaction pathways.

Issue 1: Low or No Product Yield in Friedel-Crafts Acylation

The Friedel-Crafts acylation of cumene (isopropylbenzene) with a trifluoroacetylating agent is a primary route for synthesizing this compound. Low yields are a common challenge.

Possible Causes and Solutions:

Potential Cause Recommended Solutions
Inactive Lewis Acid Catalyst The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture.[1][2] Ensure all glassware is thoroughly dried, and use fresh, anhydrous reagents and solvents. Consider using a freshly opened bottle of the Lewis acid.
Insufficient Catalyst Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the ketone product can form a complex with the catalyst, rendering it inactive.[1] Ensure you are using at least one equivalent of the Lewis acid.
Deactivated Aromatic Substrate While the isopropyl group is activating, impurities in the cumene or the presence of deactivating functional groups on other starting materials can hinder the reaction.[1] Use high-purity cumene.
Suboptimal Reaction Temperature The reaction temperature is critical. Some reactions require heating to proceed, while others may need cooling to prevent side reactions.[2] Start with literature-reported temperatures for similar acylations and optimize as needed.
Poor Quality Acylating Agent Impurities in the trifluoroacetic anhydride or trifluoroacetyl chloride can lead to side reactions and lower yields. Use a freshly opened or distilled acylating agent.

Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation:

G start Low or No Yield reagents Check Reagent Quality (Anhydrous Lewis Acid, Pure Cumene & Acylating Agent) start->reagents conditions Verify Reaction Conditions (Anhydrous Setup, Correct Temperature) reagents->conditions stoichiometry Check Stoichiometry (Sufficient Lewis Acid) conditions->stoichiometry workup Review Work-up Procedure (Proper Quenching, Efficient Extraction) stoichiometry->workup analysis Analyze Byproducts (GC-MS, NMR) workup->analysis optimize Optimize Reaction (Vary Catalyst, Solvent, Temperature) analysis->optimize

Caption: A logical workflow for troubleshooting low yields in the Friedel-Crafts acylation of cumene.

Issue 2: Poor Regioselectivity in Friedel-Crafts Acylation

The isopropyl group of cumene is an ortho-, para-director. The desired product is the para-isomer. Formation of the ortho-isomer can reduce the yield of the target compound.

Possible Causes and Solutions:

Potential Cause Recommended Solutions
Steric Hindrance The bulky isopropyl group and the trifluoroacetyl group can sterically favor the formation of the para-isomer. However, reaction conditions can influence the ortho/para ratio.
Reaction Temperature Higher temperatures can sometimes lead to the formation of the thermodynamically more stable para-isomer. However, this can also lead to side reactions. Careful optimization is required.
Choice of Lewis Acid and Solvent The choice of Lewis acid and solvent can influence the regioselectivity of the reaction.[2] Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) and solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene) may improve the yield of the para-isomer.
Issue 3: Low Yield in Grignard Reaction

An alternative synthesis involves the reaction of a 4-isopropylphenyl Grignard reagent with a suitable trifluoroacetylating agent.

Possible Causes and Solutions:

Potential Cause Recommended Solutions
Failure to Form Grignard Reagent Grignard reagent formation is highly sensitive to moisture and oxygen. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous. Use of an initiator like iodine may be necessary.
Side Reactions of the Grignard Reagent Grignard reagents are strong bases and can be consumed by acidic protons in the reaction mixture. Ensure all reagents are free from acidic impurities.
Choice of Trifluoroacetylating Agent The reactivity of the trifluoroacetylating agent is crucial. Trifluoroacetic anhydride or a trifluoroacetyl halide are common choices. The use of a Weinreb amide (N-methoxy-N-methyltrifluoroacetamide) can prevent the formation of tertiary alcohol byproducts.

Experimental Workflow for Grignard Synthesis:

G start Start grignard_formation Prepare 4-isopropylphenylmagnesium bromide (Anhydrous conditions) start->grignard_formation acylation React with Trifluoroacetylating Agent (e.g., Trifluoroacetic Anhydride) grignard_formation->acylation workup Aqueous Work-up (Quench with acid) acylation->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product This compound purification->product

Caption: A simplified workflow for the Grignard synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound: Friedel-Crafts acylation or the Grignard reaction?

A1: Both routes are viable. The Friedel-Crafts acylation is often more direct as it starts from commercially available cumene. However, it can suffer from regioselectivity issues and the need for stoichiometric amounts of a Lewis acid catalyst. The Grignard route offers better control over regioselectivity but requires the preparation of the Grignard reagent, which is sensitive to reaction conditions. The choice often depends on the scale of the reaction and the available resources.

Q2: What is the best Lewis acid catalyst for the Friedel-Crafts trifluoroacetylation of cumene?

A2: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for Friedel-Crafts acylations.[3][4] Other Lewis acids such as ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), and boron trifluoride (BF₃) can also be used. The optimal catalyst may need to be determined experimentally. The following table provides a hypothetical comparison based on general trends in Friedel-Crafts reactions.

Lewis Acid Relative Reactivity Typical Yield Range (%) Notes
AlCl₃High70-90Highly effective but very moisture-sensitive.[3][4]
FeCl₃Moderate60-80Less reactive than AlCl₃ but also less sensitive to moisture.
SnCl₄Moderate50-75A milder Lewis acid, may require higher temperatures.
BF₃·OEt₂Mild40-60A convenient liquid Lewis acid, but may require forcing conditions.

Q3: How can I purify the final product, this compound?

A3: The crude product can be purified by either column chromatography or recrystallization.

  • Column Chromatography: Use silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation.

  • Recrystallization: A good recrystallization solvent is one in which the compound is soluble at high temperatures but insoluble at low temperatures. For a ketone like this compound, a mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent like ethyl acetate or acetone could be effective.[5][6] Ethanol/water or methanol/water mixtures are also common choices for recrystallization.[6]

Q4: What are the expected spectroscopic data for this compound?

  • ¹H NMR: You would expect to see a doublet for the two methyl groups of the isopropyl group, a septet for the methine proton of the isopropyl group, and two doublets in the aromatic region corresponding to the protons on the benzene ring.

  • ¹³C NMR: The spectrum would show signals for the methyl and methine carbons of the isopropyl group, four distinct signals for the aromatic carbons, a signal for the carbonyl carbon, and a quartet for the trifluoromethyl carbon due to coupling with fluorine.

  • Mass Spectrometry: The molecular ion peak would be observed at the calculated molecular weight. Fragmentation patterns would likely show the loss of the trifluoromethyl group and the isopropyl group. The mass spectrum of the related 2,2,2-trifluoroacetophenone shows a molecular ion at m/z 174 and a prominent fragment at m/z 105, corresponding to the benzoyl cation.[7]

Q5: My Friedel-Crafts reaction mixture turned dark and formed a thick sludge. What happened?

A5: This is a common observation in Friedel-Crafts acylations and is often due to the formation of a complex between the ketone product and the Lewis acid catalyst.[2] This complex can precipitate out of the reaction mixture. Ensure you are using a sufficient amount of an appropriate solvent (like dichloromethane) and that your stirring is vigorous enough to maintain a manageable slurry. The complex will be broken down during the aqueous work-up.

Experimental Protocols

The following are representative protocols based on general procedures for similar reactions. Optimization for your specific conditions is recommended.

Protocol 1: Friedel-Crafts Acylation of Cumene

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Cumene (isopropylbenzene)

  • Trifluoroacetic anhydride

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.0 equivalent) to the stirred suspension.

  • In the dropping funnel, prepare a solution of cumene (1.0 equivalent) in anhydrous DCM.

  • Add the cumene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Grignard Synthesis

Materials:

  • Magnesium turnings

  • 4-Bromoisopropylbenzene

  • Anhydrous diethyl ether or THF

  • Iodine (crystal)

  • Trifluoroacetic anhydride

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF.

    • Prepare a solution of 4-bromoisopropylbenzene (1.0 equivalent) in the anhydrous solvent and add a small portion to the magnesium turnings to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and heat), add the remaining 4-bromoisopropylbenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Acylation:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Slowly add a solution of trifluoroacetic anhydride (1.0 equivalent) in the anhydrous solvent to the Grignard reagent.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Friedel-Crafts Acylation of Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of acetophenone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this important synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My Friedel-Crafts acylation of a substituted acetophenone is resulting in a very low yield or no product at all. What are the common causes?

Low yields are a frequent issue, especially when dealing with deactivated aromatic rings like acetophenone. The primary culprits include:

  • Deactivated Aromatic Ring: The acetyl group on your starting material is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[1][2] This inherent lack of reactivity is a major hurdle.

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not just a catalytic amount.[1][3] This is because the product, a ketone, can form a stable complex with the catalyst, effectively removing it from the reaction.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. While some reactions work at room temperature, others may need heating to overcome the activation energy.[1] Conversely, excessively high temperatures can lead to side reactions and decomposition.

  • Poor Reagent Quality: The purity of your acetophenone derivative, the acylating agent (e.g., acyl chloride or anhydride), and the solvent is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.[1]

Q2: I am seeing unreacted starting material in my final product mixture. How can I improve conversion?

If you are recovering a significant amount of starting material, consider the following adjustments:

  • Increase Catalyst Loading: Due to the deactivating nature of the acetyl group and product-catalyst complexation, you may need to use a molar excess of the Lewis acid catalyst.

  • Elevate the Reaction Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier for deactivated substrates.[1][2] Monitor the reaction closely for the formation of byproducts.

  • Extend the Reaction Time: Deactivated substrates may require longer reaction times to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Use a More Reactive Acylating Agent: If you are using a less reactive acylating agent, switching to a more reactive one (e.g., an acyl chloride instead of an anhydride) might improve conversion.

Q3: My reaction is producing a complex mixture of products. What are the likely side reactions?

While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, multiple products can still form.[1] Potential side reactions include:

  • Isomeric Products: Acylation can occur at different positions on the aromatic ring (ortho, meta, para), leading to a mixture of isomers.[4] The directing effect of the acetyl group is primarily meta, but other isomers can form depending on other substituents and the reaction conditions.

  • Solvent Acylation: In some cases, the solvent itself can undergo acylation, leading to impurities.[4]

  • Dealkylation-Acylation: If your acetophenone derivative has an alkyl substituent, this group could potentially be cleaved and the ring subsequently acylated.[4]

To minimize side products, optimizing the reaction temperature and using the correct stoichiometry of reagents is critical.

Q4: I am having difficulty with the work-up of my reaction, particularly with emulsions. What is the best way to proceed?

Emulsions during the work-up are often caused by the formation of aluminum hydroxides.[4] A robust work-up protocol is essential:

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[4][5] This will hydrolyze the aluminum chloride-ketone complex and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).[5][6][7]

  • Washing: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl), water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[5][6][7]

Data Presentation

The following tables summarize reaction conditions and yields for the Friedel-Crafts acylation of various aromatic compounds, which can serve as a reference for your experiments.

Table 1: Friedel-Crafts Acylation of Benzene to Acetophenone

Acylating AgentCatalyst (molar eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AnhydrideAlCl₃ (3.6)BenzeneReflux134.4[7]
Acetic AnhydrideAlCl₃ (2.5)Thiophene-free BenzeneReflux0.5Approx. 67 (based on 4g product)[6]

Table 2: Friedel-Crafts Acylation of Substituted Benzenes

SubstrateAcylating AgentCatalystSolventTemperature (°C)TimeYield (%)Reference
TolueneAcetyl ChlorideAlCl₃/LiClDichloromethane-15 then RT1h at -15, then overnight85.3[7]
AnisoleAcetic AnhydrideAlCl₃Not specifiedReflux15 min6.9[8]
AnisoleBenzoyl ChlorideSnO₂ nanosheets (10 mol%)Not specified5040-70 min78-92[9]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Synthesis of Acetophenone from Benzene and Acetic Anhydride [7]

  • Reaction Setup: Assemble a flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Reagents: In the flask, prepare a mixture of aluminum chloride (1.30 g, 0.0750 mol) and benzene (1.85 mL, 0.0207 mol).

  • Addition of Acylating Agent: Slowly add acetic anhydride (3.92 mL, 0.0415 mol) dropwise over 30 minutes.

  • Reaction: Heat the mixture under reflux for one hour. The reaction mixture will turn a deep orange/brown color.

  • Work-up:

    • Cool the reaction to room temperature and pour it into a mixture of 45 mL of concentrated hydrochloric acid and 45 g of ice. Stir for an additional 15 minutes.

    • Transfer the mixture to a separatory funnel with 25 mL of diethyl ether. Separate the organic and aqueous phases.

    • Extract the aqueous phase with another 25 mL portion of diethyl ether.

    • Wash the combined organic layers with two 25 mL portions of 10% sodium hydroxide solution.

    • Dry the combined organic phase over magnesium sulfate.

  • Purification: Distill the dry organic phase under vacuum to obtain acetophenone.

Protocol 2: Synthesis of 3-Acetylbenzophenone from Acetophenone [2]

Note: This protocol demonstrates the acylation of the already deactivated acetophenone ring.

  • Reagents: This synthesis involves the direct Friedel-Crafts benzoylation of acetophenone.

  • Catalyst: A stoichiometric amount of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is necessary.

  • Conditions: Elevated temperatures may be required to drive the reaction to completion. It is crucial to maintain anhydrous conditions as the catalyst is highly sensitive to moisture.

  • Direction of Substitution: The acetyl group on acetophenone acts as a meta-director, guiding the incoming benzoyl group to the 3-position.

Visualizations

The following diagrams illustrate key concepts and workflows related to troubleshooting Friedel-Crafts acylation.

Troubleshooting_Workflow start Low Yield in Friedel-Crafts Acylation check_deactivation Is the aromatic ring strongly deactivated? start->check_deactivation yes_deactivation Consider alternative synthetic route or harsher conditions (e.g., stronger Lewis acid, higher temp.) check_deactivation->yes_deactivation Yes no_deactivation Check reaction conditions check_deactivation->no_deactivation No check_catalyst Is the catalyst active and sufficient? no_deactivation->check_catalyst catalyst_issues Use fresh, anhydrous Lewis acid. Increase catalyst loading (stoichiometric or excess). check_catalyst->catalyst_issues No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes end Improved Yield catalyst_issues->end optimize_conditions Optimize temperature and reaction time. Ensure anhydrous conditions. check_conditions->optimize_conditions No check_reagents Are reagents pure? check_conditions->check_reagents Yes optimize_conditions->end purify_reagents Purify starting materials and acylating agent. check_reagents->purify_reagents No check_reagents->end Yes purify_reagents->end

Caption: A workflow for troubleshooting low yields in Friedel-Crafts acylation.

Factors_Affecting_Acylation center Friedel-Crafts Acylation Success substrate Substrate Reactivity (Electron-donating groups activate, electron-withdrawing groups deactivate) substrate->center catalyst Catalyst Activity (Anhydrous Lewis Acid, Stoichiometry) catalyst->center reagents Reagent Purity (Acylating agent, Solvent) reagents->center conditions Reaction Conditions (Temperature, Time) conditions->center

Caption: Key factors influencing the success of Friedel-Crafts acylation.

References

Technical Support Center: Purification of Crude 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4'-iso-Propyl-2,2,2-trifluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity After Distillation

Problem: The purity of this compound is low after fractional distillation, with contaminating fractions present.

Possible Causes & Solutions:

CauseSuggested Solution
Inefficient Fractionating Column Ensure the fractionating column has a sufficient number of theoretical plates for the separation. For closely boiling impurities, a longer or more efficient column (e.g., Vigreux, packed) may be necessary.
Incorrect Distillation Rate Distilling too quickly can prevent the establishment of a proper temperature gradient, leading to poor separation. Reduce the heating rate to allow for a slow and steady collection of distillates.
Inaccurate Temperature Monitoring Ensure the thermometer bulb is correctly positioned at the head of the distillation apparatus, just below the sidearm leading to the condenser, to accurately measure the boiling point of the vapor.
Presence of Azeotropes Some impurities may form azeotropes with the product, making separation by simple fractional distillation difficult. Consider using azeotropic distillation with a suitable entrainer if an azeotrope is suspected.
Thermal Decomposition If the compound is thermally labile, prolonged heating can lead to decomposition. If you suspect this, use vacuum distillation to lower the boiling point. The boiling point of the parent compound, 2,2,2-trifluoroacetophenone, is 165-166 °C, and the 4'-isopropyl derivative is expected to have a higher boiling point.[1][2][3][4]

Issue 2: Poor Separation or Tailing Peaks in Column Chromatography

Problem: Column chromatography results in poor separation of this compound from impurities, or the product peak shows significant tailing.

Possible Causes & Solutions:

CauseSuggested Solution
Inappropriate Solvent System The polarity of the mobile phase is critical for good separation. For fluorinated ketones, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether.[5] Perform thin-layer chromatography (TLC) with various solvent ratios to determine the optimal mobile phase for separation before running the column.
Improper Column Packing An improperly packed column with channels or cracks will lead to poor separation. Ensure the column is packed uniformly and without any air bubbles.
Column Overloading Loading too much crude material onto the column will exceed its separation capacity. Use an appropriate amount of crude product for the size of your column.
Sample Insolubility If the crude sample is not fully dissolved in the initial mobile phase, it can precipitate on the column, leading to tailing. Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column.
Strong Interaction with Silica Gel The ketone functional group can interact with the acidic silanol groups on the silica gel, causing tailing. Adding a small amount of a polar solvent like methanol to the eluent or using a deactivated silica gel can sometimes mitigate this issue.

Issue 3: Oiling Out or No Crystal Formation During Recrystallization

Problem: The compound separates as an oil instead of crystals, or no crystals form upon cooling.

Possible Causes & Solutions:

CauseSuggested Solution
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7] Conduct small-scale solubility tests with a range of solvents (e.g., hexanes, ethanol, isopropanol, toluene, and mixtures with water) to find a suitable system.[8]
Solution is Too Concentrated or Too Dilute If the solution is supersaturated, the compound may "oil out." If it's too dilute, crystals may not form. If oiling occurs, add more hot solvent until the oil redissolves, then allow it to cool slowly. If no crystals form, try evaporating some of the solvent to increase the concentration.
Cooling Rate is Too Fast Rapid cooling can promote oiling or the formation of very small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]
Presence of Impurities Significant amounts of impurities can inhibit crystallization or cause the product to oil out. It may be necessary to first perform a preliminary purification step, such as column chromatography, before recrystallization.
Lack of Nucleation Sites Crystal formation requires nucleation. If no crystals form, try scratching the inside of the flask with a glass rod at the solvent's surface or adding a seed crystal of the pure compound.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: The most common synthesis route for this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene) with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride).[10][11] Potential impurities from this reaction include:

  • Isomeric Products: Friedel-Crafts acylation of cumene can lead to the formation of ortho- and meta- isomers in addition to the desired para- product.

  • Poly-acylated Products: Under certain conditions, a second acylation of the aromatic ring can occur, leading to di-acylated byproducts.

  • Unreacted Starting Materials: Residual cumene and the acylating agent or its hydrolysis product (trifluoroacetic acid) may be present.

  • Byproducts from Rearrangement: While less common in acylation compared to alkylation, rearrangements of the isopropyl group are a theoretical possibility.[12]

Q2: What is the recommended purification method for large-scale production?

A2: For large-scale purification, fractional distillation under reduced pressure (vacuum distillation) is often the most practical and economical method. Since this compound is a liquid at room temperature, distillation allows for the efficient removal of both lower and higher boiling point impurities. Vacuum distillation is recommended to avoid potential thermal degradation at the atmospheric boiling point.

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the target compound from non-volatile impurities and isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by the presence of unexpected signals. ¹⁹F NMR is also particularly useful for fluorinated compounds.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol provides a general guideline for the purification of this compound by fractional vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and receiving flask

  • Vacuum pump and vacuum gauge

  • Heating mantle and stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Slowly apply vacuum to the system and begin heating the flask gently with the heating mantle.

  • Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

  • Carefully collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Stop the distillation once the temperature begins to rise significantly, indicating the presence of higher-boiling impurities.

  • Analyze the collected fraction for purity using GC-MS or HPLC.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Determine the Eluent System: Using TLC, find a solvent mixture of hexane and ethyl acetate that gives the target compound an Rf value of approximately 0.2-0.3.

  • Pack the Column: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the determined eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the determined hexane/ethyl acetate mixture. Apply gentle pressure to the top of the column to achieve a steady flow rate.

  • Collect Fractions: Collect the eluent in a series of fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Analysis Initial Purity Analysis (GC-MS, TLC) Crude->Analysis Decision Choose Purification Method Analysis->Decision Distillation Fractional Vacuum Distillation Decision->Distillation Liquid, Large Scale Chromatography Column Chromatography Decision->Chromatography Liquid/Oily, Small Scale, Isomer Separation Recrystallization Recrystallization (if solid) Decision->Recrystallization Solid Product Final_Analysis Final Purity Analysis (GC-MS, HPLC, NMR) Distillation->Final_Analysis Chromatography->Final_Analysis Recrystallization->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Chromatography Start Poor Separation/ Tailing Peak Check_Solvent Optimize Solvent System (TLC) Start->Check_Solvent Inappropriate Rf Check_Packing Repack Column Check_Solvent->Check_Packing Solvent Optimized Good_Separation Good Separation Check_Solvent->Good_Separation New Solvent OK Check_Loading Reduce Sample Load Check_Packing->Check_Loading Column Packed Well Check_Packing->Good_Separation Repacking Solved Check_Loading->Good_Separation Load Optimized

Caption: Troubleshooting decision tree for column chromatography issues.

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Trifluoroacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoroacetophenones.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing trifluoroacetophenones?

A1: Common methods for synthesizing trifluoroacetophenones include the Friedel-Crafts acylation of an aromatic compound with a trifluoroacetylating agent like trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[1][2] Another widely used method involves the reaction of a Grignard reagent, formed from an aryl halide, with a trifluoroacetylating agent.[3][4]

Q2: How do I choose an appropriate trifluoroacetylating agent?

A2: The choice of a trifluoroacetylating agent depends on the specific synthesis method and substrate. Trifluoroacetic anhydride is a common and reactive agent for Friedel-Crafts acylations and for protecting amines.[2][5] For Grignard-based syntheses, reagents like trifluoroacetyldimethylamine, trifluoroacetyldiethylamine, or ethyl trifluoroacetate are often employed.[3][4][6] The reactivity of the Grignard reagent and potential side reactions should be considered when selecting the agent.

Q3: What are some common side reactions and how can they be minimized?

A3: A common side reaction in trifluoroacetylation is the formation of byproducts due to the high reactivity of the reagents. In peptide synthesis, unintentional trifluoroacetylation of amine groups can occur, which can be minimized by using a resin support that is stable to trifluoroacetic acid.[7][8] In Grignard reactions, side reactions can be minimized by carefully controlling the reaction temperature and the rate of addition of the Grignard reagent.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to observe the consumption of starting materials and the formation of the product.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool for monitoring the reaction and identifying products and byproducts.[9]

Q5: How can I confirm the successful synthesis of my trifluoroacetophenone?

A5: Successful synthesis can be confirmed through various analytical methods. Mass Spectrometry (MS) will confirm the expected molecular weight of the product.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) will provide structural confirmation of the desired trifluoroacetophenone.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Inactive Grignard reagent. - Poor quality or moisture-sensitive reagents. - Incorrect reaction temperature.- Ensure the Grignard reagent is freshly prepared and properly quantified. - Use anhydrous solvents and reagents. - Optimize the reaction temperature; some Grignard reactions require low temperatures.[3]
Incomplete Reaction - Insufficient amount of trifluoroacetylating agent. - Short reaction time.- Increase the molar excess of the trifluoroacetylating agent.[4] - Extend the reaction time and monitor progress using HPLC or GC-MS.
Formation of Impurities - Side reactions due to high reactivity. - Reaction temperature is too high.- Control the reaction temperature carefully. - Consider using a less reactive trifluoroacetylating agent.
Difficulty in Product Isolation - Emulsion formation during workup. - Product is volatile.- Add brine to the aqueous layer to break emulsions. - Use a lower vacuum and temperature during solvent removal.

Optimization of Reaction Conditions

The following table summarizes various reaction conditions for the synthesis of trifluoroacetophenones, providing a comparative overview.

Aryl Halide/AromaticTrifluoroacetylating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)
1,3,5-TrichlorobenzeneTrifluoroacetyldimethylamineMagnesium (for Grignard)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
3,5-DichlorobromobenzeneOrganic fluorine reagentStrong baseNot SpecifiedCryogenicNot SpecifiedNot Specified[3]
3,5-DichloroanilineEthyl trifluoroacetate (to form intermediate)PiperidineAcetonitrile75-853-490 (for intermediate)[6]
5-Bromo-1,2,3-trichlorobenzeneEthyl trifluoroacetaten-BuLiNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[10]

Experimental Protocols

Protocol 1: Synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone via Grignard Reaction[3]

This protocol describes a general method for the synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone.

Step 1: Formation of the Grignard Reagent

  • To a dry reaction flask under an inert atmosphere, add magnesium turnings.

  • Add a solution of 1,3,5-trichlorobenzene or 3,5-dichloro-1-bromobenzene in an anhydrous ether solvent (e.g., THF, diethyl ether).

  • Initiate the reaction (e.g., with a small crystal of iodine or gentle heating).

  • Once the reaction starts, add the remaining aryl halide solution dropwise, maintaining a gentle reflux.

  • After the addition is complete, continue stirring until the magnesium is consumed.

Step 2: Reaction with Trifluoroacetylating Agent

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Slowly add a solution of the trifluoroacetylating agent (e.g., trifluoroacetyldimethylamine) in an anhydrous ether solvent.

  • Control the addition rate to maintain a low reaction temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1 M HCl).[4]

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain the desired 3',5'-dichloro-2,2,2-trifluoroacetophenone.

Visual Guides

experimental_workflow start Start grignard Prepare Grignard Reagent start->grignard Aryl Halide, Mg, Solvent reaction React with Trifluoroacetylating Agent grignard->reaction Fresh Grignard Reagent workup Aqueous Workup & Extraction reaction->workup Quench with Aqueous Acid purification Purification (Distillation/Chromatography) workup->purification Crude Product product Final Product purification->product

Caption: General experimental workflow for the synthesis of trifluoroacetophenones.

troubleshooting_workflow start Low or No Product Yield? check_grignard Check Grignard Reagent Activity start->check_grignard Yes check_reagents Verify Reagent Quality (Anhydrous Conditions) check_grignard->check_reagents Active solution1 Prepare Fresh Grignard Reagent check_grignard->solution1 Inactive optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp High Quality solution2 Use Dry Solvents and Reagents check_reagents->solution2 Moisture Present solution3 Adjust Temperature (e.g., lower for Grignard) optimize_temp->solution3 Suboptimal

Caption: Troubleshooting decision tree for low product yield.

reaction_components ArylHalide Aryl Halide (e.g., Ar-Br) Grignard Grignard Reagent (Ar-MgBr) ArylHalide->Grignard Mg Magnesium Mg->Grignard Product Trifluoroacetophenone (Ar-CO-CF3) Grignard->Product TFA_Agent Trifluoroacetylating Agent (e.g., CF3CO-X) TFA_Agent->Product Solvent Anhydrous Solvent (e.g., THF) Solvent->Grignard Solvent->Product

Caption: Key components in a Grignard-based synthesis of trifluoroacetophenones.

References

Technical Support Center: Synthesis of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-iso-Propyl-2,2,2-trifluoroacetophenone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction involves the acylation of cumene (isopropylbenzene) with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1][2]

  • Organometallic Addition: This route utilizes an organometallic reagent, such as 4-isopropylphenylmagnesium bromide (a Grignard reagent) or 4-isopropylphenyllithium, which acts as a nucleophile and attacks an electrophilic trifluoroacetyl source, like ethyl trifluoroacetate.[3][4]

Troubleshooting Guide: Friedel-Crafts Acylation Route

This section addresses common problems and side products associated with the Friedel-Crafts acylation of cumene.

Q2: My reaction is yielding a mixture of isomers. How can I identify and minimize the formation of the primary isomeric byproduct?

A2: The most common side product in the Friedel-Crafts acylation of cumene is the ortho-isomer, 2'-iso-Propyl-2,2,2-trifluoroacetophenone. The isopropyl group on the cumene ring is an ortho-, para-director.[5] While the para-product is generally favored due to steric hindrance, the formation of the ortho-isomer is a significant possibility.[6]

Identification: The isomers can be distinguished and quantified using techniques like GC-MS and NMR spectroscopy.[3][7] In the ¹H NMR spectrum, the aromatic protons of the para-isomer will show a simpler splitting pattern (typically two doublets), while the ortho-isomer will exhibit a more complex pattern.[7][8]

Minimization Strategies:

  • Choice of Lewis Acid: Using a bulkier Lewis acid catalyst can increase the steric hindrance around the ortho position, thereby favoring the formation of the para-isomer.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the para-product.

  • Solvent: The choice of solvent can influence the isomer ratio. Experimentation with different solvents may be necessary to optimize for the desired product.

Q3: I am observing the formation of poly-acylated products. What causes this and how can it be prevented?

A3: Poly-acylation occurs when the product of the initial acylation undergoes a second Friedel-Crafts acylation. Although the trifluoroacetyl group is deactivating, making a second acylation less favorable than in Friedel-Crafts alkylation, it can still occur, especially under harsh reaction conditions or with a highly activated starting material.

Prevention:

  • Control Stoichiometry: Use a stoichiometric amount of the limiting reagent (cumene or the acylating agent) to minimize the chance of a second acylation.

  • Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, which can promote further reactions. The acylium ion is resonance-stabilized, so rearrangements are not a concern.[9]

Q4: My reaction yield is low. What are the potential causes and how can I improve it?

A4: Low yields in Friedel-Crafts acylation can stem from several factors:

Potential Cause Troubleshooting Steps
Moisture Contamination The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-purity reagents.
Inactive Catalyst Use a fresh, unopened container of the Lewis acid or purify the existing stock. The catalyst can form a complex with the ketone product, so a stoichiometric amount is often required.[10]
Insufficient Reaction Temperature Some Friedel-Crafts reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture.
Impure Starting Materials Impurities in cumene or the trifluoroacetylating agent can interfere with the reaction. Purify the starting materials if necessary.

Experimental Protocol: Friedel-Crafts Acylation of Cumene

Materials:

  • Cumene (isopropylbenzene)

  • Trifluoroacetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 eq.) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of cumene (1.0 eq.) in anhydrous DCM.

  • Slowly add the cumene solution to the stirred AlCl₃ suspension.

  • Add trifluoroacetic anhydride (1.05 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture over crushed ice and add 1 M HCl to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to separate the para-isomer from the ortho-isomer.

Logical Workflow for Friedel-Crafts Acylation

Friedel_Crafts_Workflow start Start reagents Combine Cumene, Trifluoroacetic Anhydride, & AlCl3 in DCM start->reagents reaction Stir at 0°C to RT reagents->reaction workup Quench with Ice/HCl reaction->workup extraction Extract with DCM workup->extraction wash Wash with H2O, NaHCO3, Brine extraction->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify product 4'-iso-Propyl-2,2,2- trifluoroacetophenone purify->product

Caption: Workflow for the Friedel-Crafts synthesis of this compound.

Troubleshooting Guide: Organometallic Addition Route

This section addresses common problems and side products associated with the synthesis via Grignard or organolithium reagents.

Q5: My Grignard reaction is giving a significant amount of a tertiary alcohol. Why is this happening and how can I avoid it?

A5: When using an ester like ethyl trifluoroacetate as the trifluoroacetyl source, the initial addition of the Grignard reagent forms the desired ketone. However, this ketone is also reactive towards the Grignard reagent. A second addition of the Grignard reagent to the ketone product leads to the formation of a tertiary alcohol as a major byproduct.[11][12][13]

Avoidance Strategies:

  • Low Temperature: Perform the reaction at a very low temperature (e.g., -78 °C) to minimize the rate of the second addition.

  • Inverse Addition: Slowly add the Grignard reagent to a solution of the ethyl trifluoroacetate. This keeps the concentration of the Grignard reagent low and reduces the likelihood of it reacting with the newly formed ketone.

  • Use of a Weinreb Amide: N-methoxy-N-methylamides (Weinreb amides) of trifluoroacetic acid are excellent alternatives to esters. The intermediate formed after the first addition is stable and does not readily react with a second equivalent of the Grignard reagent, thus preventing the formation of the tertiary alcohol.[1]

Q6: I am getting a low yield of my desired product and observing the formation of 4,4'-diisopropyldiphenyl. What is the cause?

A6: The formation of 4,4'-diisopropyldiphenyl is likely due to a Wurtz-type homocoupling reaction. This can occur between two molecules of the Grignard reagent or between the Grignard reagent and the starting 4-isopropylbromobenzene.

Minimization Strategies:

  • Slow Addition: Add the 4-isopropylbromobenzene slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the aryl halide.

  • Fresh Magnesium: Use fresh, high-purity magnesium turnings. An oxide layer on the magnesium can hinder the desired reaction.

  • Activation of Magnesium: Use a small crystal of iodine or 1,2-dibromoethane to activate the magnesium surface.

Q7: My organolithium reaction is not working well. What are some common issues?

A7: Organolithium reagents are extremely strong bases and highly reactive, which can lead to several side reactions.[14][15]

Potential Issue Troubleshooting Steps
Reaction with Solvent Organolithium reagents can react with ethereal solvents like THF, especially at higher temperatures.[14] It is crucial to maintain a very low reaction temperature (typically -78 °C).
Deprotonation of Starting Materials If there are any acidic protons in the starting materials or solvent, the organolithium reagent will act as a base rather than a nucleophile. Ensure all reagents and solvents are scrupulously dry.
Thermal Decomposition Organolithium reagents can decompose at higher temperatures.[14] Maintain low temperatures throughout the reaction and storage.

Experimental Protocol: Grignard Reaction with Ethyl Trifluoroacetate

Materials:

  • 4-isopropylbromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Ethyl trifluoroacetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq.).

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 4-isopropylbromobenzene (1.0 eq.) in anhydrous ether.

  • Add a small portion of the bromide solution to the magnesium. Once the reaction initiates (indicated by bubbling), add the remaining solution dropwise to maintain a gentle reflux.

  • After the addition, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • In a separate flame-dried flask, prepare a solution of ethyl trifluoroacetate (1.0 eq.) in anhydrous ether and cool it to -78 °C.

  • Slowly add the prepared Grignard reagent to the cold ethyl trifluoroacetate solution via a cannula, keeping the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Logic for Organometallic Addition

Organometallic_Troubleshooting start Low Yield or Side Products check_tertiary_alcohol Tertiary Alcohol Detected? start->check_tertiary_alcohol check_homocoupling Homocoupling Product (e.g., Biphenyl)? start->check_homocoupling check_unreacted_sm Unreacted Starting Material? start->check_unreacted_sm solution_tertiary_alcohol Lower Temperature Use Inverse Addition Consider Weinreb Amide check_tertiary_alcohol->solution_tertiary_alcohol Yes solution_homocoupling Slow Halide Addition Use Fresh Mg Activate Mg check_homocoupling->solution_homocoupling Yes solution_unreacted_sm Ensure Anhydrous Conditions Check Reagent Quality Titrate Organometallic Reagent check_unreacted_sm->solution_unreacted_sm Yes

Caption: A troubleshooting decision tree for the organometallic synthesis route.

Quantitative Data Summary

Reaction Type Directing Group Expected Major Product Expected Minor Product(s) Factors Favoring Major Product
Friedel-Crafts Acylation-CH(CH₃)₂ (ortho, para-director)This compound2'-iso-Propyl-2,2,2-trifluoroacetophenoneSteric hindrance, bulky Lewis acids, lower temperatures

Disclaimer: The information provided is for research and development purposes only. All experiments should be conducted by qualified professionals in a well-equipped laboratory with appropriate safety precautions.

References

Technical Support Center: Scale-Up Synthesis of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up synthesis of 4'-iso-Propyl-2,2,2-trifluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes for this compound?

A1: The two most prevalent and scalable methods are the Friedel-Crafts acylation and the Grignard reaction.

  • Friedel-Crafts Acylation: This route involves the reaction of cumene (isopropylbenzene) with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] This is often the most direct route.

  • Grignard Reaction: This method consists of preparing a Grignard reagent from a 4-isopropylhalobenzene (e.g., 4-isopropylbromobenzene) and magnesium, followed by its reaction with a trifluoroacetyl source like ethyl trifluoroacetate.[3][4]

Q2: Which synthetic route is preferable for a multi-kilogram scale-up?

A2: The choice depends on available equipment, safety protocols, and cost analysis. The Friedel-Crafts route is often more direct and avoids the stringent anhydrous conditions required for Grignard reagent formation. However, it involves handling corrosive Lewis acids and managing a highly exothermic reaction and problematic quench. The Grignard route offers milder overall conditions post-reagent formation but demands rigorous moisture control, which can be a significant operational challenge on a large scale.[3][5][6]

Q3: What are the critical process parameters to monitor during the Friedel-Crafts acylation scale-up?

A3: For the Friedel-Crafts acylation, critical parameters include:

  • Temperature Control: The reaction is highly exothermic. Maintaining the specified temperature during the addition of reagents is crucial to prevent side reactions and ensure safety.

  • Reagent Stoichiometry: A stoichiometric amount or more of the Lewis acid catalyst (e.g., AlCl₃) is typically required because the product ketone complexes with it.[1]

  • Agitation Rate: Efficient mixing is necessary to ensure uniform heat distribution and reactant contact, especially in large-volume reactors.

  • Controlled Quenching: The quench of the reaction mixture (destroying the AlCl₃ complex) is extremely hazardous and must be performed slowly, at low temperatures, and with careful planning.

Q4: How can I assess the purity of the final product and identify common impurities?

A4: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).

  • HPLC: A reversed-phase C18 column can be used to determine the percentage purity by peak area.

  • GC-MS: This is useful for identifying volatile impurities.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the desired product and identify and quantify impurities. Common impurities may include unreacted starting materials, regioisomers (e.g., 2'-isopropyl isomer from Friedel-Crafts), or byproducts from side reactions.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation
Potential Cause Recommended Solution
Inactive Catalyst The Lewis acid (e.g., AlCl₃) is highly hygroscopic and may have been deactivated by moisture.[5] Use a fresh, unopened container of the catalyst and handle it under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst The product ketone forms a stable complex with the Lewis acid, effectively consuming it. Ensure at least a stoichiometric amount (1.0 to 1.2 equivalents) of the catalyst is used relative to the acylating agent.[1]
Incomplete Reaction The reaction time may be insufficient at the given temperature. Monitor the reaction progress using TLC or GC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Product Loss During Workup The product may have some solubility in the aqueous phase, or an emulsion may have formed during extraction. Perform multiple extractions with a suitable organic solvent. If an emulsion forms, adding brine can help break it.
Issue 2: Poor Selectivity or Impurity Formation in Friedel-Crafts Acylation
Potential Cause Recommended Solution
Formation of Regioisomers Although the para-product is sterically favored, some ortho-isomer can form at higher temperatures. Maintain a controlled, low temperature during the addition of the electrophile.
Polysubstitution If the aromatic ring is highly activated, multiple acyl groups can be added. Use cumene as the limiting reagent and control the stoichiometry of the acylating agent.
Byproducts from TFAA Trifluoroacetic anhydride (TFAA) can react with the product or solvent under harsh conditions. Consider using trifluoroacetyl chloride with a milder Lewis acid if possible. Using trifluoroacetic acid as both a catalyst and reagent is a greener alternative that may reduce side reactions.[7]
Issue 3: Difficulty Initiating or Sustaining the Grignard Reaction
Potential Cause Recommended Solution
Moisture in Glassware/Solvents Grignard reagents are highly reactive with protic sources, especially water.[3] All glassware must be oven- or flame-dried immediately before use. Anhydrous solvents are essential.
Passive Magnesium Surface The magnesium turnings may have an oxide layer that prevents reaction. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.[3]
Low Reactivity of Aryl Halide 4-isopropylchlorobenzene may be less reactive. 4-isopropylbromobenzene is generally a better starting material.
Excessive Exotherm Once initiated, the reaction can be vigorous. The dropwise addition of the halide solution must be controlled to maintain a steady reflux without becoming uncontrollable.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Cumene

Materials:

  • Cumene (Isopropylbenzene)

  • Trifluoroacetic Anhydride (TFAA)

  • Aluminum Chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (1M aq.)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

  • Setup: Equip a multi-neck, jacketed reactor with a mechanical stirrer, temperature probe, dropping funnel, and a nitrogen inlet/outlet.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with anhydrous DCM and anhydrous aluminum chloride (1.1 eq). Cool the slurry to 0 °C using the reactor jacket.

  • Acylating Agent Addition: Add trifluoroacetic anhydride (1.0 eq) dropwise to the AlCl₃ slurry, maintaining the internal temperature between 0-5 °C. Stir for 15 minutes after addition.

  • Cumene Addition: Add cumene (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by TLC or GC.

  • Quenching: Cool the reactor to 0 °C. Very slowly and carefully, add the reaction mixture to a separate vessel containing crushed ice and 1M HCl with vigorous stirring. Caution: Highly exothermic process, HCl gas evolved.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Grignard Reaction

Materials:

  • 4-Bromoisopropylbenzene

  • Magnesium turnings

  • Iodine (one crystal)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl trifluoroacetate

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

Methodology:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under a nitrogen atmosphere. Add a single crystal of iodine.

    • In a dropping funnel, add a solution of 4-bromoisopropylbenzene (1.0 eq) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium. Wait for the reaction to initiate (indicated by bubbling and heat).

    • Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After addition, stir at room temperature for 1-2 hours.

  • Acylation:

    • In a separate, larger reactor, prepare a solution of ethyl trifluoroacetate (1.1 eq) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly transfer the prepared Grignard reagent to the cold ethyl trifluoroacetate solution via cannula, keeping the internal temperature below -65 °C.

    • After the addition is complete, stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature slowly.

  • Quenching & Workup:

    • Cool the reaction mixture to 0 °C in an ice bath. Slowly quench by adding saturated aqueous ammonium chloride solution.[8]

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

  • Isolation & Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters

ParameterFriedel-Crafts AcylationGrignard Reaction
Primary Reactants Cumene, TFAA4-Bromoisopropylbenzene, Mg, Ethyl Trifluoroacetate
Catalyst/Reagent AlCl₃ (Lewis Acid)Magnesium (metal)
Stoichiometry ~1.1 eq. AlCl₃~1.2 eq. Mg
Solvent DichloromethaneAnhydrous THF / Diethyl Ether
Temperature 0 °C to Room Temp.-78 °C to Room Temp.
Key Challenge Exothermicity, QuenchStrict Anhydrous Conditions

Table 2: Potential Impurity Profile and Analytical Signatures

ImpurityPotential SourceAnalytical Detection (¹H NMR)
2'-iso-Propyl Isomer Friedel-Crafts (minor)Distinct aromatic splitting pattern compared to the 4'-isomer.
Unreacted Cumene Incomplete Reaction (F-C)Characteristic isopropyl septet and aromatic signals.
4-Bromoisopropylbenzene Incomplete Reaction (Grignard)Aromatic signals corresponding to the starting material.
4,4'-Diisopropyldiphenyl Grignard (side reaction)Complex aromatic signals, absence of carbonyl group.

Visualizations

Synthesis_Route_Selection Figure 1: Decision workflow for selecting a synthetic route. start Start: Scale-up Synthesis of this compound q1 Strict Anhydrous Conditions Feasible at Scale? start->q1 grignard Pursue Grignard Reaction Route q1->grignard  Yes q2 Handling of Corrosive Lewis Acids & Exothermic Quench Acceptable? q1->q2 No friedel_crafts Pursue Friedel-Crafts Acylation Route q2->friedel_crafts Yes re_evaluate Re-evaluate Scale-up Feasibility or Consider Alternative Routes q2->re_evaluate No

Figure 1: Decision workflow for selecting a synthetic route.

Troubleshooting_Low_Yield_FC Figure 2: Troubleshooting flowchart for low yield in Friedel-Crafts acylation. start Low Yield Observed check_catalyst Was Catalyst Handled Under Inert Atmosphere? start->check_catalyst use_fresh_catalyst Solution: Use fresh, anhydrous AlCl₃ under N₂/Ar. check_catalyst->use_fresh_catalyst No check_stoichiometry Was Catalyst Stoichiometry >1.0 equivalent? check_catalyst->check_stoichiometry Yes increase_catalyst Solution: Increase catalyst loading to 1.1-1.2 eq. check_stoichiometry->increase_catalyst No check_completion Did In-Process Control (TLC/GC) Show Full Conversion? check_stoichiometry->check_completion Yes extend_time Solution: Extend reaction time or slightly increase temperature. check_completion->extend_time No review_workup Review Workup Procedure check_completion->review_workup Yes

Figure 2: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.

Friedel_Crafts_Pathway Figure 3: Reaction pathway for Friedel-Crafts acylation showing a key side reaction. cumene Cumene main_product 4'-iso-Propyl-2,2,2- trifluoroacetophenone (Desired Product) cumene->main_product Major Pathway (Para Attack) side_product 2'-iso-Propyl-2,2,2- trifluoroacetophenone (Ortho Isomer) cumene->side_product Minor Pathway (Ortho Attack) tfaa Trifluoroacetic Anhydride (TFAA) + AlCl₃ electrophile [CF₃CO]⁺[AlCl₃(OTFA)]⁻ Acylium Ion Complex tfaa->electrophile Forms electrophile->main_product electrophile->side_product

Figure 3: Reaction pathway for Friedel-Crafts acylation showing a key side reaction.

References

preventing decomposition of trifluoroacetophenone derivatives during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling trifluoroacetophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of these valuable compounds during experimental workups.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification and workup of trifluoroacetophenone derivatives.

Q1: My trifluoroacetophenone derivative seems to have disappeared or decomposed during a standard aqueous workup. What is the likely cause?

A1: The most common cause of apparent product loss during aqueous workup is not irreversible decomposition, but the hydration of the ketone to a stable geminal diol (hydrate). The highly electron-withdrawing trifluoromethyl group makes the carbonyl carbon extremely electrophilic and susceptible to nucleophilic attack by water.[1][2][3] This equilibrium reaction can shift significantly towards the hydrate form in the presence of water, especially in neutral or acidic conditions.

The resulting gem-diol has very different physical properties than the parent ketone, including:

  • Increased Polarity: The two hydroxyl groups make the hydrate much more polar.

  • Higher Water Solubility: Increased polarity often leads to higher solubility in the aqueous phase, causing your compound to be lost from the organic layer during extraction.

  • Different Chromatographic Behavior: The hydrate will have a different Rf value on TLC and a different retention time on column chromatography, often appearing as a very polar spot or not eluting at all with standard solvent systems.

This transformation is generally reversible. Removing water will shift the equilibrium back to the ketone form.[2]

Q2: I'm observing a new, very polar spot on my TLC plate after workup, and my yield of the desired ketone is low. Is this related to the gem-diol formation?

A2: Yes, this is a classic sign of gem-diol formation. The new, polar spot is almost certainly the hydrate of your trifluoroacetophenone derivative. Because the equilibrium can be dynamic, you may sometimes see both the ketone and the hydrate on the same TLC plate, especially if the eluent contains traces of water or if the sample was not completely dry. To confirm this, you can try to rigorously dry a small aliquot of your crude product under high vacuum and re-run the TLC. A reduction in the intensity of the polar spot relative to the product spot would support the hypothesis of hydrate formation.

Q3: How can I prevent the formation of the gem-diol during my workup?

A3: The key is to minimize contact with water, especially for prolonged periods. Here are several strategies:

  • Anhydrous Workup: If possible, perform a completely anhydrous workup. This involves quenching the reaction with a non-aqueous reagent and removing solids by filtration. For example, if you need to quench a base, you could use a solid acid resin or carefully add a stoichiometric amount of an acid in an organic solvent.

  • Minimize Contact Time with Water: If an aqueous wash is unavoidable, perform the extraction as quickly as possible. Do not let the biphasic mixture sit for extended periods.

  • Use Brine Washes: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). The high ionic strength of brine reduces the activity of water and can help to dehydrate the organic layer, pushing the equilibrium back towards the ketone.

  • Back-Extraction: If you suspect your product has partitioned into the aqueous layer as the hydrate, you can try to recover it. Saturate the aqueous layer with NaCl and re-extract with a more polar organic solvent like ethyl acetate or dichloromethane multiple times.

  • Solvent Removal: If your reaction was run in a water-miscible solvent like THF or acetone, remove it under reduced pressure before starting the aqueous workup.[4] This prevents the product from being distributed between the organic and aqueous phases.

Frequently Asked Questions (FAQs)

Q: Are certain trifluoroacetophenone derivatives more prone to hydration than others?

A: Yes. The stability of the gem-diol is enhanced by the presence of other electron-withdrawing groups on the aromatic ring.[2][5] Conversely, electron-donating groups on the ring can slightly destabilize the hydrate, making the parent ketone form more favorable.

Q: Can I use a basic aqueous wash (e.g., saturated sodium bicarbonate) during workup?

A: Caution is advised. While a bicarbonate wash is often used to neutralize acid, strong bases can catalyze other unwanted side reactions. Under basic conditions, the hydroxide ion is a more potent nucleophile than water, which can accelerate hydrate formation.[2] If an acid quench is necessary, use a weak base like saturated NaHCO3, perform the wash quickly, and immediately follow with a brine wash.

Q: My compound is an oil, but after workup, I isolated a white solid that I can't seem to dry completely. What happened?

A: You have likely isolated the stable hydrate. Gem-diols are often crystalline solids, even when the parent ketone is an oil. The persistent "wet" appearance is due to the presence of the hydroxyl groups. To recover the ketone, extensive drying under high vacuum, possibly with gentle heating or by azeotropic distillation with toluene, is required.

Q: How do I properly store trifluoroacetophenone derivatives?

A: Store them in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (like nitrogen or argon) to protect them from atmospheric moisture. This is especially critical for derivatives that are particularly sensitive to hydration.

Data Presentation

Table 1: Relative Stability of Gem-Diol Hydrates

The equilibrium between the ketone and its hydrate is highly dependent on the electronic nature of the substituents on the aromatic ring. The table below provides a qualitative summary of this effect.

Substituent on Phenyl RingElectronic EffectCarbonyl ElectrophilicityHydrate StabilityWorkup Recommendation
-NO₂ (para)Strong Electron-WithdrawingVery HighVery HighPrioritize non-aqueous workup.
-Cl (para)Electron-WithdrawingHighHighMinimize contact with water; use brine.
-HNeutralModerateModerateStandard careful workup is often sufficient.
-CH₃ (para)Electron-DonatingLowerLowerLess prone to hydration, but caution still advised.
-OCH₃ (para)Strong Electron-DonatingLowestLowestGenerally stable to standard aqueous workup.

Experimental Protocols

Protocol 1: Recommended General Workup for Trifluoroacetophenone Derivatives

This protocol is designed to minimize hydrate formation during a standard extractive workup.

  • Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., THF, acetone, methanol), concentrate the reaction mixture in vacuo to remove it completely.

  • Dilution: Redissolve the crude residue in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Quenching (if necessary): Cool the solution in an ice bath. Slowly add a quenching agent (e.g., saturated aqueous NH₄Cl for organometallic reagents, or saturated aqueous NaHCO₃ for acidic reactions).

  • Extraction: Transfer the mixture to a separatory funnel. If layers are not separating well, add more organic solvent and brine. Separate the layers promptly.

  • Aqueous Layer Re-extraction: Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.

  • Combine & Wash: Combine all organic layers and wash once with saturated aqueous NaCl (brine). This helps to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over a vigorous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is free-flowing and not clumped together. Let it stand for at least 15-20 minutes.

  • Filtration & Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Drying: For sensitive compounds, dry the isolated product under high vacuum for several hours to remove any residual water and shift any formed hydrate back to the ketone.

Visualizations

Chemical Pathway: Ketone-Hydrate Equilibrium

The following diagram illustrates the reversible hydration of a trifluoroacetophenone derivative, which is the primary pathway for apparent decomposition during aqueous workup.

Caption: Reversible hydration of trifluoroacetophenone to its gem-diol.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues related to the workup of trifluoroacetophenone derivatives.

G start Low yield or new polar spot after aqueous workup? check_hydrate Is gem-diol (hydrate) formation suspected? start->check_hydrate yes_hydrate Yes check_hydrate->yes_hydrate High Likelihood no_hydrate No check_hydrate->no_hydrate Unlikely action_dry Action: Rigorously dry crude product. Re-analyze by TLC/NMR. yes_hydrate->action_dry problem_other Problem: Potential irreversible decomposition. Consider reaction conditions (strong acid/base, temp). no_hydrate->problem_other check_recovery Did ketone form recover? action_dry->check_recovery yes_recovery Yes check_recovery->yes_recovery no_recovery No check_recovery->no_recovery solution_hydrate Solution: Modify workup. - Use brine wash - Minimize water contact time - Consider anhydrous workup yes_recovery->solution_hydrate no_recovery->problem_other

Caption: Troubleshooting decision tree for workup issues.

References

Technical Support Center: Catalyst Deactivation in the Hydrogenation of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during the hydrogenation of substituted acetophenones.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in acetophenone hydrogenation?

Catalyst deactivation during the hydrogenation of substituted acetophenones is primarily caused by three mechanisms: chemical, mechanical, and thermal degradation.[1]

  • Chemical Deactivation (Poisoning): This is a very common issue where impurities in the feedstock or reaction by-products strongly adsorb to the active sites of the catalyst, rendering them inactive.[2][3] Common poisons for metal catalysts used in hydrogenation include compounds containing sulfur, nitrogen, phosphorus, and chlorine.[4]

  • Mechanical Deactivation (Fouling/Coking): This involves the physical deposition of substances on the catalyst surface, which blocks pores and active sites.[1][4] In the context of acetophenone hydrogenation, this can occur through the formation of high-molecular-weight by-products or oligomers of the reactant.[5]

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger crystals.[1][6] This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[3]

Q2: How do substituents on the acetophenone ring affect catalyst deactivation?

The electronic properties of substituents on the acetophenone ring can influence the reaction rate and potentially the deactivation process. Electron-donating groups can increase the electron density on the catalyst, leading to faster initial reaction rates.[7] Conversely, certain substituents might promote side reactions that lead to the formation of deactivating species.

Q3: Can the solvent choice influence catalyst deactivation?

Yes, the solvent can play a significant role. The choice of solvent can affect the solubility of reactants and products, as well as the stability of the catalyst. For instance, in the hydrogenation of acetophenone with a Pd/S-DVB catalyst, the highest conversion rates were observed in methanol and 2-propanol.[8] However, in binary mixtures of alcohol and water, a significant decrease in conversion was noted, which may be due to the blocking of the catalyst surface.[8]

Q4: Is it possible to regenerate a deactivated catalyst?

In many cases, yes. The feasibility and method of regeneration depend on the cause of deactivation.

  • Coke/Fouling: Deactivation due to coke or carbonaceous deposits can often be reversed by burning off the deposits in a controlled manner, typically with air or an oxygen-containing gas stream at elevated temperatures.[9][10]

  • Poisoning: Reversible poisoning can sometimes be addressed by treating the catalyst to remove the adsorbed poison.[11] However, irreversible poisoning is much more difficult to remedy.[3]

  • Sintering: Thermal degradation is generally irreversible.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Rapid loss of catalytic activity in the initial stages of the reaction. Catalyst Poisoning: The feedstock may contain impurities (e.g., sulfur, nitrogen compounds) that are poisoning the catalyst.[3][4]1. Analyze Feedstock: Purify the acetophenone substrate and solvent to remove potential poisons. Techniques like distillation or passing through an adsorbent bed can be effective.[2] 2. Introduce Guard Beds: Use a sacrificial bed of adsorbent material upstream of the catalyst bed to capture impurities.[11]
Gradual decline in activity over an extended period. Fouling/Coking: Slow formation of oligomers or carbonaceous deposits on the catalyst surface.[4][5]1. Optimize Reaction Conditions: Lowering the reaction temperature or pressure may reduce the rate of coke formation. 2. Catalyst Regeneration: Implement a regeneration cycle by carefully burning off the coke deposits in a controlled atmosphere (see Experimental Protocol 1).[9]
Loss of activity after operating at a higher temperature. Thermal Degradation (Sintering): The catalyst's metal particles may have agglomerated due to excessive heat, reducing the active surface area.[1][6]1. Review Operating Temperature: Ensure the reaction temperature does not exceed the catalyst's recommended thermal stability limit. 2. Select a More Thermally Stable Catalyst: Consider a catalyst with a support that inhibits sintering or has stronger metal-support interactions.
Inconsistent reaction rates between batches. Variable Feedstock Quality: Inconsistent levels of impurities in different batches of the substituted acetophenone or solvent.1. Standardize Feedstock Purification: Implement a consistent and rigorous purification protocol for all starting materials. 2. Characterize Incoming Materials: Analyze each new batch of reactant and solvent for potential catalyst poisons before use.
Change in product selectivity over time. Selective Poisoning or Site Blocking: Certain active sites responsible for the desired product may be preferentially deactivated.1. Characterize the Deactivated Catalyst: Use techniques like Temperature Programmed Desorption (TPD) or spectroscopic methods to understand what species are on the surface (see Experimental Protocol 2).[12] 2. Modify Catalyst Formulation: The addition of promoters can sometimes enhance resistance to poisoning of specific sites.[3]

Data Summary

Table 1: Common Catalyst Deactivation Mechanisms and Mitigation Strategies

Deactivation MechanismDescriptionCommon CausesMitigation/Remediation Strategies
Poisoning Strong chemisorption of impurities on active sites.[3]Sulfur, nitrogen, phosphorus, and halogen compounds in the feed.[4]Feedstock purification, use of guard beds, catalyst design with poison-resistant promoters.[2][3][11]
Fouling (Coking) Physical deposition of carbonaceous material on the catalyst surface.[4]Polymerization or condensation of reactants/products, formation of "green oil".[5]Optimization of reaction conditions (temperature, pressure), periodic catalyst regeneration via oxidation.[9][10]
Sintering Agglomeration of metal particles at high temperatures, leading to reduced surface area.[1]Exceeding the thermal stability limit of the catalyst.Strict temperature control, selection of thermally stable supports, addition of structural promoters.
Leaching Dissolution of the active metal component into the reaction medium.Unstable metal-support interaction, aggressive solvent or pH conditions.Choosing a more robust catalyst support, optimizing solvent and pH.

Experimental Protocols

Experimental Protocol 1: Catalyst Regeneration via Temperature Programmed Oxidation (TPO)

Objective: To remove carbonaceous deposits (coke) from a deactivated catalyst and restore its activity.

Methodology:

  • Sample Preparation: The spent catalyst is removed from the reactor and washed with a suitable solvent (e.g., isopropanol) to remove any adsorbed organic species, followed by drying in a vacuum oven.[9]

  • TPO Analysis (Optional but Recommended): Before full-scale regeneration, a small sample of the deactivated catalyst can be analyzed by TPO to determine the optimal oxidation temperature. This involves heating the sample in a controlled flow of a dilute oxygen/inert gas mixture and monitoring the effluent gas for CO and CO₂ with a mass spectrometer.[5]

  • Regeneration Procedure:

    • Place the dried, spent catalyst in a tube furnace or a suitable reactor.

    • Initiate a flow of an inert gas (e.g., nitrogen) over the catalyst bed.

    • Gradually heat the catalyst to a temperature just below the point of thermal damage (typically 350-500°C for many supported catalysts). The regeneration temperature should not exceed the initial calcination temperature of the fresh catalyst.[9]

    • Once the target temperature is reached, slowly introduce a controlled flow of a dilute oxidizing gas (e.g., 1-5% air in nitrogen).

    • Hold at this temperature for several hours until the coke is completely burned off. The completion of regeneration can be monitored by analyzing the off-gas for the absence of CO₂.[9]

    • After regeneration, cool the catalyst down under an inert atmosphere.

    • If required by the catalyst type (e.g., supported metal catalysts), a reduction step in a hydrogen-containing gas may be necessary to reactivate the metallic sites.[9]

Experimental Protocol 2: Characterization of Deactivated Catalysts

Objective: To identify the cause of deactivation by analyzing the physicochemical properties of the spent catalyst.

Key Techniques:

  • Thermogravimetric Analysis (TGA): Used to quantify the amount of coke or other deposits on the catalyst by measuring the weight loss as the sample is heated.[5]

  • Transmission Electron Microscopy (TEM): Provides direct visualization of the catalyst's metal particles, allowing for the assessment of sintering (particle size growth) and the presence of fouling layers.[5][6]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the catalyst surface. This is particularly useful for identifying catalyst poisons.[2][6]

  • Temperature Programmed Reduction (TPR): Measures the reduction properties of the catalyst, which can be altered by poisoning. Changes in the reduction profile compared to the fresh catalyst can indicate the presence of specific poisons.[2]

  • Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): Can be used to identify adsorbed species on the catalyst surface, providing insights into the nature of poisons or fouling agents.[5]

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow start Reduced Catalyst Performance Observed q1 Was the reaction run at a higher temperature than usual? start->q1 a1_yes Possible Sintering q1->a1_yes Yes a1_no Check for Poisoning or Fouling q1->a1_no No action2 Characterize Spent Catalyst (XPS, TGA) a1_yes->action2 q2 Is the activity loss sudden or gradual? a1_no->q2 a2_sudden Suspect Poisoning q2->a2_sudden Sudden a2_gradual Suspect Fouling/Coking q2->a2_gradual Gradual action1 Purify Feedstock & Solvents a2_sudden->action1 action3 Attempt Catalyst Regeneration a2_gradual->action3 action1->action2 action3->action2

Caption: Troubleshooting workflow for catalyst deactivation.

G cluster_1 Catalyst Deactivation Pathways cluster_2 Mitigation & Regeneration active Active Catalyst poisoned Poisoned Catalyst active->poisoned Impurities in Feed fouled Fouled/Coked Catalyst active->fouled Oligomerization/ By-product Deposition sintered Sintered Catalyst active->sintered High Temperature regeneration Regeneration fouled->regeneration Oxidative Treatment mitigation Preventative Measures mitigation->active Feed Purification/ Optimized Conditions regeneration->active Restored Activity

Caption: Catalyst deactivation and regeneration cycle.

References

resolving issues with low enantioselectivity in asymmetric reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Asymmetric Reduction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for resolving issues with low enantioselectivity in asymmetric reduction reactions.

Troubleshooting Guide: Low Enantioselectivity

Low enantiomeric excess (ee) is a common challenge in asymmetric reduction. The following guide provides a systematic approach to diagnosing and resolving this issue.

Diagram: Troubleshooting Workflow for Low Enantioselectivity

TroubleshootingWorkflow Troubleshooting Workflow for Low Enantioselectivity start Low ee Observed catalyst Catalyst Issues start->catalyst substrate Substrate & Reagent Purity start->substrate conditions Reaction Conditions start->conditions analytical Analytical Method Validation start->analytical catalyst_purity Purity & Integrity catalyst->catalyst_purity Check catalyst_loading Catalyst Loading catalyst->catalyst_loading Optimize catalyst_activation Activation/Pre-formation catalyst->catalyst_activation Verify catalyst_storage Storage & Handling catalyst->catalyst_storage Review substrate_purity Substrate Purity substrate->substrate_purity Verify reagent_purity Reagent/Solvent Purity substrate->reagent_purity Check temperature Temperature conditions->temperature Optimize solvent Solvent conditions->solvent Screen concentration Concentration/Stoichiometry conditions->concentration Adjust additives Additives conditions->additives Consider hplc_gc Chiral HPLC/GC Method analytical->hplc_gc Validate end High ee Achieved catalyst_purity->end catalyst_loading->end catalyst_activation->end catalyst_storage->end substrate_purity->end reagent_purity->end temperature->end solvent->end concentration->end additives->end hplc_gc->start Re-evaluate

Caption: A step-by-step workflow for troubleshooting low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (ee) is significantly lower than reported in the literature for a similar reaction. What are the most common initial checks?

A1: When troubleshooting low enantioselectivity, it is crucial to start with the most fundamental aspects of the experimental setup. Here are the primary factors to investigate first:

  • Purity of Starting Materials: Trace impurities in the substrate, reagents, or solvents can act as catalyst poisons or inhibitors, drastically reducing enantioselectivity.[1] Ensure all materials are of high purity.

  • Catalyst Integrity and Activity: The chemical and enantiomeric purity of the chiral catalyst is paramount.[2] Improper storage or handling can lead to degradation or racemization of the catalyst.[1] It's advisable to verify the catalyst's activity with a standard substrate known to give high ee.

  • Reaction Conditions: Deviations from the optimal temperature, solvent, or concentration can have a substantial impact on the stereochemical outcome of the reaction.[3]

  • Analytical Method: Before extensive troubleshooting, validate your analytical method (e.g., chiral HPLC or GC) to ensure accurate determination of the enantiomeric excess.[1]

Q2: How does catalyst loading affect the enantioselectivity of my asymmetric reduction?

A2: The amount of catalyst used can significantly influence the enantioselectivity, and the optimal loading is specific to each reaction. Both too low and too high catalyst loadings can be detrimental:

  • Too Low: Insufficient catalyst may result in a competing, non-enantioselective background reaction, which will lower the overall measured ee.

  • Too High: At higher concentrations, some catalysts may form aggregates or dimers that are less catalytically active or selective.[4] This can also lead to increased side reactions.

It is recommended to perform a screening of catalyst loading to identify the optimal concentration for your specific substrate and conditions.

Q3: Can the solvent choice impact the enantioselectivity?

A3: Yes, the solvent can have a profound effect on the outcome of an asymmetric reduction. The solvent influences the reaction by:

  • Solvating the Catalyst-Substrate Complex: The solvent can affect the conformation and stability of the transition state, thereby influencing the stereochemical pathway.

  • Coordinating to the Catalyst: Solvents with coordinating ability (e.g., THF, acetonitrile) can sometimes compete with the substrate for binding to the catalyst's active site, which may alter selectivity.

  • Polarity: The polarity of the solvent can impact reaction rates and selectivity. In some cases, a less polar solvent may favor the desired catalyst-substrate interactions.[5]

A solvent screening experiment is often a critical step in optimizing an asymmetric reduction.

Q4: I am observing a decrease in enantioselectivity as the reaction progresses. What could be the cause?

A4: A decrease in enantioselectivity over time can indicate several potential issues:

  • Catalyst Deactivation or Degradation: The catalyst may not be stable under the reaction conditions and could be slowly degrading to a less selective or inactive species.

  • Product Inhibition: The chiral product formed may be inhibiting the catalyst, potentially leading to a less selective reaction pathway becoming more dominant.

  • Racemization of the Product: The desired chiral product may be unstable under the reaction conditions and could be racemizing over time.

To investigate this, it is useful to monitor the reaction profile, taking aliquots at different time points to analyze both conversion and enantiomeric excess.

Q5: How should I properly store and handle my chiral catalysts to ensure reproducibility?

A5: Proper storage and handling are critical for maintaining the integrity and activity of chiral catalysts. Many are sensitive to air, moisture, light, and temperature.

  • Inert Atmosphere: Store air and moisture-sensitive catalysts under an inert atmosphere, such as in a glovebox or a desiccator with a nitrogen or argon atmosphere.[6][7]

  • Temperature: Store catalysts at the recommended temperature, which is often in a refrigerator or freezer, to minimize degradation.[8]

  • Light Protection: Protect light-sensitive catalysts from light by storing them in amber vials or wrapping the container with aluminum foil.[8]

  • Handling: When handling catalysts, use clean and dry equipment, and minimize exposure to the atmosphere. For pyrophoric catalysts like Raney Nickel, always keep them under a solvent like demineralized water.[9]

Always refer to the manufacturer's safety data sheet (SDS) for specific storage and handling instructions.[6]

Data Presentation: Impact of Reaction Parameters on Enantioselectivity

The following tables provide illustrative data on how different experimental parameters can influence the enantiomeric excess (ee) in a typical asymmetric ketone reduction.

Table 1: Effect of Catalyst Loading on Enantioselectivity

Catalyst Loading (mol%)Enantiomeric Excess (ee, %)Yield (%)Notes
0.17598Potential for significant background reaction.
0.59299Often a good starting point for optimization.
1.09599Optimal loading in this illustrative case.
2.09499Diminishing returns or potential for aggregation.
5.08899Possible catalyst aggregation leading to lower ee.
Data is illustrative and based on general trends in asymmetric catalysis.

Table 2: Effect of Solvent on Enantioselectivity

SolventDielectric Constant (ε)Enantiomeric Excess (ee, %)Yield (%)
n-Hexane1.889695
Toluene2.389899
Dichloromethane8.939298
Tetrahydrofuran (THF)7.528599
Acetonitrile37.57097
Methanol32.76596
Data is illustrative and based on a hypothetical Rh-catalyzed asymmetric hydrogenation.[5] The optimal solvent is highly dependent on the specific reaction.

Table 3: Effect of Temperature on Enantioselectivity

Temperature (°C)Enantiomeric Excess (ee, %)Reaction Time (h)
40854
25 (Room Temp.)9212
09724
-209948
-40>9972
-78>9996
Data is illustrative. Lowering the temperature generally increases enantioselectivity but also significantly increases the required reaction time.[3]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Asymmetric Reduction

This protocol outlines a general method for screening different chiral catalysts to identify the most effective one for a specific substrate.

  • Preparation:

    • In a glovebox or under an inert atmosphere, arrange a series of labeled, clean, and dry reaction vials.

    • Prepare stock solutions of the substrate and the reducing agent in the chosen anhydrous and degassed solvent.

  • Catalyst Addition:

    • To each vial, add the appropriate amount of each chiral catalyst to be screened (e.g., 1 mol%). If the catalyst needs to be pre-formed, follow the specific procedure for that catalyst.

  • Reaction Initiation:

    • Add the substrate stock solution to each vial, followed by the reducing agent stock solution.

  • Reaction Monitoring:

    • Stir the reactions at the desired temperature for a set amount of time.

    • Monitor the progress of the reactions by TLC or a suitable chromatographic method.

  • Work-up and Analysis:

    • Once the reactions are complete, quench them appropriately (e.g., with a saturated aqueous solution of NH4Cl).

    • Extract the product with a suitable organic solvent.

    • Dry the combined organic layers (e.g., over Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product if necessary.

    • Determine the enantiomeric excess of the product from each reaction using chiral HPLC or GC.

Protocol 2: General Procedure for Solvent Screening

This protocol provides a framework for screening various solvents to optimize the enantioselectivity of an asymmetric reduction.

  • Preparation:

    • Set up a series of identical reactions in parallel, each in a different solvent.

    • Ensure all solvents are anhydrous and degassed.

  • Reaction Setup:

    • In each reaction vessel under an inert atmosphere, add the chiral catalyst and the substrate.

    • Add the respective solvent to each vessel.

  • Reaction Initiation and Monitoring:

    • Add the reducing agent to each reaction.

    • Stir all reactions at the same temperature and monitor their progress.

  • Work-up and Analysis:

    • Follow the same work-up and analysis procedure as described in Protocol 1 to determine the yield and enantiomeric excess for each solvent.

Protocol 3: General Procedure for Temperature Optimization

This protocol describes how to conduct a temperature study to find the optimal balance between enantioselectivity and reaction rate.

  • Preparation:

    • Set up a series of identical reactions in parallel.

  • Reaction Setup:

    • Prepare each reaction mixture with the catalyst, substrate, and solvent under an inert atmosphere.

  • Temperature Control:

    • Place each reaction in a cooling bath or heating block set to a different temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C).[3]

  • Reaction Initiation and Monitoring:

    • Add the reducing agent to each reaction and monitor the progress over time. Note that reactions at lower temperatures will require longer times.

  • Work-up and Analysis:

    • Once each reaction reaches completion, perform the work-up and analyze the enantiomeric excess as described in Protocol 1.

Diagram: Logical Relationship for Parameter Optimization

OptimizationLogic Logical Relationship for Parameter Optimization cluster_0 Initial Screening cluster_1 Fine-Tuning cluster_2 Final Validation catalyst Catalyst Screening solvent Solvent Screening catalyst->solvent temperature Temperature Optimization solvent->temperature loading Catalyst Loading Optimization temperature->loading concentration Concentration Optimization loading->concentration optimized Optimized Conditions concentration->optimized

Caption: A logical progression for optimizing reaction parameters.

References

Technical Support Center: Work-up Procedures for Reactions Involving 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the work-up procedures for reactions involving 4'-iso-propyl-2,2,2-trifluoroacetophenone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the successful isolation and purification of your target compounds.

Troubleshooting Guides

This section addresses common issues encountered during the work-up of reactions with this compound and its derivatives.

Problem 1: Low or No Recovery of the Desired Product
Possible Cause Troubleshooting Step
Product is water-soluble. The trifluoromethyl group can increase the acidity of nearby protons, potentially leading to salt formation and increased water solubility during aqueous work-up. Try extracting with a more polar organic solvent like ethyl acetate or dichloromethane. Minimize the volume of aqueous washes. Consider a back-extraction from the aqueous layer.
Product is volatile. Trifluoromethylated compounds can have lower boiling points than their non-fluorinated analogs. Be cautious during solvent removal under reduced pressure (rotary evaporation). Use a lower bath temperature and monitor the process closely.
Incomplete reaction. Unreacted this compound can complicate purification. Monitor the reaction to completion using an appropriate technique (e.g., TLC, GC-MS, NMR).
Product degradation during work-up. Some trifluoromethylated alcohols are sensitive to acidic or basic conditions. Use a neutral quench (e.g., saturated aqueous ammonium chloride) and avoid strong acids or bases during extraction if your product is sensitive.
Problem 2: Difficulty in Removing Byproducts
Byproduct Removal Strategy
Unreacted this compound This starting material is relatively non-polar. It can often be separated from more polar products (e.g., alcohols) by silica gel column chromatography.
Triphenylphosphine oxide (from Wittig reactions) TPPO is a common and often difficult-to-remove byproduct. Several methods can be employed: 1. Precipitation: Dissolve the crude mixture in a minimal amount of a moderately polar solvent (e.g., dichloromethane or diethyl ether) and add a non-polar solvent (e.g., hexanes or pentane) to precipitate the TPPO.[1] 2. Filtration through a silica plug: For less polar products, a quick filtration through a short plug of silica gel can retain the highly polar TPPO.[1] 3. Complexation with metal salts: TPPO forms insoluble complexes with salts like ZnCl₂ or MgCl₂, which can then be filtered off.[1]
Grignard reaction byproducts Quenching the reaction with a saturated aqueous solution of ammonium chloride is a standard and effective method.[2] This helps to dissolve magnesium salts and facilitates their removal during the aqueous extraction.

Frequently Asked Questions (FAQs)

Q1: What is the best way to quench a Grignard reaction involving this compound?

A1: The recommended procedure for quenching a Grignard reaction is to cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[2][3] This is an exothermic process, so slow addition is crucial. This method is generally preferred over quenching with water or dilute acid, as it helps to minimize the formation of emulsions and facilitates the removal of magnesium salts.

Q2: My Wittig reaction with this compound resulted in a mixture that is difficult to purify. How can I effectively remove the triphenylphosphine oxide (TPPO)?

A2: Removing TPPO is a common challenge. For products that are significantly less polar than TPPO, filtration through a silica plug is a quick and effective method.[1] Suspend your crude product in a non-polar solvent system like pentane/ether and pass it through a short column of silica gel. The TPPO will be retained on the silica. Another effective method is precipitation by adding a non-polar "anti-solvent" like hexanes to a concentrated solution of your crude product in a more polar solvent.[1]

Q3: I have synthesized a chiral alcohol from the reduction of this compound. What is the best way to purify the enantiomers?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the separation of enantiomeric trifluoromethyl-substituted alcohols. Polysaccharide-based chiral stationary phases (CSPs), such as those with amylose or cellulose derivatives, are typically used.[4] The choice of mobile phase, often a mixture of hexane and isopropanol, is critical for achieving good separation.[4]

Q4: I am having trouble with emulsion formation during the aqueous work-up. What can I do?

A4: Emulsion formation can be problematic, especially when using solvents like THF or dioxane. If possible, remove the water-miscible solvent by rotary evaporation before the aqueous work-up. Alternatively, you can dilute the reaction mixture significantly with your extraction solvent and wash with brine (saturated aqueous NaCl), which can help to break up emulsions.

Data Presentation

Table 1: Comparison of Chiral Stationary Phases for the HPLC Separation of a Representative Trifluoromethyl-Substituted Alcohol (1-Phenyl-2,2,2-trifluoroethanol)[4]
Chiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k₁)Separation Factor (α)Resolution (Rs)
Chiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (90:10, v/v)2.541.252.80
Chiralcel® OD-H (Cellulose derivative)n-Hexane/Isopropanol (90:10, v/v)3.121.182.10
Chiralpak® AD-H (Amylose derivative)Methanol (100%)1.891.353.50

This data is for a model compound and illustrates the importance of screening different columns and mobile phases for optimal separation.

Experimental Protocols

Protocol 1: General Work-up Procedure for the Reduction of this compound to 1-(4-isopropylphenyl)-2,2,2-trifluoroethanol
  • Quenching: Once the reaction is complete (monitored by TLC or other suitable method), cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of NH₄Cl to quench any remaining reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Be mindful of the potential volatility of the product.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: General Work-up for a Grignard Reaction with this compound
  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and any unreacted Grignard reagent.[2]

  • Extraction: Transfer the mixture to a separatory funnel. If two layers are not present, add more of the reaction solvent (e.g., diethyl ether). Separate the layers and extract the aqueous layer twice more with the organic solvent.[2]

  • Washing: Combine the organic extracts. If a dilute acid was used for quenching, wash with a saturated sodium bicarbonate solution, followed by a brine wash.[2]

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal and Purification: Filter and concentrate the organic phase. Purify the resulting crude tertiary alcohol by column chromatography or recrystallization.

Protocol 3: Work-up and Purification for a Wittig Reaction with this compound
  • Quenching: After the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.[5]

  • Extraction: Extract the mixture with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.[5]

  • Initial Purification (TPPO Removal): Concentrate the crude reaction mixture. Dissolve the residue in a minimal amount of dichloromethane or diethyl ether. Slowly add hexanes or pentane to precipitate the triphenylphosphine oxide.[1] Cool the mixture to maximize precipitation and collect the TPPO by filtration.

  • Final Purification: Concentrate the filtrate and purify the desired alkene product by flash column chromatography.[5]

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction Reaction of 4'-iso-Propyl-2,2,2- trifluoroacetophenone quench Quench Reaction (e.g., aq. NH4Cl) reaction->quench extract Aqueous Extraction quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify product Pure Product purify->product

General experimental workflow for reactions involving this compound.

troubleshooting_workflow start Low Product Yield After Work-up q1 Is the product potentially water soluble? start->q1 a1_yes Back-extract aqueous layers. Minimize water washes. q1->a1_yes Yes q2 Is the product volatile? q1->q2 No a1_yes->q2 a2_yes Use low temperature for solvent removal. q2->a2_yes Yes q3 Was the reaction run to completion? q2->q3 No a2_yes->q3 a3_no Optimize reaction time/conditions. Separate from starting material. q3->a3_no No end Improved Yield q3->end Yes a3_no->end

Troubleshooting flowchart for low product yield.

References

Validation & Comparative

A Comparative Guide to the 19F NMR Analysis of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 19F Nuclear Magnetic Resonance (NMR) characteristics of 4'-iso-propyl-2,2,2-trifluoroacetophenone against other relevant trifluoromethyl ketones. It is intended for researchers, scientists, and drug development professionals utilizing 19F NMR as a powerful analytical tool for the structural elucidation and characterization of fluorinated compounds.

Introduction to 19F NMR of Trifluoroacetophenones

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for the analysis of organofluorine compounds.[1][2] The trifluoromethyl (-CF₃) group, a common moiety in pharmaceuticals and agrochemicals, provides a strong and distinct signal in the ¹⁹F NMR spectrum.[3] For trifluoroacetophenones, the chemical shift of the -CF₃ group is influenced by the electronic environment of the aromatic ring.[4] Generally, the direct attachment of the trifluoroacetyl group to an aromatic system results in an upfield shift compared to aliphatic trifluoromethyl ketones.[4] Substituents on the aromatic ring can induce smaller variations in the chemical shift, providing valuable structural information.[4]

Comparative 19F NMR Data

The typical ¹⁹F chemical shift range for the trifluoroacetyl (TFA) group is between -67 ppm and -85 ppm relative to CFCl₃.[5] For comparison, the ¹⁹F chemical shift of the parent compound, 2,2,2-trifluoroacetophenone, and other substituted derivatives would fall within this range. The presence of the electron-donating isopropyl group at the para position in this compound is expected to have a minor shielding effect, potentially shifting the resonance slightly upfield compared to the unsubstituted analog.

CompoundSubstituent (R)Expected ¹⁹F Chemical Shift (δ) vs. CFCl₃ (ppm)Notes
This compound -CH(CH₃)₂ ~ -75 to -80 The isopropyl group is weakly electron-donating, likely causing a slight upfield shift.
2,2,2-Trifluoroacetophenone-H~ -75 to -80The parent compound for comparison.
4'-Methyl-2,2,2-trifluoroacetophenone-CH₃~ -75 to -80The methyl group is also weakly electron-donating.
4'-Chloro-2,2,2-trifluoroacetophenone-Cl~ -74 to -79The chloro group is weakly deactivating, potentially causing a slight downfield shift.

Note: The expected chemical shifts are estimations based on general trends observed for substituted trifluoroacetophenones. Actual experimental values may vary depending on the solvent, concentration, and temperature.[4]

Experimental Protocol for 19F NMR Analysis

The following is a generalized experimental protocol for acquiring high-quality ¹⁹F NMR spectra of trifluoroacetophenones.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample (e.g., this compound) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard with a known ¹⁹F chemical shift, such as trifluoroacetic acid (TFA, δ ≈ -76.55 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm), for accurate chemical shift referencing.[6]

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer equipped with a fluorine-observe probe.

  • Tune and match the probe for the ¹⁹F frequency.

  • Set the temperature to a constant value, typically 298 K (25 °C), to ensure reproducibility.[3]

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is usually sufficient. For quantitative analysis, an inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (NOE).[7]

  • Spectral Width: A typical spectral width for ¹⁹F NMR is around 200-250 ppm to cover the range of common fluorine-containing functional groups.[2]

  • Acquisition Time: Set to at least 1-2 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): For quantitative measurements, a longer relaxation delay of 5 times the longest T₁ of the fluorine nuclei is recommended to allow for full relaxation.[7] A typical starting value is 2-5 seconds.

  • Pulse Angle: A 30° or 45° flip angle can be used to reduce the experiment time, while a 90° pulse provides the maximum signal-to-noise ratio.[3]

  • Number of Scans: This will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are often sufficient.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a pure absorption lineshape.

  • Reference the spectrum to the internal standard.

  • Integrate the signals of interest.

Visualizing the Workflow and Comparative Logic

The following diagrams illustrate the experimental workflow for 19F NMR analysis and the logical framework for comparing the spectral data of different trifluoroacetophenones.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Standard Add Internal Standard Solvent->Standard Tube Transfer to NMR Tube Standard->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer Setup Tune & Match Probe Spectrometer->Setup Acquire Set Parameters & Acquire Data Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Reference Reference Spectrum Phase->Reference Integrate Integrate Signals Reference->Integrate Analyze Analyze Chemical Shift & Coupling Integrate->Analyze

Caption: Experimental workflow for 19F NMR analysis.

Comparative_Logic cluster_target Target Molecule cluster_alternatives Alternative Molecules Target 4'-iso-Propyl-2,2,2- trifluoroacetophenone Comparison Compare 19F NMR Data (Chemical Shift, Coupling) Target->Comparison Alt1 2,2,2-Trifluoro- acetophenone Alt1->Comparison Alt2 4'-Methyl-2,2,2- trifluoroacetophenone Alt2->Comparison Alt3 4'-Chloro-2,2,2- trifluoroacetophenone Alt3->Comparison Conclusion Elucidate Structure-Property Relationships Comparison->Conclusion

Caption: Logical framework for comparative 19F NMR analysis.

Conclusion

19F NMR spectroscopy is an indispensable technique for the characterization of fluorinated molecules such as this compound. By comparing its 19F NMR data with that of analogous compounds, researchers can gain valuable insights into the electronic effects of substituents on the aromatic ring. The provided experimental protocol offers a robust starting point for obtaining high-quality and reproducible 19F NMR data, facilitating the unambiguous structural assignment and purity assessment of novel fluorinated compounds in drug discovery and development.

References

A Comparative Guide to Chiral HPLC Methods for the Resolution of Trifluoromethyl Carbinol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of enantiomers is a critical aspect of validating stereoselective synthesis and for the purification of chiral molecules.[1] Trifluoromethyl carbinols represent an important class of compounds, and their enantioselective analysis is frequently accomplished using High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs). This guide offers an objective comparison of common chiral HPLC methods for resolving enantiomers of trifluoromethyl carbinols, supported by experimental data and detailed protocols.

The most widely successful approach for the enantiomeric separation of trifluoromethyl carbinols involves the use of polysaccharide-based chiral stationary phases.[1] Derivatives of amylose and cellulose, such as those found in the Chiralpak® and Chiralcel® series of columns, have demonstrated broad applicability for these types of analytes.[1] The selection of an appropriate CSP in conjunction with a suitable mobile phase is paramount for achieving baseline separation.[1]

Performance Comparison of Chiral Stationary Phases

The following table summarizes typical performance data for the separation of 1-Phenyl-2,2,2-trifluoroethanol, a representative trifluoromethyl carbinol, on two common polysaccharide-based columns. The data highlights the complementary nature of different CSPs and the significant impact of the mobile phase composition on retention, selectivity, and resolution.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k₁)Separation Factor (α)Resolution (Rs)
1-Phenyl-2,2,2-trifluoroethanol Chiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (90:10, v/v)2.541.252.80
Chiralcel® OD-H (Cellulose derivative)n-Hexane/Isopropanol (90:10, v/v)3.121.182.10
Chiralpak® AD-H (Amylose derivative)Methanol (100%)1.891.353.50

Experimental Protocols

Achieving reproducible and reliable results in chiral HPLC is contingent on careful adherence to established experimental protocols.[1] Below is a generalized methodology for the chiral analysis of trifluoromethyl carbinols.

1. Sample Preparation

  • Dissolution: Dissolve the racemic or enantioenriched trifluoromethyl carbinol in a suitable solvent. The ideal solvent is the mobile phase itself to prevent peak distortion.[1] If solubility is a concern, use a solvent that is compatible with the mobile phase and will not interfere with detection.[1]

  • Concentration: Prepare a sample concentration of approximately 1 mg/mL. This may need to be optimized based on the detector's response.[1]

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.[1]

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is typically sufficient.[1]

  • Chiral Column: Select an appropriate chiral column. For initial screening, Chiralpak® AD-H and Chiralcel® OD-H are excellent starting points due to their broad applicability.[1]

  • Mobile Phase Selection:

    • Normal Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is the most common mobile phase for polysaccharide-based CSPs.[1] A typical starting condition is 90:10 (v/v) n-hexane/isopropanol. The ratio can be adjusted to optimize retention and resolution.[1]

    • Polar Organic Mode: Pure alcohols, such as methanol or ethanol, or mixtures with acetonitrile can be effective for certain analytes.[1]

    • Reversed Phase: Mixtures of acetonitrile or methanol with water, often with a buffer or additive, can also be employed, particularly with immobilized polysaccharide CSPs.[1]

  • Flow Rate: For a standard 4.6 mm internal diameter analytical column, a flow rate of 1.0 mL/min is a common starting point.[1]

  • Column Temperature: Maintain a constant column temperature, typically between 20°C and 40°C, to ensure reproducible retention times.[1]

  • Detection: Set the UV detector to a wavelength where the analyte has significant absorbance. For aromatic trifluoromethyl carbinols, this is often in the range of 210-254 nm.[1]

3. Data Analysis

  • Peak Identification: Inject a racemic standard to identify the retention times of both enantiomers.[1]

  • Calculation of Chromatographic Parameters:

    • Retention Factor (k): k = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time.[1]

    • Separation Factor (α): α = k₂ / k₁, where k₂ and k₁ are the retention factors of the more and less retained enantiomers, respectively.[1]

    • Resolution (Rs): Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂), where t_R₁ and t_R₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.[1]

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for developing a chiral HPLC method for the separation of trifluoromethyl carbinol enantiomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_optimization Method Optimization dissolve Dissolve Sample (1 mg/mL) filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separation Chiral Separation (CSP + Mobile Phase) inject->separation detection UV Detection (210-254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram calculate Calculate k, α, Rs chromatogram->calculate check_res Rs ≥ 1.5? calculate->check_res end Method Validated check_res->end Yes modify Modify Method: - Mobile Phase Ratio - CSP - Temperature check_res->modify No modify->separation

Caption: Workflow for Chiral HPLC Method Development.

References

comparative reactivity of 4'-iso-Propyl-2,2,2-trifluoroacetophenone vs. acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the comparative reactivity of a fluorinated ketone versus its classic counterpart, supported by experimental evidence and theoretical principles.

In the landscape of synthetic chemistry and drug development, the choice of reagents is paramount to achieving desired outcomes. This guide provides an in-depth comparison of the reactivity of 4'-iso-propyl-2,2,2-trifluoroacetophenone and the archetypal acetophenone. Understanding the nuanced differences in their reactivity, driven by electronic and steric factors, is crucial for designing efficient synthetic routes and developing novel molecular entities.

Executive Summary

This compound exhibits significantly higher reactivity towards nucleophiles compared to acetophenone. This heightened reactivity is primarily attributed to the potent electron-withdrawing effect of the trifluoromethyl group, which drastically increases the electrophilicity of the carbonyl carbon. While the para-isopropyl group on the trifluoroacetophenone derivative is weakly electron-donating, its influence is overwhelmingly surpassed by the trifluoromethyl group's inductive effect. Conversely, the methyl group in acetophenone is electron-donating, which slightly reduces the electrophilicity of its carbonyl carbon.

Comparative Reactivity Analysis

The reactivity of a ketone is principally governed by the electronic nature of the substituents attached to the carbonyl group and the steric hindrance around it.

Electronic Effects:

The most significant differentiator between the two molecules is the presence of the trifluoromethyl (-CF₃) group in this compound. Fluorine is the most electronegative element, and the three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the carbonyl bond, creating a more pronounced partial positive charge (δ+) on the carbonyl carbon, making it a much more attractive target for nucleophiles.[1][2][3]

In contrast, the methyl group (-CH₃) in acetophenone is electron-donating (+I effect), which slightly destabilizes the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity and reactivity towards nucleophiles. The para-isopropyl group in this compound is also a weak electron-donating group.[4][5] However, its effect is minor compared to the potent electron-withdrawing nature of the -CF₃ group.

Steric Effects:

Steric hindrance can play a role in modulating reactivity by impeding the approach of a nucleophile to the carbonyl carbon. The isopropyl group is bulkier than a hydrogen atom, and its presence at the para position in this compound could potentially influence the overall molecular conformation.[6][7][8] However, the primary site of steric interaction is directly at the carbonyl carbon. In this regard, both ketones have a phenyl group on one side. On the other side, the trifluoromethyl group is larger than the methyl group, which could introduce some steric hindrance. However, the overwhelming electronic activation by the trifluoromethyl group generally outweighs this steric consideration.

Quantitative Data Summary

The following table summarizes the expected relative reactivity based on established chemical principles and data from related compounds.

FeatureThis compoundAcetophenone
Dominant Electronic Effect Strong electron-withdrawal by -CF₃ groupWeak electron-donation by -CH₃ group
Carbonyl Carbon Electrophilicity HighModerate
Predicted Reactivity HighModerate

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of these two ketones, the following experimental protocols can be employed.

Competitive Reduction with Sodium Borohydride

This experiment allows for a direct comparison of the reduction rates of the two ketones.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol each) of this compound and acetophenone in a suitable solvent such as ethanol or methanol.

  • Initiation of Reaction: Cool the solution in an ice bath and add a sub-stoichiometric amount of sodium borohydride (e.g., 0.25 mmol) dissolved in the same solvent. The use of a limiting amount of the reducing agent is crucial for the competition.

  • Reaction Monitoring: Monitor the progress of the reaction over time by taking aliquots from the reaction mixture at regular intervals. Analyze the aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the relative consumption of the two ketones and the formation of their corresponding alcohols.

  • Work-up: After a set time, quench the reaction by adding a few drops of acetone followed by water. Extract the products with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the final product mixture by GC or ¹H NMR spectroscopy to quantify the ratio of the two alcohol products, which will reflect the relative reactivity of the starting ketones.

Grignard Reaction

The Grignard reaction is another excellent method to probe the electrophilicity of the carbonyl carbon.

Methodology:

  • Grignard Reagent Preparation: Prepare a solution of a Grignard reagent, for example, phenylmagnesium bromide, in anhydrous diethyl ether or THF. The concentration should be accurately determined by titration.[9][10]

  • Reaction Setup: In separate, flame-dried, and inert gas-flushed flasks, dissolve this compound and acetophenone in anhydrous diethyl ether.

  • Reaction: To each flask, slowly add an equimolar amount of the prepared Grignard reagent at 0 °C.

  • Reaction Monitoring and Work-up: Monitor the reactions by Thin Layer Chromatography (TLC). Upon completion, quench the reactions by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the products with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Yield Determination: Purify the resulting tertiary alcohols by column chromatography and determine the yield for each reaction. A higher yield under identical reaction times indicates a higher reactivity of the starting ketone.

Visualization of Reactivity Factors

The following diagram illustrates the key factors influencing the reactivity of the two ketones.

G ketone1 Carbonyl Carbon (High δ+) reactivity1 High Reactivity ketone1->reactivity1 Leads to cf3 -CF3 Group (Strong -I Effect) cf3->ketone1 Increases Electrophilicity isopropyl1 p-iso-Propyl Group (Weak +I Effect) isopropyl1->ketone1 Slightly Decreases Electrophilicity ketone2 Carbonyl Carbon (Moderate δ+) reactivity2 Moderate Reactivity ketone2->reactivity2 Leads to ch3 -CH3 Group (Weak +I Effect) ch3->ketone2 Decreases Electrophilicity

Caption: Factors influencing the reactivity of the two ketones.

Conclusion

The presence of the trifluoromethyl group in this compound renders it a significantly more reactive electrophile than acetophenone. This enhanced reactivity is a direct consequence of the powerful electron-withdrawing nature of the trifluoromethyl group, which greatly increases the partial positive charge on the carbonyl carbon. This fundamental difference in electronic properties should be a key consideration for chemists when selecting ketones for nucleophilic addition reactions, with the fluorinated analog being the substrate of choice for reactions requiring a highly electrophilic carbonyl center.

References

Unambiguous Structure Determination: A Comparative Guide to the Validation of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is a critical step in the discovery pipeline. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic methods for the structural validation of 4'-iso-Propyl-2,2,2-trifluoroacetophenone, a fluorinated ketone with potential applications in medicinal chemistry and materials science.

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide valuable insights into molecular structure, single-crystal X-ray diffraction stands as the gold standard for unambiguous, three-dimensional structural elucidation. This guide will delve into the experimental protocols and data outputs of these techniques, offering a clear comparison to aid in the selection of the most appropriate analytical strategy.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique for structural validation depends on the specific information required, the nature of the sample, and the stage of research. While spectroscopic methods are often sufficient for routine confirmation, X-ray crystallography provides an unparalleled level of detail, particularly regarding stereochemistry, conformation, and intermolecular interactions in the solid state.

Analytical Technique Information Provided Sample Requirements Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, absolute stereochemistry.Single crystal of sufficient size and quality (typically >0.1 mm).Unambiguous structure determination, detailed conformational and stereochemical information.Crystal growth can be challenging and time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei (chemical shifts), through-bond and through-space correlations (COSY, HMBC, NOESY), information on dynamic processes in solution.Soluble sample in a deuterated solvent.Provides detailed information about the molecule's structure and dynamics in solution, non-destructive.Can be difficult to interpret for complex molecules, does not provide precise bond lengths and angles.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Solid, liquid, or gas sample.Fast, simple, and provides a characteristic fingerprint of the molecule.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight of the compound and its fragments, elemental composition (High-Resolution MS).Ionizable sample.High sensitivity, provides accurate molecular weight and fragmentation patterns useful for structural elucidation.Does not provide information on stereochemistry or the 3D arrangement of atoms.

Quantitative Data Summary

The following table summarizes the type of quantitative data obtained from each technique. For X-ray crystallography, data for the closely related compound 2,2,2-trifluoroacetophenone is provided as a representative example. For spectroscopic methods, data for 4'-iso-propylacetophenone (the non-fluorinated analog) and typical ranges for trifluoroacetophenone derivatives are used for illustrative comparison.

Parameter X-ray Crystallography (2,2,2-trifluoroacetophenone) ¹H NMR (4'-iso-propylacetophenone in CDCl₃) ¹³C NMR (4'-iso-propylacetophenone in CDCl₃) ¹⁹F NMR (Typical for Trifluoroacetophenones) IR Spectroscopy (4'-iso-propylacetophenone) Mass Spectrometry (4'-iso-propylacetophenone)
Key Data Points Cell parameters: a = 13.81 Å, b = 12.60 Å, c = 8.36 Å, β = 90.40°Chemical Shifts (δ): 7.90 (d, 2H), 7.29 (d, 2H), 2.96 (sept, 1H), 2.57 (s, 3H), 1.25 (d, 6H) ppmChemical Shifts (δ): 197.8, 154.6, 135.1, 128.6, 126.6, 34.2, 26.5, 23.6 ppmChemical Shift (δ): ~ -70 to -80 ppm (relative to CFCl₃)Vibrational Frequencies (cm⁻¹): ~1680 (C=O stretch), ~3000-2800 (C-H stretch), ~1600 (C=C aromatic stretch)m/z values: 162 (M⁺), 147 ([M-CH₃]⁺), 119 ([M-C₃H₇]⁺)
Data Interpretation Provides a complete 3D model of the molecule.Defines the number and connectivity of hydrogen atoms.Defines the number and types of carbon atoms.Indicates the chemical environment of the fluorine atoms.Confirms the presence of key functional groups (ketone, aromatic ring, alkyl groups).Confirms the molecular weight and provides clues about the structure through fragmentation.

Experimental Protocols

Single-Crystal X-ray Diffraction of a Small Organic Molecule
  • Crystal Growth: High-quality single crystals of the compound are grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents should be screened to find optimal crystallization conditions. For this compound, solvents such as hexane, ethyl acetate, or mixtures thereof could be explored.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryo-protectant and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize radiation damage.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The atomic model is built into the electron density map and refined using least-squares methods. This process optimizes the atomic positions, and thermal parameters to best fit the experimental diffraction data. The final refined structure is validated using metrics such as the R-factor.

NMR Spectroscopy

A sample of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

Infrared (IR) Spectroscopy

A small amount of the sample is placed on the ATR crystal of an FTIR spectrometer, and the spectrum is recorded. Alternatively, for a solid sample, a KBr pellet can be prepared.

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer (e.g., via direct infusion or after separation by GC or LC). The molecules are ionized (e.g., by electron impact or electrospray ionization), and the mass-to-charge ratios of the parent ion and its fragments are measured.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the structural validation of a novel compound, highlighting the central and definitive role of X-ray crystallography.

G Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Initial Spectroscopic Analysis cluster_crystallography Definitive Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR Preliminary Confirmation MS Mass Spectrometry Purification->MS Preliminary Confirmation IR IR Spectroscopy Purification->IR Preliminary Confirmation Crystal_Growth Crystal Growth NMR->Crystal_Growth Informs Purity Tentative_Structure Tentative Structure Proposed NMR->Tentative_Structure MS->Tentative_Structure IR->Tentative_Structure XRD_Analysis X-ray Diffraction Analysis Crystal_Growth->XRD_Analysis Structure_Solution Structure Solution & Refinement XRD_Analysis->Structure_Solution Final_Validation Unambiguous Structure Validated Structure_Solution->Final_Validation Tentative_Structure->Crystal_Growth Requires Absolute Confirmation

Caption: A flowchart illustrating the process of structural validation.

Decoding Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of novel compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing a molecular "fingerprint" through fragmentation patterns. This guide offers a detailed comparison of the anticipated electron ionization (EI) mass spectrometry fragmentation of 4'-iso-propyl-2,2,2-trifluoroacetophenone against the well-documented fragmentation of acetophenone. The insights provided herein are derived from established principles of mass spectrometry and experimental data from analogous compounds.

Predicted Fragmentation Analysis

The fragmentation of this compound under electron ionization is expected to be governed by the stability of the resulting carbocations and neutral losses. Key fragmentation pathways in ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken.[1][2][3][4][5][6][7] For aromatic ketones, this often leads to the formation of a stable acylium ion.[1][2][4] The presence of the electron-withdrawing trifluoromethyl group and the electron-donating isopropyl group on the phenyl ring will influence the fragmentation pathways.[8][9]

A primary fragmentation event is the α-cleavage of the C-C bond between the carbonyl group and the trifluoromethyl group. This would result in the loss of a trifluoromethyl radical (•CF₃) and the formation of a 4-isopropylbenzoyl cation. Subsequent fragmentation of this ion is expected, including the loss of carbon monoxide (CO). Another significant α-cleavage can occur on the other side of the carbonyl group, leading to the formation of a trifluoroacetyl cation and a 4-isopropylphenyl radical. Additionally, cleavage within the isopropyl group, such as the loss of a methyl radical (•CH₃), is a plausible fragmentation pathway.

Comparative Fragmentation Data

To contextualize the expected fragmentation of this compound, a comparison with the known fragmentation of acetophenone is presented below. The data for acetophenone is well-established, providing a baseline for understanding the influence of the isopropyl and trifluoromethyl substituents.

Fragment Ion Predicted m/z for this compound Observed m/z for Acetophenone Proposed Neutral Loss/Structure
Molecular Ion [M]⁺•230120Intact molecule
[M - CH₃]⁺215105Loss of a methyl radical from the isopropyl group
[M - CF₃]⁺161N/Aα-cleavage, loss of a trifluoromethyl radical
[C₇H₇O]⁺N/A105Benzoyl cation (from acetophenone)
[C₁₀H₁₁O]⁺161N/A4-isopropylbenzoyl cation
[C₆H₅]⁺N/A77Phenyl cation
[C₉H₁₁]⁺119N/A4-isopropylphenyl cation
[CF₃CO]⁺97N/ATrifluoroacetyl cation

Experimental Protocols

A standardized protocol for analyzing these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Capillary Column: 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection).

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-500

Fragmentation Pathway Diagram

The following diagram illustrates the predicted major fragmentation pathways for this compound.

Fragmentation_Pathway M [C₁₂H₁₃F₃O]⁺• m/z = 230 (Molecular Ion) F1 [C₁₁H₁₀F₃O]⁺ m/z = 215 M->F1 - •CH₃ F2 [C₁₀H₁₁O]⁺ m/z = 161 M->F2 - •CF₃ (α-cleavage) F4 [C₂F₃O]⁺ m/z = 97 M->F4 - •C₉H₁₁ (α-cleavage) F5 [C₉H₈]⁺• m/z = 116 F1->F5 - •CF₃ - H F3 [C₉H₁₁]⁺ m/z = 119 F2->F3 - CO

Caption: Predicted EI fragmentation of this compound.

References

A Comparative Guide to Catalysts for the Asymmetric Hydrogenation of Trifluoromethyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of trifluoromethyl ketones to produce chiral trifluoromethylated alcohols is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The unique electronic properties of the trifluoromethyl group present a significant challenge for achieving high enantioselectivity. This guide provides an objective comparison of prominent catalyst systems for this reaction, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is paramount for achieving high yield and enantioselectivity. Below is a summary of the performance of various catalyst systems in the asymmetric hydrogenation of trifluoromethyl ketones, with a focus on the benchmark substrate 2,2,2-trifluoroacetophenone.

Catalyst SystemSubstrateCatalyst Loading (mol%)H₂ Pressure (atm)Temperature (°C)Time (h)SolventYield (%)ee (%)Reference
Rhodium-Based
[Rh(cod)₂]BF₄ / (S)-BINAP2,2,2-Trifluoroacetophenone1.0502548Methanol>9582 (R)
Iridium-Based
[Ir(cod)Cl]₂ / (S)-f-Amphol2,2,2-Trifluoroacetophenone0.55060122-Propanol9999 (S)[1]
Ruthenium-Based
RuCl₂--INVALID-LINK--2,2,2-Trifluoroacetophenone0.5102815Methanol>9996 (S)[2]
RuCl₂--INVALID-LINK--n2,2,2-Trifluoroacetophenone1.01002324Ethanol9891 (R)
Organocatalyst
(R)-Me-CBS / Borane2,2,2-Trifluoroacetophenone10N/A252THF9590 (R)[3][4]

Note: The enantiomeric excess (ee) and the absolute configuration of the product are highly dependent on the specific chiral ligand and substrate used. The data presented here is for representative examples.

Experimental Workflow

The following diagram illustrates a general workflow for the screening and optimization of catalysts for the asymmetric hydrogenation of trifluoromethyl ketones.

Asymmetric Hydrogenation Workflow General Workflow for Asymmetric Hydrogenation of Trifluoromethyl Ketones cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization Catalyst_Selection Catalyst/Ligand Selection Substrate_Prep Substrate Preparation & Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Substrate_Prep->Reaction_Setup Hydrogenation Hydrogenation (Controlled T & P) Reaction_Setup->Hydrogenation Quenching Reaction Quenching Hydrogenation->Quenching Workup Workup & Purification Quenching->Workup Conversion_Analysis Conversion Analysis (GC/NMR) Workup->Conversion_Analysis ee_Analysis Enantiomeric Excess Analysis (Chiral HPLC/GC) Workup->ee_Analysis Data_Analysis Data Analysis Conversion_Analysis->Data_Analysis ee_Analysis->Data_Analysis Optimization Parameter Optimization Data_Analysis->Optimization Optimization->Catalyst_Selection Iterate

Caption: A typical experimental workflow for catalyst screening.

Detailed Experimental Protocols

The following are representative experimental protocols for the asymmetric hydrogenation of 2,2,2-trifluoroacetophenone using different classes of catalysts.

Rhodium-Catalyzed Hydrogenation with a Chiral Phosphine Ligand

Catalyst System: [Rh(cod)₂]BF₄ / (S)-BINAP

Procedure:

  • Catalyst Precursor Preparation: In a glovebox, a Schlenk flask is charged with [Rh(cod)₂]BF₄ (1.0 mol%) and (S)-BINAP (1.1 mol%).

  • Solvent Addition: Anhydrous, degassed methanol (0.1 M concentration of the substrate) is added to the flask. The mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Substrate Addition: 2,2,2-Trifluoroacetophenone (1.0 equiv) is added to the catalyst solution.

  • Hydrogenation: The flask is transferred to an autoclave, which is then purged with hydrogen gas three times. The autoclave is pressurized to 50 atm with hydrogen.

  • Reaction: The reaction mixture is stirred at 25°C for 48 hours.

  • Workup: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the chiral alcohol.

  • Analysis: The conversion is determined by ¹H NMR spectroscopy. The enantiomeric excess is determined by chiral HPLC analysis.

Iridium-Catalyzed Hydrogenation with an f-Amphol Ligand

Catalyst System: [Ir(cod)Cl]₂ / (S)-f-Amphol

Procedure:

  • Catalyst Preparation: In a glovebox, [Ir(cod)Cl]₂ (0.5 mol%) and (S)-f-Amphol (1.1 mol%) are dissolved in anhydrous, degassed 2-propanol (0.2 M concentration of the substrate) in a reaction vial. The mixture is stirred at room temperature for 1 hour.

  • Substrate and Base Addition: 2,2,2-Trifluoroacetophenone (1.0 equiv) and a solution of potassium tert-butoxide (5 mol%) in 2-propanol are added to the vial.

  • Hydrogenation: The vial is placed in an autoclave. The autoclave is purged with hydrogen three times and then pressurized to 50 atm.

  • Reaction: The reaction is stirred at 60°C for 12 hours.[1]

  • Workup: After cooling and venting the autoclave, the reaction mixture is filtered through a short pad of silica gel, and the solvent is evaporated. The crude product is purified by flash chromatography.

  • Analysis: Conversion and enantiomeric excess are determined by GC or HPLC on a chiral stationary phase.

Ruthenium-Catalyzed Transfer Hydrogenation with a Chiral Diamine Ligand

Catalyst System: RuCl₂--INVALID-LINK--

Procedure:

  • Reaction Setup: A Schlenk flask is charged with RuCl₂--INVALID-LINK-- (0.5 mol%) and 2,2,2-trifluoroacetophenone (1.0 equiv).

  • Solvent and Hydrogen Source: A freshly prepared 5:2 mixture of formic acid and triethylamine is added as the hydrogen source and solvent (to achieve a substrate concentration of 0.1 M).

  • Reaction: The mixture is stirred at 28°C for 15 hours.[2]

  • Workup: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography.

  • Analysis: Conversion is determined by ¹H NMR, and the enantiomeric excess is measured by chiral HPLC.

Organocatalytic Reduction with a CBS Catalyst

Catalyst System: (R)-Me-CBS / Borane dimethylsulfide complex

Procedure:

  • Catalyst and Substrate: A solution of (R)-Me-CBS (10 mol%) in anhydrous THF is cooled to 0°C in a flame-dried flask under an inert atmosphere. 2,2,2-Trifluoroacetophenone (1.0 equiv) is then added.

  • Reducing Agent Addition: Borane dimethylsulfide complex (1.0 M in THF, 1.0 equiv) is added dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: The reaction mixture is stirred at 25°C for 2 hours.[3]

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of methanol at 0°C. The mixture is then warmed to room temperature and stirred for 30 minutes. The solvent is removed in vacuo, and the residue is treated with 1 M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

  • Analysis: Conversion is monitored by TLC and confirmed by ¹H NMR. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Signaling Pathways and Logical Relationships

The choice of catalyst and reaction conditions is governed by a set of logical relationships aimed at maximizing yield and enantioselectivity while considering practical aspects like cost and operational simplicity.

Catalyst Selection Logic Decision Logic for Catalyst Selection Substrate_Properties Substrate Properties (Sterics, Electronics) Catalyst_Class Catalyst Class Selection Substrate_Properties->Catalyst_Class Desired_Stereochemistry Desired Product Stereochemistry (R/S) Desired_Stereochemistry->Catalyst_Class Process_Constraints Process Constraints (Cost, Safety, Scale) Process_Constraints->Catalyst_Class Rh_Catalysts Rhodium Catalysts Catalyst_Class->Rh_Catalysts Good for functionalized ketones Ir_Catalysts Iridium Catalysts Catalyst_Class->Ir_Catalysts High activity & selectivity Ru_Catalysts Ruthenium Catalysts Catalyst_Class->Ru_Catalysts Versatile & well-studied Organocatalysts Organocatalysts Catalyst_Class->Organocatalysts Metal-free alternative Ligand_Screening Ligand Screening Rh_Catalysts->Ligand_Screening Ir_Catalysts->Ligand_Screening Ru_Catalysts->Ligand_Screening Condition_Optimization Condition Optimization (Solvent, T, P, Base) Organocatalysts->Condition_Optimization Ligand_Screening->Condition_Optimization Final_Protocol Final Protocol Condition_Optimization->Final_Protocol

Caption: Decision-making process for selecting a suitable catalyst system.

References

A Comparative Guide to the Conformational Analysis of Substituted Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of substituted acetophenones, the simplest aromatic ketones, is of paramount importance in medicinal chemistry and materials science. The orientation of the acetyl group relative to the phenyl ring dictates the molecule's steric and electronic properties, influencing its interaction with biological targets and its packing in the solid state. This guide provides a comparative overview of the key experimental and computational techniques used to elucidate these conformational preferences, supported by experimental data.

Conformational Preferences: The s-trans vs. s-cis Equilibrium

The primary conformational flexibility in acetophenone derivatives arises from the rotation around the single bond connecting the carbonyl carbon to the aromatic ring (Ar-C(O)). This rotation leads to two primary planar conformers: s-trans and s-cis.

  • s-trans : The methyl group is positioned opposite to the phenyl ring.

  • s-cis : The methyl group is positioned on the same side as the phenyl ring.

Generally, the planarity of the C-C(O)-C framework with the aromatic ring is favored due to π-conjugation. The preference for one conformer over the other is governed by a delicate balance of steric hindrance and electrostatic interactions, which can be significantly influenced by substituents on the phenyl ring.

For instance, studies on 2'-fluoro-substituted acetophenone derivatives have shown that they exclusively adopt the s-trans conformation in solution.[1][2] This strong preference is attributed to the repulsive electrostatic interaction between the electronegative fluorine and oxygen atoms in the s-cis form, which would destabilize that conformer.[2]

.

Note: The DOT script above is a template. Actual image rendering from a local file path is required for the final diagram. Caption: Rotational equilibrium between s-trans and s-cis conformers.

Comparative Analysis of Investigative Techniques

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformations in solution. Through-space spin-spin couplings (TS-couplings) are particularly informative. For example, in 2'-fluoro-substituted acetophenones, the observation of significant coupling between the fluorine atom and the acetyl protons (5JHF) or the acetyl carbon (4JCF) provides definitive evidence of the proximity of these nuclei, confirming an exclusive s-trans conformation.[1][2]

Experimental Protocol: Through-Space NMR Coupling Analysis

  • Sample Preparation: Dissolve the synthesized acetophenone derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire high-resolution 1H and 13C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. Specific 1D 19F-decoupled 1H spectra or 2D experiments (like HOESY) may be necessary to resolve and assign the through-space couplings.

  • Spectral Analysis: Identify the signals corresponding to the acetyl group protons/carbon and the ortho-substituent (e.g., 19F). Measure the coupling constant (J-value in Hz) between the interacting nuclei. A significant J-value (e.g., 5JHF > 3 Hz) indicates a through-space interaction, confirming the dominant conformer.[1]

Table 1: Through-Space Coupling Constants for 2'-Fluoro-Substituted Acetophenones

Compound (Substituent at Cα) 5JHF (Hz) 4JCF (Hz) Dominant Conformer
1d (H) 5.03 - s-trans[1]
1a (Phenyl) 3.66 11.56 s-trans[1]
1b (4-Fluorophenyl) 3.66 11.56 s-trans[1]
1o (Morpholino) 3.20 6.70 s-trans[1]

| 1p (Piperidino) | 3.20 | 6.70 | s-trans[1] |

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular conformation in the solid state. This technique allows for precise measurement of bond lengths, bond angles, and dihedral angles, offering a static snapshot of the lowest energy conformer within the crystal lattice. For several 2'-fluoro-acetophenone derivatives, X-ray analysis has confirmed the s-trans conformation, showing that the benzene ring and carbonyl group are nearly coplanar.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation from a saturated solution.

  • Data Collection: Mount a selected crystal on a goniometer head of a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data to achieve the final crystal structure.[3]

Table 2: Selected Crystallographic Data for an Acetophenone Derivative

Parameter 2-Aminoacetophenone-N(3)-dimethylthiosemicarbazone[4]
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.616
b (Å) 9.887
c (Å) 14.343
β (°) 94.96
Volume (ų) 1215.4

| Key Dihedral Angle | Confirms specific solid-state conformation |

Theoretical calculations, primarily using Density Functional Theory (DFT), are indispensable for complementing experimental findings. DFT can be used to calculate the potential energy surface for rotation around the Ar-C(O) bond, determine the relative energies of different conformers, and predict rotational barriers.[5][6] These calculations often show excellent agreement with experimental results and can provide insights into the underlying electronic and steric factors governing conformational preference.[2]

Experimental Protocol: DFT Rotational Barrier Calculation

  • Model Building: Construct the 3D structure of the acetophenone derivative using molecular modeling software.

  • Geometry Optimization: Perform full geometry optimizations for the proposed conformers (e.g., s-cis and s-trans) using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6]

  • Frequency Calculation: Perform vibrational frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies).

  • Potential Energy Surface (PES) Scan: To find the rotational barrier, perform a relaxed PES scan. This involves systematically rotating the key dihedral angle (e.g., O=C-Ar-C) in small increments (e.g., 10°) and optimizing the rest of the molecular geometry at each step. The energy difference between the minimum (stable conformer) and the maximum (transition state) on the resulting energy profile corresponds to the rotational barrier.

Table 3: Calculated Rotational Barriers (V₃) for Acetyl Methyl Group Rotation

Compound Method V₃ Barrier (kJ mol⁻¹)
Acetophenone Microwave Spectroscopy 7.50[7]
Acetophenone-H₂O Dimer Microwave Spectroscopy 7.04[7]
4'-Fluoroacetophenone Microwave Spectroscopy ~7.25 (from 606 cm⁻¹)[7]

| Methyl Ketone (Tropolone-based) | Dynamic NMR / DFT | 13.3 (exp) / 11.0 (calc)[8] |

Integrated Workflow for Conformational Analysis

The robust characterization of acetophenone derivatives requires an integrated workflow, leveraging the strengths of each analytical technique to build a comprehensive understanding of the molecule's conformational behavior.

Workflow cluster_results Data Integration & Interpretation sub Synthesis of Substituted Acetophenone nmr Solution-State Analysis: NMR Spectroscopy (TS-Couplings, NOE) sub->nmr xray Solid-State Analysis: X-ray Crystallography sub->xray dft In Silico Analysis: Computational Chemistry (DFT) sub->dft data_nmr Conformer Population in Solution nmr->data_nmr data_xray Conformation in Crystal Lattice xray->data_xray data_dft Relative Energies & Rotational Barriers dft->data_dft conclusion Comprehensive Conformational Profile data_nmr->conclusion data_xray->conclusion data_dft->conclusion

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of substituted acetophenone derivatives is a critical step in understanding their structure-activity relationships. This guide demonstrates that a combination of high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and DFT calculations provides a powerful toolkit for this purpose. While NMR reveals the dynamic equilibrium in solution, X-ray crystallography offers a precise view of the solid-state structure. Computational methods bridge these experimental techniques by providing a theoretical framework to understand the energetic landscape. For drug development professionals, this comprehensive approach is essential for designing ligands with optimal pre-organization and binding affinity for their target macromolecules.

References

analytical techniques for the characterization of fluorinated compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Techniques for the Characterization of Fluorinated Compounds

For researchers, scientists, and drug development professionals, the accurate characterization of fluorinated compounds is a critical task. The introduction of fluorine into molecules can significantly alter their chemical and physical properties, including metabolic stability, lipophilicity, and binding affinity, making these compounds highly valuable in pharmaceuticals and materials science.[1] A multi-faceted analytical approach is often necessary for comprehensive characterization. This guide provides a comparative overview of key analytical techniques, supported by experimental protocols and data, to assist in selecting the most appropriate methods for your research needs.

Comparison of Key Analytical Techniques

The selection of an analytical technique depends on the specific information required, from molecular structure and weight to three-dimensional arrangement and purity. The following table summarizes and compares the primary methods used for the characterization of fluorinated compounds.

Technique Information Obtained Key Advantages Limitations Typical Application
¹⁹F NMR Spectroscopy Precise structural information, including the number and chemical environment of fluorine atoms, and coupling data.[2]High sensitivity and 100% natural abundance of the ¹⁹F isotope.[3] Wide chemical shift dispersion allows for easy identification even at low field strengths.[4] Can analyze complex mixtures without separation.[5]Strong dipolar couplings can lead to broad lines, often requiring high-power decoupling.[6]Elucidation of molecular structure, reaction monitoring, and studying drug-protein interactions.[5][7]
Mass Spectrometry (MS) Molecular weight, elemental composition (with HRMS), and fragmentation patterns for structural elucidation.[8][9]High sensitivity (ppb level detection is possible).[10] Can be coupled with chromatography (LC/GC-MS) for mixture analysis.[11]Direct determination of fluorine can be challenging due to its high ionization potential.[12] Soft ionization techniques may be needed to observe molecular ions.[13]Molecular weight determination, impurity profiling, and metabolic studies.[8]
Liquid Chromatography (LC) Separation of compounds in a mixture based on polarity and other properties.Well-established technique for purifying and analyzing complex mixtures.[14] Fluorinated stationary phases offer enhanced retention and selectivity for halogenated compounds.[14]Not a standalone characterization technique; requires coupling with a detector (e.g., MS, UV).Purification of synthesized compounds, separation of isomers, and quantification in biological matrices.[11]
Gas Chromatography (GC) Separation of volatile compounds.High resolution for separating components of complex volatile mixtures. Pyrolysis-GC/MS can identify fluorinated polymers.[15]Limited to thermally stable and volatile compounds. Molecular ions are often not observed with standard EI or CI ionization.[13]Analysis of volatile fluorinated solvents, reagents, and by-products.[13]
X-ray Crystallography Precise three-dimensional atomic arrangement, bond lengths, and angles in a single crystal.[1]Provides unambiguous confirmation of molecular structure and stereochemistry.[16]Requires high-quality single crystals, which can be challenging to obtain.[1]Absolute structure determination of novel compounds and understanding structure-activity relationships.[1]
FTIR & Raman Spectroscopy Identification of functional groups based on molecular vibrations.Provides a "molecular fingerprint" for identification.[17] FTIR is sensitive to polar bonds, while Raman is excellent for symmetric, non-polar bonds.[18][19]Neither technique provides a complete structural picture on its own. Fluorescence can interfere with Raman spectra.[19]Rapid identification of functional groups and confirmation of compound identity.[17]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are generalized methodologies for three key techniques in the characterization of fluorinated compounds.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for acquiring a one-dimensional ¹⁹F NMR spectrum of a novel fluorinated small molecule.

Objective: To determine the chemical environment and number of distinct fluorine atoms in a molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified fluorinated compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.[20] Ensure the compound is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune the probe to the ¹⁹F frequency.[21] For many spectrometers, the same probe used for ¹H can be used for ¹⁹F measurements.[3]

    • Lock the spectrometer using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve high homogeneity and resolution.

  • Acquisition Parameters:

    • Pulse Angle: Calibrate a 90-degree pulse for ¹⁹F.[21]

    • Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured. The chemical shift range for organofluorine compounds is very large.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: Set a delay of 5-20 seconds to allow for full relaxation of the nuclei, which is crucial for accurate quantification.[21]

    • Number of Scans: Collect a sufficient number of scans (e.g., 16 to 128) to achieve a good signal-to-noise ratio.[21]

    • Decoupling: For routine spectra, ¹H decoupling may not be necessary but can be applied to simplify complex spectra by removing ¹H-¹⁹F couplings.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction.

    • Reference the spectrum. Trifluorotoluene can be used as an external reference similar to TMS for ¹H NMR.[3]

    • Integrate the signals to determine the relative ratios of different fluorine nuclei.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes a general method for analyzing a fluorinated compound using reverse-phase HPLC coupled with ESI-MS.

Objective: To determine the purity and molecular weight of a fluorinated compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with the mobile phase, such as methanol or acetonitrile.[9]

  • LC System Setup:

    • Column: A standard C8 or C18 reverse-phase column is often suitable. For separating mixtures of fluorinated compounds, a fluorinated stationary phase may provide better selectivity.[14][22]

    • Mobile Phase: A gradient elution is typically used. For example:

      • Eluent A: Water with 0.1% formic acid.

      • Eluent B: Acetonitrile or methanol with 0.1% formic acid.[23]

    • Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes to elute compounds with a wide range of polarities.

    • Flow Rate: Set to a standard rate, such as 0.5-1.0 mL/min.[9]

    • Injection Volume: Inject 5-10 µL of the sample solution.[9][23]

  • MS Detector Setup (ESI):

    • Ionization Mode: Select positive or negative ion mode. Positive mode will detect the [M+H]⁺ adduct, while negative mode may detect [M-H]⁻ or [M+formate]⁻ adducts.

    • Mass Range: Set a scan range appropriate for the expected molecular weight of the compound (e.g., 100-1500 m/z).

    • Source Parameters: Optimize the capillary voltage, gas flow, and source temperature to achieve maximum ion intensity.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to assess the purity of the sample.

    • Extract the mass spectrum for the main peak.

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and confirm that the measured mass corresponds to the calculated molecular weight of the target compound.

    • For high-resolution MS (HRMS), the accurate mass measurement can be used to determine the elemental formula.[8]

Single-Crystal X-ray Diffraction (SCXRD)

This protocol provides a generalized workflow for determining the structure of a fluorinated compound that can be crystallized.

Objective: To unambiguously determine the three-dimensional molecular structure of the compound.

Methodology:

  • Crystal Growth (Crystallization):

    • This is often the most challenging step.[1] Dissolve 5-10 mg of the highly purified compound in a minimal amount of a suitable solvent.[1]

    • Employ a suitable crystallization technique. Common methods include:

      • Slow Evaporation: The solution is left undisturbed, allowing the solvent to evaporate slowly.[1]

      • Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble.

      • Cooling: Slowly cool a saturated solution of the compound.

    • Fluorine's high electronegativity can influence crystal packing through weak interactions like C–H···F bonds, which requires careful selection of crystallization conditions.[1]

  • Crystal Selection and Mounting:

    • Using a microscope, select a single, high-quality crystal with well-defined faces and no visible defects.

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in the X-ray diffractometer.

    • Cool the crystal (typically to 100 K) using a stream of cold nitrogen gas to minimize thermal vibration and radiation damage.

    • The instrument will rotate the crystal and collect a series of diffraction patterns from different orientations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Use direct methods or other algorithms to solve the phase problem and generate an initial electron density map.[24]

    • Build an initial molecular model into the electron density map.

    • Refine the model using full-matrix least-squares on F² to improve the fit between the calculated and observed diffraction data.[24]

  • Structure Validation and Analysis:

    • Validate the final structure using established crystallographic metrics.

    • Analyze the structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Analytical Workflow Visualization

For the comprehensive characterization of a novel fluorinated compound, a logical workflow is essential. The following diagram illustrates a typical sequence of analytical techniques, from initial purity assessment to final structural confirmation.

G Workflow for Characterization of a Novel Fluorinated Compound cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Elucidation cluster_3 Definitive Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification LCMS LC-MS Analysis Purification->LCMS Purity & MW Check NMR_Initial ¹H and ¹⁹F NMR LCMS->NMR_Initial Proceed if Pure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_Initial->NMR_2D Connectivity HRMS High-Resolution MS NMR_Initial->HRMS Elemental Formula Vibrational FTIR / Raman NMR_Initial->Vibrational Functional Groups Crystallization Crystallization NMR_2D->Crystallization HRMS->Crystallization Final Fully Characterized Compound Vibrational->Final XRay X-ray Crystallography Crystallization->XRay If Crystals Form XRay->Final

Caption: Logical workflow for characterizing a novel fluorinated compound.

References

Unveiling the Bioactivity of 4'-iso-Propyl-2,2,2-trifluoroacetophenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in synthetic compounds that can offer enhanced efficacy and target specificity. Among these, 4'-iso-Propyl-2,2,2-trifluoroacetophenone derivatives represent a promising class of molecules. The incorporation of a trifluoromethyl group can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. This guide provides a comparative analysis of the potential biological activities of these derivatives, drawing upon experimental data from structurally related compounds to project their performance against established alternatives.

While direct experimental data for this compound derivatives is limited in publicly available literature, this guide synthesizes findings from studies on analogous acetophenone and trifluoromethyl ketone compounds to provide a predictive comparison across several key therapeutic areas: antimicrobial, antifungal, anticancer, and enzyme inhibition.

Comparative Biological Activity

The following sections present a comparative overview of the anticipated biological activities of this compound derivatives against other relevant compounds. The data is collated from various studies on structurally similar molecules to provide a reasonable projection of efficacy.

Antimicrobial Activity

Trifluoromethyl ketones have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. The electron-withdrawing nature of the trifluoromethyl group is believed to contribute to their mechanism of action, which may involve the inhibition of essential enzymes or disruption of cell membrane integrity.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/Derivative ClassStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Trifluoromethyl Ketones (Projected) Potent Potent Moderate Limited [1][2]
4,4,4-trifluoro-1-phenyl-1,3-butanedionePotent-InhibitedNo Activity[1]
1-(2-benzoxazolyl)-3,3,3-trifluoro-2-propanonePotent-InhibitedNo Activity[1]
N-(trifluoromethyl)phenyl substituted pyrazoles1.56 - 3.121.56--[2]
Non-fluorinated Acetophenone Derivatives
Substituted Acetophenone SemicarbazonesSignificant ActivitySignificant ActivitySignificant ActivitySignificant Activity[3]
4-methyl acetophenone Schiff base complexActiveActiveActiveActive
Standard Antibiotic
Vancomycin~1-2~1-2--[2]

Note: The projected activity is an estimation based on the performance of structurally related compounds. The actual activity of this compound derivatives would need to be confirmed through direct experimental testing.

Antifungal Activity

The antifungal potential of acetophenone derivatives has been a subject of interest, with some studies indicating that specific structural modifications can lead to significant efficacy against various fungal strains.

Table 2: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/Derivative ClassCandida albicansAspergillus nigerTrichophyton rubrumReference
Trifluoromethyl Ketones (Projected) Moderate to Potent Moderate Potent [1]
1-(2-benzoxazolyl)-3,3,3-trifluoro-2-propanoneEffective--[1]
Non-fluorinated Acetophenone Derivatives
4-methyl acetophenone Schiff base complexActiveActive-
Standard Antifungal
Amphotericin B~0.25-1~0.5-2~0.125-1

Note: The projected activity is an estimation based on the performance of structurally related compounds.

Cytotoxic (Anticancer) Activity

Acetophenone derivatives have been investigated for their potential as anticancer agents, with several studies demonstrating their ability to inhibit the growth of various cancer cell lines. The mechanism of action often involves the induction of apoptosis or interference with cell signaling pathways.

Table 3: Comparative Cytotoxic Activity (IC50 in µM)

Compound/Derivative ClassBreast Cancer (MCF-7)Lung Cancer (A549)Leukemia (Jurkat)Reference
Trifluoromethyl-containing Taxoids (for comparison) Potent (several times > Paclitaxel)Potent-[4]
Acetophenone Derivatives
Mono and bis Mannich bases of acetophenone--More active than 5-FU[5]
Azines of acetophenone derived mono-Mannich bases--Higher than 5-FU[6]
Standard Chemotherapeutic
5-Fluorouracil (5-FU)~5-20~10-50~1-10[5][6]
Paclitaxel~0.002-0.01~0.005-0.02~0.001-0.005[4]

Note: IC50 values can vary significantly based on the specific derivative and the experimental conditions.

Enzyme Inhibitory Activity

Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, particularly serine and cysteine proteases. Their mechanism often involves the formation of a stable tetrahedral intermediate with a key amino acid residue in the enzyme's active site. Acetylcholinesterase (AChE), a key enzyme in the nervous system, is a common target for inhibitor screening.

Table 4: Comparative Acetylcholinesterase (AChE) Inhibitory Activity (Ki or IC50)

Compound/Derivative ClassAChE Inhibition (Ki/IC50)Reference
Fluoromethyl Ketone AChE Inhibitors 1.6 x 10⁻⁹ M to 16 x 10⁻⁹ M (Ki)[7]
Non-fluorinated Acetophenone Derivatives Micromolar range (IC50)
Standard AChE Inhibitor
PhysostigmineNanomolar to micromolar range

Note: The high potency of fluoromethyl ketones suggests that this compound derivatives could be potent AChE inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key biological assays discussed in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacteria.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for inhibitors.

  • Reagent Preparation: Prepare solutions of acetylthiocholine (substrate), DTNB (Ellman's reagent), and the test compound.

  • Enzyme Reaction: In a 96-well plate, the AChE enzyme is pre-incubated with the test compound at various concentrations.

  • Substrate Addition: The reaction is initiated by adding acetylthiocholine. AChE hydrolyzes acetylthiocholine to thiocholine.

  • Color Development: Thiocholine reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate).

  • Absorbance Measurement: The rate of color formation is measured kinetically by reading the absorbance at 412 nm over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.

Visualizing the Processes

To better understand the experimental and biological contexts, the following diagrams illustrate key workflows and a potential signaling pathway.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum inoculation Inoculate Microtiter Plate prep_bacteria->inoculation prep_compound Serial Dilution of Test Compound prep_compound->inoculation incubation Incubate at 37°C inoculation->incubation read_results Observe for Growth Inhibition incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate adhesion Allow Cells to Adhere seed_cells->adhesion add_compound Add Test Compound at Various Concentrations adhesion->add_compound incubate_treatment Incubate for 48-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_dmso Add Solubilizer (DMSO) incubate_mtt->add_dmso read_absorbance Measure Absorbance at 570nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

signaling_pathway_apoptosis compound Acetophenone Derivative stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for apoptosis induction by cytotoxic compounds.

References

Unraveling Reaction Bottlenecks: A Comparative Guide to Computational Modeling of Transition States in Trifluoroacetophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fleeting moments of a chemical reaction is paramount. The transition state, a high-energy, transient intermediate, dictates the rate and pathway of a chemical transformation. This guide provides a comparative analysis of computational methods used to model the transition states in reactions of trifluoroacetophenones, a class of compounds significant in medicinal chemistry and organocatalysis. We delve into the performance of various computational models, supported by experimental data, to offer a comprehensive resource for selecting the most appropriate theoretical approach.

Trifluoroacetophenones are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals due to the unique electronic properties conferred by the trifluoromethyl group. Computational modeling has emerged as an indispensable tool for elucidating the mechanisms of their reactions, offering insights into the structure and energetics of transition states that are often inaccessible through experimental means alone. This guide will compare the accuracy and computational cost of different theoretical methods, providing a clear framework for their application.

Comparing Computational Models for Transition State Analysis

The choice of computational method is critical for accurately predicting the geometries and energies of transition states. Density Functional Theory (DFT) is a widely used approach due to its balance of computational efficiency and accuracy. However, the selection of the specific functional within DFT can significantly impact the results.

Here, we compare several DFT functionals that have shown promise in modeling reaction barriers, alongside other quantum mechanical methods. The performance of these methods is evaluated based on their ability to reproduce experimentally determined activation energies and kinetic isotope effects for reactions involving trifluoroacetophenones and structurally related ketones.

Computational MethodKey FeaturesMean Absolute Error (MAE) for Activation Energies (kcal/mol)Typical Computational Cost
B3LYP Hybrid GGA functional, widely used and well-benchmarked for a variety of systems.2.0 - 4.0Low to Moderate
M06-2X Hybrid meta-GGA functional with a high amount of Hartree-Fock exchange, often performs well for kinetics.1.0 - 2.5Moderate
PBE0 Hybrid GGA functional with 25% Hartree-Fock exchange, generally reliable for thermochemistry and kinetics.[1][2]1.1 - 2.0[2]Moderate
PW6B95 Hybrid meta-GGA functional, benchmarked for good performance in kinetics.[1][2]1.5 - 3.0Moderate
G4 Theory High-accuracy composite ab initio method, often used as a benchmark.< 1.0Very High

Note: The MAE values are approximate and can vary depending on the specific reaction and basis set used.

Experimental Validation: The Keystone of Computational Accuracy

Computational models, no matter how sophisticated, must be validated against experimental data. For transition state modeling, the primary experimental observables are reaction rates and activation energies, which can be determined through various kinetic studies.

Experimental Protocols for Kinetic Analysis

1. UV-Vis Spectrophotometry:

  • Principle: This method monitors the change in absorbance of a reactant or product over time at a specific wavelength.

  • Methodology:

    • A solution of the reactants is prepared in a suitable solvent and placed in a cuvette.

    • The cuvette is maintained at a constant temperature in the spectrophotometer.

    • The absorbance is recorded at regular time intervals.

    • The concentration of the species of interest is calculated using the Beer-Lambert law.

    • The rate constant (k) is determined by fitting the concentration-time data to the appropriate rate law.

    • The experiment is repeated at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.[3]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals over time.

  • Methodology:

    • The reaction is initiated directly in an NMR tube by adding one of the reactants.

    • The NMR tube is placed in the spectrometer, and spectra are acquired at specific time intervals.

    • The integrals of the reactant and product peaks are used to determine their relative concentrations.

    • The rate constant is obtained by plotting the concentration data against time.

    • Temperature-dependent studies can be performed to calculate the activation energy.[3]

3. Isotopic Labeling and Kinetic Isotope Effects (KIEs):

  • Principle: The substitution of an atom with its heavier isotope can lead to a change in the reaction rate.[4][5] This kinetic isotope effect provides valuable information about bond-breaking and bond-forming events in the transition state.[4][5][6]

  • Methodology:

    • Synthesize the reactant with an isotopic label (e.g., deuterium for hydrogen) at a specific position.

    • Measure the reaction rates for both the isotopically labeled and unlabeled reactants under identical conditions.

    • The KIE is the ratio of the rate constants (k_light / k_heavy).

    • The experimental KIE is then compared with the computationally predicted KIE to validate the calculated transition state structure.[7]

Visualizing Computational Workflows and Reaction Pathways

To provide a clearer understanding of the processes involved in computational modeling of transition states, the following diagrams, generated using the DOT language, illustrate a typical workflow and a generic reaction pathway.

Computational_Workflow cluster_start 1. System Definition cluster_methods 2. Computational Methods cluster_ts_search 3. Transition State Search cluster_validation 4. Validation Reactants Define Reactants & Products Method_Selection Select DFT Functional & Basis Set Reactants->Method_Selection Solvent_Model Choose Solvation Model (if applicable) Method_Selection->Solvent_Model Initial_Guess Generate Initial Guess for TS Structure Solvent_Model->Initial_Guess TS_Optimization Optimize Transition State Geometry Initial_Guess->TS_Optimization Freq_Analysis Perform Frequency Analysis TS_Optimization->Freq_Analysis IRC Intrinsic Reaction Coordinate (IRC) Calculation Freq_Analysis->IRC Verify single imaginary frequency Energy_Calculation Calculate Activation Energy IRC->Energy_Calculation Connects reactants and products Experimental_Comparison Compare with Experimental Data Energy_Calculation->Experimental_Comparison

Caption: A typical workflow for the computational modeling of a reaction transition state.

Reaction_Pathway Reactants Reactants TS Transition State Reactants->TS ΔG‡ (Activation Energy) Products Products TS->Products

Caption: A simplified energy profile illustrating the transition state along a reaction coordinate.

Conclusion

The computational modeling of transition states in reactions of trifluoroacetophenones is a powerful strategy for understanding reaction mechanisms and predicting reactivity. While DFT methods like M06-2X and PBE0 offer a good compromise between accuracy and computational cost, their predictions must be rigorously validated against experimental data. Kinetic studies, particularly those employing UV-Vis spectrophotometry, NMR spectroscopy, and kinetic isotope effects, provide the necessary experimental benchmarks. By integrating computational and experimental approaches, researchers can gain a deeper and more reliable understanding of the chemical transformations of these important fluorinated compounds, ultimately accelerating the design of new catalysts and the development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of 4'-iso-Propyl-2,2,2-trifluoroacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4'-iso-Propyl-2,2,2-trifluoroacetophenone is essential for laboratory safety and environmental protection. This compound is classified as a flammable, halogenated organic liquid and must be managed as hazardous waste. Improper disposal can lead to significant safety risks and regulatory violations.

This guide provides a clear, step-by-step procedure for the proper disposal of this compound, ensuring the safety of personnel and adherence to environmental regulations.

Data Presentation: Waste Classification and Disposal Parameters

This compound must be treated as hazardous waste due to its flammability and halogenated nature. Specific quantitative disposal limits are determined by local, state, and federal regulations and the policies of the designated waste disposal facility. The following table summarizes its key waste characteristics.

ParameterClassification & Guidance
Hazardous Waste Type Flammable Liquid: Any liquid with a flashpoint below 140°F (60°C) is typically classified as a flammable hazardous waste.[1][2]
Halogenated Organic Compound: Due to the presence of fluorine, this compound is categorized as a halogenated waste.[3][4][5] Halogenated wastes must be segregated from non-halogenated wastes as their disposal methods and costs differ significantly.[5][6][7]
EPA Hazardous Waste Code While a specific code for this compound is not listed, it would likely fall under the F-listed wastes if it is a spent solvent. Relevant codes include F001 and F002 for spent halogenated solvents.[8][9] The final determination should be made by an Environmental Health & Safety (EHS) professional.
Disposal Method Incineration: The required disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility.[3][10]
Disposal Restrictions DO NOT dispose of down the drain or in regular trash.[1][6][11] This is illegal and poses a severe environmental and safety risk.
DO NOT mix with non-halogenated, acidic, or basic waste streams.[3][5][6]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the standard operating procedure for the collection and disposal of waste this compound.

Personnel Protective Equipment (PPE) Required:

  • Standard laboratory attire (lab coat, closed-toe shoes)

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

Procedure:

  • Waste Identification and Segregation:

    • Identify waste containing this compound.

    • Designate a specific waste container exclusively for "Halogenated Organic Waste." [3][4]

    • Ensure this container is separate from non-halogenated solvent waste to prevent cross-contamination and simplify disposal.[6][7]

  • Container Selection:

    • Select a chemically compatible container with a secure, screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[3]

    • Ensure the container is in good condition, free from cracks or leaks.

  • Waste Collection:

    • Carefully transfer the waste into the designated halogenated waste container.

    • Perform this transfer inside a chemical fume hood to minimize inhalation exposure to flammable vapors.

    • Keep the waste container closed at all times, except when actively adding waste.[1][12]

  • Labeling:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[3]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "Waste this compound" and any other components in the waste stream with their approximate percentages.

      • Clear identification of the hazards (e.g., "Flammable," "Irritant").

      • The date accumulation started.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

    • The storage area must be cool, dry, and well-ventilated, away from sources of ignition like heat, sparks, or open flames.[13]

    • The container must be stored within secondary containment (e.g., a larger, chemically resistant tray or tub) to contain any potential leaks.

  • Arranging for Disposal:

    • Once the container is full, or if waste has been accumulated for the maximum time allowed by your institution (typically 90-180 days), contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[1]

    • Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste management company.[13][14]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_assessment Waste Assessment cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generate Waste This compound is_halogenated Is the waste halogenated? (Contains F, Cl, Br, I) start->is_halogenated is_flammable Is the waste flammable? is_halogenated->is_flammable Yes, contains Trifluoro- group collect_halogenated Collect in dedicated 'Halogenated Organic Waste' container is_flammable->collect_halogenated Yes, Flammable Liquid label_container Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards (Flammable) - Start Date collect_halogenated->label_container store_saa Store sealed container in Satellite Accumulation Area (SAA) with secondary containment label_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_saa->contact_ehs end Disposal by licensed hazardous waste facility (Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4'-iso-Propyl-2,2,2-trifluoroacetophenone was not available. The following guidance is based on the safety data of structurally similar compounds, including 2,2,2-trifluoroacetophenone and 4'-Bromo-2,2,2-trifluoroacetophenone. Researchers should handle this chemical with caution and adhere to all institutional safety protocols.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and waste disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with similar halogenated ketones.

Protection Type Recommended Equipment Specifications and Use
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact. For prolonged contact or immersion, butyl rubber or Viton® gloves should be considered. Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned to protect skin and personal clothing from contamination.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from receipt to disposal.

Operational Workflow for Handling this compound receiving Receiving and Inspection storage Secure Storage receiving->storage Store in a cool, dry, well-ventilated area handling Handling and Use storage->handling Transport in secondary containment disposal Waste Disposal handling->disposal Segregate halogenated waste spill Spill Response handling->spill In case of a spill spill->disposal Dispose of contaminated materials as hazardous waste

Caption: This diagram illustrates the lifecycle of handling this compound, from receiving to disposal, including spill response.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is properly labeled with the chemical name, CAS number (124211-72-9), and appropriate hazard warnings.

2. Storage:

  • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • Keep the container tightly closed when not in use.[3]

  • The storage area should be clearly marked with the appropriate hazard signs.

3. Handling and Use:

  • All manipulations of this compound must be performed inside a certified chemical fume hood.

  • Before starting any work, ensure that all necessary PPE is correctly worn.

  • Use the smallest quantity of the chemical necessary for the experiment to minimize waste and potential exposure.

  • Avoid direct contact with skin and eyes, and prevent inhalation of vapors.[1]

  • After handling, wash hands thoroughly with soap and water.

4. Spill Response:

  • In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.

  • For larger spills, evacuate the area and contact the institutional safety office.

  • Do not attempt to clean up a large spill without appropriate training and equipment.

  • Collect the absorbed material and any contaminated items in a sealed, labeled container for proper disposal.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and comply with regulations.

Waste Disposal Protocol waste_generation Waste Generation (Unused chemical, contaminated labware) waste_segregation Waste Segregation (Halogenated Organic Waste) waste_generation->waste_segregation containerization Containerization (Labeled, sealed, and compatible container) waste_segregation->containerization storage Temporary Storage (Designated hazardous waste area) containerization->storage disposal Final Disposal (Licensed hazardous waste vendor) storage->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.